Product packaging for 5-Methoxyflavone(Cat. No.:CAS No. 42079-78-7)

5-Methoxyflavone

カタログ番号: B191841
CAS番号: 42079-78-7
分子量: 252.26 g/mol
InChIキー: XRQSPUXANRGDAV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

5-Methoxyflavone is an ether and a member of flavonoids.
DNA polymerase-beta inhibitor and neuroprotective agent against beta-amyloid toxicity;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O3 B191841 5-Methoxyflavone CAS No. 42079-78-7

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-methoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-18-13-8-5-9-14-16(13)12(17)10-15(19-14)11-6-3-2-4-7-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQSPUXANRGDAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40194917
Record name 5-Methoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42079-78-7
Record name 5-Methoxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42079-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042079787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-2-phenyl-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.575
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Methoxyflavone: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyflavone, a naturally occurring flavonoid, has garnered significant interest within the scientific community due to its diverse pharmacological properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its interactions with key cellular signaling pathways. Quantitative data from the literature is summarized to facilitate comparative analysis, and experimental protocols are detailed to aid in the replication and advancement of research. Furthermore, this guide employs visualizations to elucidate complex biological processes and experimental workflows, offering a comprehensive resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound and its derivatives are predominantly found in a variety of plant species. The concentration and presence of these compounds can vary based on the plant part, geographical location, and harvesting time. Key botanical sources identified in the literature include:

  • Primula veris (Cowslip): The flowers and leaves of Primula veris are notable sources of various methoxylated flavones.[1][2][3] Studies have confirmed the presence of a range of lipophilic flavones, including this compound, in this plant.[2]

  • Kaempferia parviflora (Black Ginger): The rhizomes of Kaempferia parviflora are a rich source of polymethoxyflavones, with 5,7-dimethoxyflavone being a major constituent.[4][5] While this compound itself is not the most abundant, the methodologies for isolating related methoxyflavones from this plant are highly relevant.

  • Gnaphalium elegans and other Gnaphalium species: Various species of the genus Gnaphalium have been reported to contain a diverse array of flavonoids, including methoxylated derivatives.[6]

  • Acanthospermum hispidum : This plant is known to contain various flavonoids, although specific reports on the isolation of this compound are less common than for other methoxylated flavones.[7][8]

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process that typically involves extraction followed by various chromatographic techniques. The following sections detail a generalized protocol based on methodologies reported for the isolation of methoxylated flavones from Primula veris and optimized extraction parameters from Kaempferia parviflora.

Extraction

The initial step involves the extraction of crude flavonoids from the plant material. The choice of solvent and extraction method significantly impacts the yield and purity of the target compound.

Experimental Protocol: Ultrasound-Assisted Extraction (UAE)

This protocol is based on the optimized conditions for the extraction of methoxyflavones from Kaempferia parviflora rhizomes and is adaptable for other plant materials.[9]

  • Preparation of Plant Material: Air-dry the plant material (e.g., Primula veris flowers, Kaempferia parviflora rhizomes) at room temperature and grind it into a fine powder.

  • Solvent Selection: Use 95% (v/v) ethanol as the extraction solvent for optimal recovery of methoxyflavones.[9]

  • Extraction Parameters:

    • Solvent-to-Solid Ratio: 50 mL/g[9]

    • Extraction Time: 16 minutes[9]

    • Ultrasonic Frequency: 20-40 kHz

    • Temperature: Controlled room temperature

  • Procedure: a. Combine the powdered plant material and the extraction solvent in a flask. b. Place the flask in an ultrasonic bath and sonicate for the specified duration. c. After extraction, filter the mixture to separate the extract from the solid plant residue. d. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Chromatographic Purification

The crude extract contains a complex mixture of compounds, necessitating further purification through chromatographic methods to isolate this compound. A multi-step chromatographic approach is often employed to achieve high purity.

Experimental Protocol: Multi-Step Chromatography

This protocol is a composite methodology derived from the detailed isolation of methoxylated flavones from Primula veris.[1]

  • Solid-Phase Extraction (SPE):

    • Stationary Phase: Normal-phase silica gel.

    • Procedure: Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the SPE cartridge. Elute with a gradient of increasing polarity, starting with hexane and gradually introducing ethyl acetate, to fractionate the extract based on polarity.

  • Medium-Pressure Liquid Chromatography (MPLC):

    • Stationary Phase: Normal-phase silica gel.

    • Mobile Phase: A gradient of hexane and ethyl acetate.

    • Procedure: Pool the fractions from SPE containing the methoxyflavones and subject them to MPLC for further separation. Monitor the eluent using UV detection.

  • Preparative Thin-Layer Chromatography (Prep-TLC):

    • Stationary Phase: Silica gel plates.

    • Mobile Phase: A suitable solvent system determined by analytical TLC (e.g., hexane:ethyl acetate).

    • Procedure: Apply the enriched fractions from MPLC onto the preparative TLC plates. After development, visualize the bands under UV light and scrape the band corresponding to this compound. Extract the compound from the silica gel using a polar solvent like methanol or ethyl acetate.

  • Preparative Reversed-Phase High-Performance Liquid Chromatography (Prep-RP-HPLC):

    • Stationary Phase: C18 column.[1]

    • Mobile Phase: A gradient of water (with 1.0% acetic acid) and acetonitrile.[1]

    • Procedure: For final purification to achieve high purity, subject the isolate from Prep-TLC to preparative RP-HPLC. Collect the peak corresponding to this compound.

  • Purity Analysis: The purity of the isolated this compound should be confirmed using analytical HPLC-UV and its structure elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[1][2]

Quantitative Data

Specific quantitative yields for the isolation of this compound from the mentioned natural sources are not extensively reported in the reviewed literature. However, data on the total methoxyflavone content and yields of related compounds from Kaempferia parviflora provide a valuable reference.

Plant SourcePlant PartExtraction MethodCompound(s) QuantifiedYield/ContentReference
Kaempferia parvifloraRhizomesUltrasound-Assisted Extraction (95% Ethanol)Total Methoxyflavones327.25 mg/g of extract[9]
Kaempferia parvifloraRhizomesMaceration (95% Ethanol)5,7-dimethoxyflavone48.10 g/100 mL of concentrated extract[4][5]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.

PI3K/AKT/GSK3β Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Glycogen Synthase Kinase-3 beta (GSK3β) pathway is a critical regulator of cell proliferation, survival, and metabolism.[6][10][11] Aberrant activation of this pathway is a hallmark of many cancers. This compound has been shown to inactivate this pathway, leading to the inhibition of cancer cell proliferation.[12]

PI3K_AKT_GSK3b_Pathway This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT GSK3β GSK3β AKT->GSK3β β-catenin β-catenin GSK3β->β-catenin Cyclin D1 Cyclin D1 β-catenin->Cyclin D1 Cell Proliferation Cell Proliferation Cyclin D1->Cell Proliferation

This compound inhibits the PI3K/AKT/GSK3β pathway.
TLR4/NOX4/ROS/NF-κB/p38 MAPK Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway plays a crucial role in the inflammatory response.[13] Its activation can lead to the production of reactive oxygen species (ROS) via NADPH oxidase 4 (NOX4), subsequently activating downstream inflammatory mediators like NF-κB and p38 MAPK.[14][15][16] this compound has been demonstrated to suppress this pathway, thereby exerting anti-inflammatory effects.[13]

TLR4_NOX4_ROS_NFkB_p38_MAPK_Pathway This compound This compound TLR4 TLR4 This compound->TLR4 NOX4 NOX4 This compound->NOX4 TLR4->NOX4 ROS ROS NOX4->ROS p38 MAPK p38 MAPK ROS->p38 MAPK NF-κB NF-κB ROS->NF-κB Inflammation Inflammation p38 MAPK->Inflammation NF-κB->Inflammation

This compound suppresses the TLR4-mediated inflammatory pathway.
Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a key cellular defense mechanism against oxidative stress.[17][18][19][20] Activation of Nrf2 leads to the transcription of antioxidant genes, including HO-1. This compound has been shown to activate this protective pathway.[21]

Nrf2_HO1_Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 HO-1 HO-1 Nrf2->HO-1 Antioxidant Response Antioxidant Response HO-1->Antioxidant Response

This compound activates the Nrf2/HO-1 antioxidant pathway.

Conclusion

This compound is a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its primary natural sources and detailed a generalized yet robust protocol for its isolation and purification. While specific quantitative data for this compound remains an area for further investigation, the provided methodologies offer a solid foundation for future research. The elucidation of its modulatory effects on key signaling pathways, such as PI3K/AKT/GSK3β, TLR4/NOX4/ROS/NF-κB/p38 MAPK, and Nrf2/HO-1, underscores its potential in the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. Further research is warranted to fully explore the pharmacological applications of this versatile flavonoid.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of 5-Methoxyflavone

Abstract

This compound (5-MF) is a naturally occurring flavonoid compound characterized by a methoxy group at the C5 position of the flavone backbone.[1][2] This modification enhances its metabolic stability and oral bioavailability compared to its unmethylated counterparts, making it a compound of significant interest in pharmacology.[2][3] Preclinical studies have demonstrated its diverse biological activities, including anticancer, neuroprotective, and anti-inflammatory effects.[1][4] This document provides a comprehensive technical overview of the biological activities of this compound, detailing its mechanisms of action through various signaling pathways, summarizing quantitative data from key studies, and outlining the experimental protocols used for its evaluation.

Anticancer Activity

This compound has demonstrated significant antiproliferative and pro-apoptotic effects across various cancer cell lines, particularly in lung adenocarcinoma and leukemia.[5][6][7] Its mechanisms are multifaceted, involving cell cycle arrest, induction of apoptosis through both intrinsic and extrinsic pathways, and modulation of key oncogenic signaling cascades.

Molecular Mechanisms & Signaling Pathways

1.1.1. PI3K/AKT/GSK3β Pathway in Lung Adenocarcinoma (LUAD) In lung adenocarcinoma cells, this compound inhibits proliferation by inducing G0/G1-phase cell cycle arrest.[5][7] Mechanistic studies show that it inactivates the Phosphoinositide 3-kinase/Protein Kinase B/Glycogen Synthase Kinase-3β (PI3K/AKT/GSK3β) signaling pathway.[5] This inactivation leads to the proteasomal degradation of cyclin D1, a key regulator of the G1/S phase transition.[5] Furthermore, 5-MF may also decrease the transcription of cyclin D1 by downregulating β-catenin expression.[5]

G1 cluster_0 This compound Action cluster_1 Signaling Cascade cluster_2 Cellular Outcome MF This compound PI3K PI3K MF->PI3K AKT AKT PI3K->AKT GSK3B GSK3β AKT->GSK3B CyclinD1 Cyclin D1 GSK3B->CyclinD1 Degradation bCatenin β-catenin GSK3B->bCatenin CellCycle G0/G1 Phase Arrest CyclinD1->CellCycle bCatenin->CyclinD1 Transcription Proliferation Inhibition of Proliferation CellCycle->Proliferation

PI3K/AKT/GSK3β pathway inhibition by this compound in LUAD cells.

1.1.2. Enhancement of TRAIL-Induced Apoptosis in Leukemia In human leukemic MOLT-4 cells, this compound sensitizes cancer cells to TNF-related apoptosis-inducing ligand (TRAIL).[6] It enhances TRAIL-induced apoptosis by up-regulating the expression of death receptors DR4 (TRAIL-R1) and DR5 (TRAIL-R2).[6][8] Concurrently, it reduces the levels of anti-apoptotic proteins cFLIP and Mcl-1.[6][8] This dual action facilitates the activation of the extrinsic apoptosis pathway, marked by the activation of caspase-8, and engages the intrinsic (mitochondrial) pathway through the cleavage of Bid and up-regulation of the pro-apoptotic protein BAX.[6]

G2 cluster_input Stimuli cluster_receptors Death Receptors cluster_proteins Regulatory Proteins cluster_caspases Caspase Cascade MF This compound DR45 DR4 / DR5 MF->DR45 Upregulates cFLIP cFLIP MF->cFLIP Mcl1 Mcl-1 MF->Mcl1 TRAIL TRAIL TRAIL->DR45 Casp8 Caspase-8 DR45->Casp8 Bid Bid tBid tBid Bid->tBid BAX BAX tBid->BAX Mito Mitochondrial Pathway BAX->Mito Casp8->Bid Casp3 Caspase-3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Mito->Casp3

5-MF enhances TRAIL-induced apoptosis in leukemic cells.

1.1.3. Immunomodulatory Effects Recent studies have also shown that this compound can hinder the phosphorylation and activation of STAT3, which in turn inhibits the expression of Programmed Death-Ligand 1 (PD-L1) in LUAD cells.[5] This suggests a potential role for 5-MF in overcoming cancer cell immune evasion and sensitizing them to immunotherapy.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a biological function.[9] The following tables summarize the cytotoxic effects of this compound and related derivatives on various cancer cell lines.

Table 1: IC50 Values for this compound and Derivatives in Cancer Cell Lines

Compound Cell Line Cancer Type IC50 (µM) Treatment Duration Citation
This compound MCF-7 Breast Cancer ~35 Not specified [3]
5-Hydroxy-7-methoxyflavone HCT-116 Colon Cancer ~64 (Viability at 100µM was 39%) 24 h [10]
5,3'-dihydroxy-3,6,7,8,4'-PeMF MCF-7 Breast Cancer 3.71 72 h [11]
5,3'-dihydroxy-3,6,7,8,4'-PeMF MDA-MB-231 Breast Cancer 21.27 72 h [11]

| 5-demethylnobiletin derivative 2 | HepG2 | Liver Cancer | 41.37 | 24 h |[11] |

Note: Data for direct this compound is limited; values for structurally similar methoxyflavones are included for context. The term "IC50" indicates the concentration required to inhibit a process by 50%.[9]

Experimental Protocols

1.3.1. Cell Viability Assessment (MTT Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]

  • Cell Seeding: Plate cells (e.g., A549, H1975, MOLT-4) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0-100 µM) dissolved in a suitable solvent like DMSO, ensuring the final DMSO concentration is non-toxic (<0.1%). Include a vehicle-only control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C in a CO₂ incubator.[6]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

1.3.2. Apoptosis Detection (Annexin V-FITC/PI Staining) This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the intended duration (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate for 15 minutes in the dark at room temperature.[6]

  • Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Neuroprotective Activity

This compound has been identified as a novel neuroprotective agent, primarily through its unique mechanism of inhibiting DNA Polymerase-beta (Pol-β).[12][13] This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where aberrant cell-cycle reactivation in neurons is a key pathological feature.[12][13]

Molecular Mechanism: Inhibition of DNA Polymerase-beta

In neurodegenerative conditions, stressors like β-amyloid (Aβ) can force post-mitotic neurons to re-enter the cell cycle and initiate DNA replication, a process that ultimately leads to apoptosis rather than cell division.[12][13] DNA Pol-β is the primary enzyme involved in this ectopic DNA replication in neurons.[12][13]

This compound was identified through in silico screening and subsequent pharmacological evaluation as a direct inhibitor of DNA Pol-β activity.[12][13] By inhibiting this enzyme, 5-MF prevents the initiation of the S-phase in Aβ-challenged neurons, thereby halting the aberrant cell cycle progression and preventing subsequent neuronal death.[8][12][13] This targeted molecular mechanism distinguishes 5-MF from many other flavonoids that exert more general antioxidant or anti-inflammatory effects.[12][13]

G3 cluster_stressor Pathological Stressor cluster_neuron Neuron cluster_outcome Outcome Abeta β-amyloid (Aβ) Quiescence Quiescence (G0) Abeta->Quiescence forces exit CellCycle Cell Cycle Re-entry Quiescence->CellCycle DNARep DNA Replication (S-Phase) CellCycle->DNARep Death Neuronal Death (Apoptosis) DNARep->Death PolB DNA Polymerase-β PolB->DNARep mediates MF This compound MF->PolB Inhibits Survival Neuroprotection

Neuroprotective mechanism of 5-MF via DNA Pol-β inhibition.
Experimental Protocols

2.2.1. DNA Polymerase-beta Inhibition Assay

  • Enzyme and Substrate: Use purified recombinant human DNA Pol-β. The substrate is typically a synthetic DNA template-primer (e.g., a gapped duplex DNA).

  • Reaction Mixture: Prepare a reaction buffer containing the DNA substrate, dNTPs (with one being radiolabeled, e.g., [α-³²P]dCTP), and the purified DNA Pol-β enzyme.

  • Inhibition: Add varying concentrations of this compound (e.g., 1-10 µM) or a vehicle control to the reaction mixture.[8]

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes) to allow for DNA synthesis.

  • Termination and Precipitation: Stop the reaction and precipitate the DNA onto a filter membrane (e.g., DE81).

  • Quantification: Wash the filters to remove unincorporated nucleotides, and quantify the incorporated radioactivity using a scintillation counter. The reduction in radioactivity in the presence of 5-MF indicates the level of enzyme inhibition.

Anti-inflammatory Activity

This compound also possesses potent anti-inflammatory properties, which have been demonstrated in models of acute lung injury.[5] Its action is primarily mediated by the activation of the Nrf2/HO-1 antioxidant pathway and the subsequent suppression of pro-inflammatory signaling.[5]

Molecular Mechanism: Nrf2/HO-1 Activation

In response to inflammatory stimuli like Lipopolysaccharide (LPS), this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[5] Nrf2 is a master regulator of the antioxidant response. Its activation leads to the expression of antioxidant enzymes like HO-1, which helps to resolve oxidative stress.

This activation of Nrf2/HO-1 has a downstream inhibitory effect on pro-inflammatory pathways. Specifically, 5-MF attenuates inflammation by suppressing the Toll-like receptor 4 (TLR4)/NADPH oxidase 4 (NOX4)/Reactive Oxygen Species (ROS) axis.[5] This leads to the inhibition of key inflammatory transcription factors and kinases, including Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK), ultimately reducing the production of inflammatory mediators.[5]

G4 cluster_proinflammatory Pro-inflammatory Signaling cluster_antiinflammatory Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MF This compound MF->TLR4 NOX4 NOX4 MF->NOX4 Nrf2 Nrf2 MF->Nrf2 Activates TLR4->NOX4 ROS ROS NOX4->ROS NFkB NF-κB ROS->NFkB p38 p38 MAPK ROS->p38 Inflammation Inflammation (Cytokines, etc.) NFkB->Inflammation p38->Inflammation HO1 HO-1 Nrf2->HO1 HO1->ROS

Anti-inflammatory action of 5-MF in LPS-induced lung injury.
Experimental Protocols

3.2.1. Measurement of Nitric Oxide (NO) Production (Griess Assay)

  • Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) and pre-treat with various concentrations of this compound for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce the production of NO.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm. The nitrite concentration, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite. A reduction in absorbance indicates inhibition of NO production.

General Experimental Workflow

The evaluation of a novel compound like this compound typically follows a structured workflow to characterize its biological activity, moving from broad screening to mechanistic studies.

G5 A Initial Screening (e.g., MTT Assay on multiple cell lines) B Dose-Response & IC50 Determination A->B C Phenotypic Assays (Apoptosis, Cell Cycle, Proliferation) B->C E Pathway Analysis (Western Blot, qPCR for key proteins) C->E D Target Identification (e.g., in silico docking, enzyme assays) D->E F In Vivo Validation (e.g., Xenograft mouse models) E->F

References

Neuroprotective Effects of 5-Methoxyflavone Against Beta-Amyloid Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of beta-amyloid (Aβ) peptides, leading to synaptic dysfunction, neuronal loss, and cognitive decline.[1] One of the key pathological events triggered by Aβ is the aberrant re-entry of terminally differentiated neurons into the cell cycle.[2][3] This ectopic cell cycle reactivation does not lead to cell division but instead culminates in apoptotic cell death, contributing significantly to the neuronal loss observed in AD.[2][4][5] Consequently, targeting the molecular machinery driving this process presents a promising therapeutic strategy.

5-Methoxyflavone, a naturally occurring flavonoid, has emerged as a potential neuroprotective agent. Unlike many other flavonoids that exert their effects through general antioxidant and anti-inflammatory properties, this compound has been identified as a specific inhibitor of DNA polymerase-beta (Pol-β).[5][6] Pol-β is the primary polymerase involved in the aberrant DNA replication that occurs when Aβ forces neurons to re-enter the cell cycle.[5] By inhibiting Pol-β, this compound can halt this pathological process and prevent subsequent neuronal death.[5][6] This guide provides an in-depth overview of the neuroprotective mechanisms of this compound, focusing on its role in mitigating Aβ toxicity.

Core Mechanism of Action: Inhibition of DNA Polymerase-Beta and Cell Cycle Re-entry

The central tenet of this compound's neuroprotective action against Aβ toxicity lies in its ability to inhibit DNA polymerase-beta (Pol-β).[5][6] In the context of AD, Aβ oligomers can force post-mitotic neurons to exit their quiescent state (G0 phase) and re-enter the cell cycle.[2][4] This triggers an abortive attempt at DNA replication, a process in which Pol-β plays a critical role.[5] This aberrant cell cycle progression ultimately leads to apoptosis.[2]

This compound has been validated as a direct inhibitor of Pol-β activity.[5][6] By targeting this enzyme, it effectively reduces the number of neurons entering the S-phase (the DNA synthesis phase) of the cell cycle in the presence of Aβ. This action prevents the ensuing apoptotic cascade, thereby protecting neurons from Aβ-induced death.[5] This specific molecular mechanism distinguishes this compound from other flavonoids that primarily rely on antioxidant or anti-inflammatory effects.[5]

Quantitative Data Summary

The following tables summarize the quantitative findings from studies investigating the effects of methoxyflavones on markers of neuroinflammation and Aβ-induced toxicity.

Table 1: Effects of Methoxyflavones on Pro-inflammatory Cytokine Levels in LPS-Induced Mice

CompoundDoseIL-1β ReductionIL-6 ReductionTNF-α Reduction
5,7-dimethoxyflavone (DMF)10/20/40 mg/kgSignificantSignificantSignificant
5,7,4'-trimethoxyflavone (TMF)10/20/40 mg/kgSignificantSignificantSignificant
Data derived from a study on LPS-induced neuroinflammation in mice, a model relevant to Aβ-induced inflammation.[7]

Table 2: Effects of Methoxyflavones on Aβ Levels and BDNF in LPS-Induced Mice

CompoundDoseAβ Level ReductionBDNF Level Increase
5,7-dimethoxyflavone (DMF)10/20/40 mg/kgSignificantSignificant
5,7,4'-trimethoxyflavone (TMF)10/20/40 mg/kgSignificantNot Significant
Data derived from a study on LPS-induced neuroinflammation in mice.[7]

Table 3: Protective Effects of a Trimethoxyflavone (TTF) against Aβ₂₅₋₃₅-Induced Neurotoxicity

ParameterAβ₂₅₋₃₅ (25 µM)Aβ₂₅₋₃₅ + TTF (140 nM)
Cell Death (LDH assay)~5-fold increase96% protection
Intracellular ROS Levels-60% inhibition (at 25 nM TTF)
p-ERK 1/2 Levels~2.5-fold increase84% inhibition (at 3 nM TTF)
p-SAPK/JNK Levels~2.5-fold increase60% inhibition (at 32 nM TTF)
Data from a study on 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone (TTF), a structurally related compound.[8]

Signaling Pathway Visualizations

The following diagrams illustrate the key molecular pathways involved in Aβ toxicity and the neuroprotective mechanisms of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis Culture Neuronal Cell Culture Treatment Treatment with Aβ +/- this compound Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability ROS ROS Detection Treatment->ROS Apoptosis Apoptosis Analysis (Western Blot) Treatment->Apoptosis Data Data Quantification & Analysis Viability->Data ROS->Data Apoptosis->Data Abeta_Toxicity_Pathway Abeta Beta-Amyloid (Aβ) Oligomers CCR Aberrant Cell Cycle Re-entry Abeta->CCR ROS ↑ Oxidative Stress (ROS) Abeta->ROS MAPK MAPK Pathway Activation (JNK/p38) Abeta->MAPK PI3K_Akt_Inhibit PI3K/Akt Pathway Inhibition Abeta->PI3K_Akt_Inhibit PolB DNA Polymerase-β Activation CCR->PolB S_Phase DNA Replication (S-Phase) PolB->S_Phase Apoptosis Neuronal Apoptosis S_Phase->Apoptosis ROS->Apoptosis MAPK->Apoptosis PI3K_Akt_Inhibit->Apoptosis leads to Neuroprotection_Mechanism cluster_pathways Aβ-Induced Pathological Events MF This compound PolB DNA Polymerase-β MF->PolB Inhibits CCR Cell Cycle Re-entry MF->CCR Inhibits ROS Oxidative Stress MF->ROS Reduces MAPK MAPK Pathway MF->MAPK Inhibits Survival Neuronal Survival MF->Survival Abeta Beta-Amyloid (Aβ) Abeta->PolB Abeta->CCR Abeta->ROS Abeta->MAPK Apoptosis Neuronal Apoptosis PolB->Apoptosis CCR->Apoptosis ROS->Apoptosis MAPK->Apoptosis

References

The In Vitro Antioxidant Potential of 5-Methoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyflavone, a naturally occurring flavonoid, has garnered significant interest for its potential therapeutic properties, including its antioxidant capabilities. This technical guide provides an in-depth overview of the in vitro antioxidant potential of this compound, focusing on its mechanisms of action, relevant signaling pathways, and the experimental protocols used for its evaluation. While direct quantitative data on its radical scavenging activity from common assays are limited in publicly available literature, this document synthesizes the existing knowledge on its indirect antioxidant effects and the cellular pathways it modulates to combat oxidative stress.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in various plants and are known for their antioxidant properties. This compound is a methoxylated derivative of flavone that has demonstrated a range of biological activities. Its antioxidant potential is not solely attributed to direct radical scavenging but also to its ability to modulate key cellular signaling pathways involved in the endogenous antioxidant response. This guide explores the current understanding of this compound's role in mitigating oxidative stress in vitro.

Signaling Pathways Modulated by this compound

This compound exerts its antioxidant effects by influencing several critical signaling pathways that regulate the cellular response to oxidative stress.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, inducing their expression.

This compound has been shown to activate the Nrf2/ARE pathway, leading to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1). This enhances the cell's capacity to neutralize reactive oxygen species (ROS).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits ROS ROS ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Ub Ub Ub Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasomal\nDegradation Proteasomal Degradation Ub->Proteasomal\nDegradation ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Induces Transcription NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->IKK IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Binds & Inhibits IκB_p P-IκB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Proteasomal\nDegradation Proteasomal Degradation IκB_p->Proteasomal\nDegradation Pro-inflammatory_Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory_Genes Induces Transcription MAPK_Pathway Oxidative_Stress Oxidative_Stress Upstream_Kinases Upstream Kinases Oxidative_Stress->Upstream_Kinases This compound This compound This compound->Upstream_Kinases Inhibits p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Phosphorylates P_p38_MAPK P-p38 MAPK Transcription_Factors Transcription Factors P_p38_MAPK->Transcription_Factors Activates Inflammation_Apoptosis Inflammation & Apoptosis Transcription_Factors->Inflammation_Apoptosis Leads to MTT_Assay_Workflow Cell_Seeding 1. Seed cells in 96-well plate Treatment 2. Treat with This compound Cell_Seeding->Treatment Incubation 3. Incubate Treatment->Incubation MTT_Addition 4. Add MTT solution Incubation->MTT_Addition Formazan_Solubilization 5. Dissolve formazan with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Reading 6. Read absorbance at 490 nm Formazan_Solubilization->Absorbance_Reading Western_Blot_Workflow Cell_Treatment 1. Cell Treatment with This compound Lysis 2. Cell Lysis Cell_Treatment->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Transfer to PVDF SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. ECL Detection Secondary_Ab->Detection Luciferase_Assay_Workflow Transfection 1. Co-transfect with Reporter & Control Plasmids Treatment 2. Treat with This compound Transfection->Treatment Incubation 3. Incubate Treatment->Incubation Lysis 4. Cell Lysis Incubation->Lysis Luciferase_Measurement 5. Measure Firefly & Renilla Luciferase Activity Lysis->Luciferase_Measurement Normalization 6. Normalize Firefly to Renilla Activity Luciferase_Measurement->Normalization

5-Methoxyflavone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on the Discovery, History, Physicochemical Properties, Synthesis, and Biological Activity of 5-Methoxyflavone for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, a naturally occurring methylated flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. As a member of the flavone subclass of flavonoids, it is characterized by a 2-phenyl-4H-1-benzopyran-4-one backbone with a methoxy group at the 5-position. This structural feature significantly influences its bioavailability and biological effects compared to its hydroxylated counterparts. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of this compound, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its mechanisms of action through signaling pathways.

Discovery and History

The history of this compound is intertwined with the broader exploration of flavonoids from natural sources. While a definitive first isolation or synthesis paper is not readily apparent in historical literature, its presence has been identified in various plant species. For instance, related methoxyflavones have been isolated from the leaves of Muntingia calabura L. and the rhizomes of Kaempferia parviflora[1][2].

The chemical synthesis of flavones, including this compound, has been a subject of organic chemistry for over a century. One of the classical methods for flavone synthesis is the Allan-Robinson reaction , first reported in 1924, which involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride and its sodium salt[3][4][5]. This and other synthetic methodologies have been refined over the years to improve yields and accommodate a variety of substituents on the flavone core. A significant advancement in the practical synthesis of this compound was the development of a convenient large-scale method by Ares and colleagues in 1993, facilitating its broader investigation[6].

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and drug development. The key properties are summarized in the table below.

PropertyValueReference
IUPAC Name 5-methoxy-2-phenylchromen-4-one[7]
CAS Number 42079-78-7[7]
Molecular Formula C₁₆H₁₂O₃[7]
Molecular Weight 252.26 g/mol [7]
Melting Point 131-133 °C
Appearance White to almost white powder/crystal
Solubility Soluble in Methanol
logP 3.5[7]
Topological Polar Surface Area (TPSA) 35.5 Ų[7]
Hydrogen Bond Donors 0[7]
Hydrogen Bond Acceptors 3[7]
Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectra of this compound and its derivatives are well-characterized. The chemical shifts are influenced by the substitution pattern on the flavone core[8][9][10]. A comprehensive analysis of ¹³C NMR chemical shifts for various methoxyflavones has been used to categorize them based on structural features[11].

Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the characterization of flavonoids. The fragmentation of methoxyflavones often involves the radical loss of a methyl group (CH₃•)[12][13]. The fragmentation pathways of related isoflavones have also been studied in detail[14][15].

Infrared (IR) Spectroscopy: The IR spectrum of flavones provides key information about their functional groups. The carbonyl (C=O) stretching vibration is a characteristic feature, and its frequency can be influenced by other substituents on the flavone nucleus[16][17][18][19].

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound.

Chemical Synthesis: A Convenient Large-Scale Preparation

The following protocol is adapted from the method developed by Ares et al. (1993) for a practical, large-scale synthesis of this compound[6].

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Formation of Dibenzoylmethane Intermediate cluster_1 Step 2: Cyclization to this compound A 2-Hydroxy-6-methoxyacetophenone E Reaction Mixture (Reflux) A->E B Sodium Hydride B->E C Ethyl Benzoate C->E D Toluene (solvent) D->E F Acidification (HCl) E->F G 1-(2-Hydroxy-6-methoxyphenyl)- 3-phenylpropane-1,3-dione F->G H 1-(2-Hydroxy-6-methoxyphenyl)- 3-phenylpropane-1,3-dione K Reaction Mixture (Heating) H->K I Sulfuric Acid I->K J Glacial Acetic Acid (solvent) J->K L Purification (Crystallization) K->L M This compound L->M

Caption: Workflow for the large-scale synthesis of this compound.

Step 1: Synthesis of 1-(2-Hydroxy-6-methoxyphenyl)-3-phenylpropane-1,3-dione

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in dry toluene, add a solution of 2-hydroxy-6-methoxyacetophenone in toluene dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • After the initial reaction subsides, add ethyl benzoate to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture to room temperature and cautiously quench with a dilute solution of hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, 1-(2-hydroxy-6-methoxyphenyl)-3-phenylpropane-1,3-dione, can be purified by crystallization or used directly in the next step.

Step 2: Cyclization to this compound

  • Dissolve the crude 1-(2-hydroxy-6-methoxyphenyl)-3-phenylpropane-1,3-dione in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for a few hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Pour the cooled reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Biological Activity Assays

The following are general protocols for assessing the biological activities of this compound.

In Vitro Cytotoxicity Assay (MTT Assay) [11]

  • Seed cancer cells (e.g., H1975 lung adenocarcinoma cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept constant across all wells) for a specified period (e.g., 48 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

In Vivo Sedative-Hypnotic Activity Assessment [20]

  • Use adult male Swiss albino mice, housed under standard laboratory conditions with free access to food and water.

  • Administer this compound intraperitoneally (i.p.) at various doses (e.g., 50, 100, and 150 mg/kg), dissolved in a suitable vehicle (e.g., 1% Tween 80 in normal saline). A control group receives only the vehicle.

  • Thirty minutes after the administration of this compound or vehicle, administer a sub-hypnotic dose of pentobarbitone (e.g., 40 mg/kg, i.p.).

  • Observe the mice for the onset of sleep (loss of righting reflex) and the duration of sleep. The righting reflex is considered lost if the animal remains on its back for more than 30 seconds when placed in that position.

  • Record and compare the latency to sleep and the total sleeping time between the control and treated groups.

Biological Activities and Signaling Pathways

This compound exhibits a wide range of biological activities, which are attributed to its ability to modulate various cellular signaling pathways.

Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in lung adenocarcinoma[21].

PI3K/AKT/GSK3β Signaling Pathway Mechanistic studies have revealed that this compound can inactivate the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/glycogen synthase kinase-3β (GSK3β) signaling pathway. This inactivation leads to the proteasomal degradation of cyclin D1, a key regulator of the cell cycle, thereby arresting cell proliferation[22].

cluster_0 PI3K/AKT/GSK3β Signaling Pathway PI3K PI3K AKT AKT PI3K->AKT activates GSK3b GSK3β AKT->GSK3b inhibits CyclinD1 Cyclin D1 GSK3b->CyclinD1 promotes degradation of Proliferation Cell Proliferation CyclinD1->Proliferation promotes This compound This compound This compound->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/GSK3β pathway by this compound.

Anti-Inflammatory Activity

This compound has been shown to possess potent anti-inflammatory properties, particularly in the context of lung injury[22].

TLR4/NF-κB and Nrf2/HO-1 Signaling Pathways this compound can attenuate the pro-inflammatory response by suppressing the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. It achieves this by inhibiting the expression of TLR4 and downstream signaling components. Concurrently, it activates the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway, which is a key cellular defense mechanism against oxidative stress and inflammation[22].

cluster_0 Anti-inflammatory Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates Inflammation Inflammation NFkB->Inflammation promotes Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 activates HO1->Inflammation inhibits This compound This compound This compound->TLR4 inhibits This compound->Nrf2 activates

Caption: Modulation of inflammatory pathways by this compound.

Neuroprotective Activity

This compound has been identified as a neuroprotective agent, particularly against β-amyloid toxicity, a hallmark of Alzheimer's disease[23]. Its mechanism of action in this context is distinct from general antioxidant effects. It has been shown to be an inhibitor of DNA polymerase-beta, an enzyme involved in DNA replication that is ectopically activated in degenerating neurons, leading to cell death[23].

Anxiolytic and Sedative-Hypnotic Activities

Recent studies have highlighted the potential of this compound as an anxiolytic and sedative-hypnotic agent. In vivo studies in mice have demonstrated its ability to reduce anxiety-like behaviors and potentiate sleep[20][24]. These effects are believed to be mediated through the modulation of GABAergic and serotonergic systems[24].

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activities of this compound from various studies.

Table 1: In Vitro Anti-Cancer Activity

Cell LineCancer TypeAssayEndpointValueReference
H1975Lung AdenocarcinomaMTTIC₅₀~20 µM (48h)[21]
A549Lung AdenocarcinomaMTTIC₅₀~30 µM (48h)[21]

Table 2: In Vivo Anti-Cancer Activity

Animal ModelCancer TypeDoseRouteEffectReference
BALB/c nude miceLung Adenocarcinoma (H1975 xenograft)100 mg/kgi.p.Significant reduction in tumor volume and weight[21]

Table 3: In Vivo Sedative-Hypnotic and Anxiolytic Activity

Animal ModelTestDoseRouteEffectReference
Swiss albino micePentobarbitone-induced sleep50, 100, 150 mg/kgi.p.Dose-dependent increase in sleep duration[20]
Swiss albino miceElevated Plus Maze10, 20, 40 mg/kgi.p.Increased time spent in open arms[24]
Swiss albino miceLight-Dark Box Test10, 20, 40 mg/kgi.p.Increased time spent in the light compartment[24]

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a growing body of evidence supporting its diverse biological activities. Its potential as an anti-cancer, anti-inflammatory, neuroprotective, and anxiolytic agent is underpinned by its ability to modulate key cellular signaling pathways. This technical guide has provided a comprehensive overview of the current knowledge on this compound, from its historical context and physicochemical properties to detailed experimental protocols and quantitative biological data. Further research, particularly clinical trials, is warranted to fully elucidate its therapeutic potential in various human diseases. The information presented herein serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in exploring the therapeutic applications of this intriguing flavonoid.

References

preliminary cytotoxicity screening of 5-Methoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of 5-Methoxyflavone

Introduction

This compound is a naturally occurring flavonoid compound characterized by a methoxy group at the 5-position of the flavone backbone.[1][2] Flavonoids, a broad class of plant secondary metabolites, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3][4] The addition of methoxy groups to the flavone structure can significantly influence its physicochemical properties, such as lipophilicity, which in turn affects metabolic stability, bioavailability, and cytotoxic activity.[2][5] Preliminary cytotoxicity screening is a critical first step in the evaluation of novel therapeutic compounds, providing essential data on their potential to inhibit cancer cell growth and guiding further mechanistic studies. This document provides a comprehensive technical overview of the , summarizing key data, detailing experimental protocols, and visualizing associated cellular pathways.

Data Presentation: Cytotoxicity of this compound and Related Compounds

The cytotoxic effects of this compound and its hydroxylated analogue have been evaluated across various cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC50) and other key findings from in vitro studies.

CompoundCell LineAssay DurationKey Findings (IC50 / Effects)Reference
This compound Lung Adenocarcinoma (A549, H1975)48 hoursDose-dependent reduction in cell viability. Induces G0/G1 phase cell cycle arrest.[6][7]
This compound 92TAg cellsNot SpecifiedSignificantly enhances the toxicity of MMS at 10-30 μM.[8]
5-Hydroxy-7-Methoxyflavone Human Colon Carcinoma (HCT-116)24 hoursInduces cytotoxicity in a dose-dependent manner. At 25, 50, and 100 μM, causes DNA damage, chromatin condensation, and apoptosis.[9][10]
Nobiletin (Polymethoxyflavone) Breast Cancer (MCF-7)72 hoursIC50 value of ~80 µM.[1]
5,3′-dihydroxy-3,6,7,8,4′-PeMF Breast Cancer (MCF-7)72 hoursIC50 value of 3.71 µM.[1]
5,3′-dihydroxy-3,6,7,8,4′-PeMF Triple-Negative Breast Cancer (MDA-MB-231)72 hoursIC50 value of 21.27 µM.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cytotoxicity data. The following are standard protocols employed in the screening of this compound and other flavonoids.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism possess mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan. The formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is quantified using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, H1975, HCT-116) are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-100 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[7][11]

Apoptosis Detection (Hoechst 33342 Staining)

Hoechst staining is used to visualize nuclear morphology and identify apoptotic cells, which are characterized by chromatin condensation and nuclear fragmentation.

Methodology:

  • Cell Culture and Treatment: Cells are cultured on glass coverslips in a multi-well plate and treated with this compound (or its derivatives) at various concentrations (e.g., 25, 50, 100 µM) for a defined period (e.g., 24 hours).[9]

  • Staining: The cells are washed with phosphate-buffered saline (PBS) and then fixed (e.g., with 4% paraformaldehyde). After fixation, the cells are stained with Hoechst 33342 solution.

  • Visualization: The coverslips are mounted on microscope slides, and the nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by their brightly stained, condensed, or fragmented nuclei compared to the uniform, faint staining of healthy nuclei.[9]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549, HCT-116) seeding 2. Cell Seeding (96-well plates) cell_culture->seeding adhesion 3. Overnight Adhesion seeding->adhesion treatment 4. Add this compound (Varying Concentrations) adhesion->treatment incubation 5. Incubate (24-72 hours) treatment->incubation mtt_add 6. Add MTT Reagent incubation->mtt_add formazan 7. Formazan Formation mtt_add->formazan solubilize 8. Solubilize Crystals formazan->solubilize readout 9. Read Absorbance solubilize->readout calc 10. Calculate % Viability readout->calc ic50 11. Determine IC50 calc->ic50

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

Signaling Pathway Diagram

Recent studies indicate that this compound inhibits the proliferation of lung adenocarcinoma cells by targeting the PI3K/AKT/GSK3β signaling pathway, which leads to the degradation of Cyclin D1 and subsequent cell cycle arrest.[6]

G cluster_pathway PI3K/AKT/Cyclin D1 Signaling Pathway mf This compound pi3k PI3K mf->pi3k Inhibition akt AKT pi3k->akt gsk3b GSK3β akt->gsk3b Inhibits cyclinD1 Cyclin D1 gsk3b->cyclinD1 Phosphorylates for Degradation degradation Proteasomal Degradation cyclinD1->degradation proliferation Cell Proliferation (G1/S Transition) cyclinD1->proliferation arrest G0/G1 Cell Cycle Arrest

References

In Silico Modeling of 5-Methoxyflavone Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyflavone, a naturally occurring flavonoid, has garnered significant interest for its diverse bioactive properties, including neuroprotective, anti-inflammatory, and potential anti-cancer effects[1][2][3]. Understanding the molecular mechanisms underlying these activities is paramount for its development as a therapeutic agent. In silico modeling provides a powerful, resource-efficient approach to predict and analyze the interactions between this compound and its potential biological targets. This technical guide details the computational modeling of this compound's binding to key receptor targets, summarizes quantitative binding data, outlines detailed experimental and computational protocols, and visualizes the associated signaling pathways.

Introduction to this compound and In Silico Drug Discovery

This compound (5-MF) is a methylated flavone, a class of polyphenolic compounds found in various plants[3]. The addition of a methoxy group can alter the bioavailability, solubility, and pharmacological activity of the flavonoid scaffold[4]. Its reported biological effects suggest interactions with multiple cellular targets, making it a promising multi-target ligand[3][5].

In silico drug discovery utilizes computational methods to identify and optimize drug candidates, accelerating the research and development process[6][7]. Techniques like molecular docking, virtual screening, and molecular dynamics simulations are integral to predicting how a ligand, such as this compound, might bind to a protein target and at what affinity[7][8]. This approach reduces the time and cost associated with traditional high-throughput screening and provides deep insights into the molecular basis of ligand-receptor recognition[9].

Predicted Receptor Targets of this compound

In silico target prediction models and docking studies have identified several potential protein targets for this compound. The primary targets discussed in this guide are the GABA-A receptor, the Estrogen receptor, and the Aromatase enzyme, all of which are crucial in neuroscience and oncology.

GABA-A Receptors

The γ-aminobutyric acid type A (GABA-A) receptor is the principal inhibitory neurotransmitter receptor in the central nervous system (CNS)[10][11]. Flavonoids are known to modulate GABA-A receptors, producing anxiolytic and sedative effects[5]. In silico studies indicate that this compound has a strong binding affinity for GABA-A receptors, suggesting it may act as a positive allosteric modulator[5][12]. Molecular docking studies of related methoxyflavones have predicted strong binding interactions with GABRA1 and GABRG2 subunits of the GABA-A receptor[13][14].

Estrogen Receptors (ER)

Estrogen receptors (ERα and ERβ) are ligand-activated transcription factors that play a critical role in hormone-dependent breast cancer[15][16][17]. Blocking the activity of these receptors is a key therapeutic strategy[16]. Computational predictions indicate a high probability of this compound binding to the estrogen receptor, suggesting its potential as a modulator in estrogen-related pathways[17][18].

Aromatase (CYP19A1)

Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis—the conversion of androgens to estrogens[19][20]. Inhibiting aromatase is a primary treatment for hormone-receptor-positive breast cancer in postmenopausal women[19][20]. Target prediction databases suggest a high likelihood of this compound binding to and potentially inhibiting aromatase[18].

Quantitative Data Summary: In Silico Binding Predictions

The following tables summarize the available quantitative data from in silico studies on this compound and its closely related analogs. Binding energies, typically reported as docking scores in kcal/mol, indicate the predicted affinity of the ligand for the receptor's binding site, with more negative values suggesting stronger binding.

CompoundReceptor TargetSubunit/TypePredicted Binding Energy (kcal/mol)Prediction Method
5,7-DimethoxyflavoneGABA-A ReceptorGABRA1-9.40Molecular Docking[13][14]
5,7-DimethoxyflavoneGABA-A ReceptorGABRG2-9.40Molecular Docking[13][14]
3-Methoxyflavone deriv. (Cii)Estrogen ReceptorER-α-10.14Molecular Docking[21]
3-Methoxyflavone deriv. (Cvi)EGFR--9.42Molecular Docking[21]
5-Hydroxy-7-methoxyflavonemTOR-Not specifiedMolecular Docking[22]
CompoundReceptor TargetPredicted Binding ProbabilityPrediction Method
This compoundEstrogen Receptor96.51%Target Prediction Database[18]
This compoundAromatase92.85%Target Prediction Database[18]
This compoundAndrogen Receptor89.68%Target Prediction Database[18]
This compoundGlucocorticoid Receptor85.99%Target Prediction Database[18]
This compoundPPAR Gamma86.22%Target Prediction Database[18]

Signaling Pathways and Mechanisms of Action

Visualizing the signaling pathways associated with this compound's predicted targets is crucial for understanding its potential downstream effects.

GABA-A Receptor Signaling Pathway

Activation of the GABA-A receptor by GABA (or modulation by a compound like this compound) leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of neurotransmission[23][24].

GABAA_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal GABA_Vesicle GABA Vesicle GABA GABA GABA_Vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (Chloride Channel) Hyperpolarization Membrane Hyperpolarization GABA_A_Receptor->Hyperpolarization Opens Channel Cl_in GABA_A_Receptor->Cl_in Cl- Influx Inhibition Inhibitory Postsynaptic Potential (IPSP) Hyperpolarization->Inhibition Leads to GABA->GABA_A_Receptor Binds MF This compound (Modulator) MF->GABA_A_Receptor Modulates Cl_out Cl_out->GABA_A_Receptor

GABA-A receptor inhibitory signaling pathway.
Estrogen Receptor Signaling Pathway

Estrogen signaling is complex, involving both direct genomic pathways (in the nucleus) and rapid non-genomic pathways (at the cell membrane)[25][26][27]. An antagonist would block these processes.

Estrogen_Signaling cluster_genomic Genomic Pathway (Nucleus) cluster_nongenomic Non-Genomic Pathway (Membrane) ER_dimer ER Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription Regulates ER ERα/β ER->ER_dimer Binding & Activation mER Membrane ER G_protein G-Proteins mER->G_protein Activates Kinase_Cascade Kinase Cascades (e.g., MAPK, Akt) G_protein->Kinase_Cascade Initiates Estrogen Estrogen Estrogen->ER Estrogen->mER MF This compound (Antagonist?) MF->ER Blocks MF->mER Blocks

Genomic and non-genomic estrogen signaling.
Aromatase Inhibition Mechanism

Aromatase inhibitors prevent the synthesis of estrogen from androgen precursors, thereby reducing the levels of circulating estrogen that can stimulate hormone-sensitive tissues[20][28].

Aromatase_Inhibition Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Converts MF This compound (Inhibitor) MF->Aromatase Inhibits Blocked Synthesis Blocked

Mechanism of Aromatase inhibition.

Methodologies and Protocols

Protocol: In Silico Molecular Docking

This protocol outlines a generalized workflow for performing molecular docking to predict the binding of this compound to a target receptor.

Objective: To predict the binding conformation and affinity of this compound within the active site of a target protein.

Materials:

  • Software: Molecular modeling software (e.g., AutoDock Tools, PyRx, Schrödinger Maestro, Molegro Virtual Docker)[13][29].

  • Input Files:

    • 3D structure of the target protein (e.g., from the Protein Data Bank - PDB).

    • 3D structure of this compound (e.g., from PubChem or ZINC database, or drawn with a chemical editor).

Procedure:

  • Target Protein Preparation: a. Download the crystal structure of the target receptor from the PDB. b. Prepare the protein using the software suite: remove water molecules and co-crystallized ligands, add polar hydrogen atoms, and assign atomic charges (e.g., Gasteiger charges)[30]. c. Define the binding site (grid box). This is typically centered on the known active site or the location of a co-crystallized native ligand.

  • Ligand Preparation: a. Obtain the 3D structure of this compound. b. Minimize the energy of the ligand structure using a suitable force field (e.g., MMFF94). c. Assign rotatable bonds and ensure the correct protonation state.

  • Molecular Docking Execution: a. Load the prepared protein and ligand files into the docking program. b. Configure the docking algorithm parameters (e.g., number of runs, search algorithm settings like Lamarckian Genetic Algorithm). c. Initiate the docking simulation. The software will explore various conformations (poses) of the ligand within the defined binding site.

  • Analysis of Results: a. The program will rank the resulting poses based on a scoring function, which estimates the binding free energy (e.g., in kcal/mol). b. Analyze the top-ranked pose to identify key molecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and the amino acid residues of the receptor[30]. c. Visualize the ligand-receptor complex to confirm that the predicted binding mode is sterically and chemically plausible.

Docking_Workflow PDB 1. Obtain Protein Structure (e.g., from PDB) PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Grid 3. Define Binding Site (Grid Box Generation) PrepProt->Grid Docking 4. Run Molecular Docking Grid->Docking LigandDB 1. Obtain Ligand Structure (e.g., from PubChem) PrepLig 2. Prepare Ligand (Energy Minimization) LigandDB->PrepLig PrepLig->Docking Analysis 5. Analyze Results (Binding Energy, Interactions) Docking->Analysis

General workflow for molecular docking.
Protocol: Experimental Validation via Radioligand Binding Assay

In silico predictions should be validated experimentally. A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of an unlabeled compound (this compound) for a receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for its target receptor.

Materials:

  • Receptor source (e.g., membrane preparation from cells expressing the target receptor).

  • Radiolabeled ligand ([³H]-ligand) known to bind the target with high affinity.

  • Unlabeled this compound.

  • Assay buffer, glass fiber filters, scintillation fluid, and a scintillation counter.

Procedure:

  • Assay Setup: a. In a series of tubes, add a constant concentration of the receptor preparation and the radiolabeled ligand. b. Add increasing concentrations of unlabeled this compound to these tubes. c. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: a. Incubate the mixture for a sufficient time at a specific temperature to reach binding equilibrium.

  • Separation: a. Rapidly separate the bound from unbound radioligand by filtering the mixture through glass fiber filters using a cell harvester. The receptors and bound radioligand will be retained on the filter[31]. b. Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: a. Place the filters in scintillation vials with scintillation fluid. b. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the curve. d. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

In silico modeling strongly predicts that this compound is a multi-target ligand with high binding potential for GABA-A receptors, estrogen receptors, and aromatase. The computational data presented herein provide a solid foundation for its further investigation as a neuroprotective agent or as a modulator in hormone-dependent diseases. The docking scores and predicted binding modes offer valuable hypotheses about its mechanism of action at a molecular level.

Future work must focus on the experimental validation of these in silico predictions. The binding assay protocols described provide a direct path to confirming receptor affinity. Subsequent cell-based assays and in vivo studies will be essential to elucidate the functional consequences of this receptor binding and to fully assess the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for 5-Methoxyflavone in In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyflavone (5-MF) is a naturally occurring flavonoid compound that has garnered significant interest in biomedical research due to its potential therapeutic properties. As a derivative of the flavone backbone, 5-MF exhibits a range of biological activities, most notably its anti-cancer effects. In vitro studies have demonstrated its ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and modulate key signaling pathways in various cancer cell lines.[1][2][3] Furthermore, emerging research suggests a neuroprotective role for this compound.[4]

These application notes provide a comprehensive overview of the use of this compound in in vitro cell culture studies, including its mechanism of action, detailed experimental protocols, and a summary of its effects on different cell lines.

Mechanism of Action

This compound exerts its biological effects through a multi-faceted mechanism that can vary depending on the cell type and experimental conditions. A predominant mechanism observed in cancer cells involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).[5][6][7][8][9] This increase in ROS can trigger endoplasmic reticulum (ER) stress and subsequently activate downstream signaling cascades that lead to apoptosis.[5][7]

Key signaling pathways modulated by this compound include:

  • Mitochondrial-Mediated Apoptosis: 5-MF can induce the intrinsic apoptosis pathway characterized by mitochondrial membrane perturbation, release of cytochrome c, downregulation of the anti-apoptotic protein Bcl-2, and activation of pro-apoptotic proteins like Bax and BID, ultimately leading to the activation of caspase-3.[5][7]

  • PI3K/Akt Signaling: In some cancer types, such as lung adenocarcinoma, this compound has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[2]

  • NF-κB Signaling: The pro-inflammatory and pro-survival NF-κB pathway can also be suppressed by methoxyflavone derivatives, contributing to their anti-cancer effects.[10]

  • DNA Polymerase-Beta Inhibition: In the context of neuroprotection, this compound has been identified as an inhibitor of DNA polymerase-beta, an enzyme involved in DNA replication in neurons under stress, thereby preventing neuronal death.[4]

Data Presentation: Efficacy of this compound in Various Cell Lines

The following table summarizes the quantitative data on the effects of this compound in different in vitro models. This data is compiled from multiple studies and is intended to provide a comparative overview. Researchers should note that optimal concentrations and incubation times may vary depending on the specific cell line and experimental setup.

Cell LineCancer TypeAssayConcentration RangeIncubation TimeObserved EffectReference
HCT-116Human Colon CarcinomaMTT Assay25, 50, 100 µM24 hDose-dependent decrease in cell viability.[5]
HCT-116Human Colon CarcinomaHoechst 33342 Staining25, 50, 100 µM24 hIncreased number of apoptotic cells with condensed or fragmented nuclei.[5]
A549, H1975Lung AdenocarcinomaMTT AssayVarying concentrations48 hInhibition of cell viability.[2]
A549, H1975Lung AdenocarcinomaEdU AssayVarying concentrations48 hInhibition of cell proliferation.[2]
A549, H1975Lung AdenocarcinomaFlow Cytometry (Cell Cycle)Varying concentrations48 hCell cycle arrest.[2]
MOLT-4, U937Human LeukemiaMTT AssayVarying concentrations24 hCytotoxic effects.[3]
MCF-7Breast CancerMTT AssayIC50 of 4.9 µM (for a related compound)72 hStrong cytotoxic effect.[1]
HeLaCervical CancerAlamarBlue AssayEC50 of 10.41 ± 1.31 μM (for 4'-methoxyflavone)OvernightNeuroprotective effect against MNNG-induced cell death.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the effects of this compound in cell culture.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest 5-MF concentration).

  • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Hoechst 33342 Staining)

This protocol uses a fluorescent stain to visualize nuclear morphology and identify apoptotic cells.

Materials:

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Hoechst 33342 staining solution (1 µg/mL in PBS)

  • Paraformaldehyde (4% in PBS)

  • Fluorescence microscope

  • 24-well plates with sterile coverslips

Procedure:

  • Seed cells on sterile coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 hours).

  • Wash the cells twice with ice-cold PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells again twice with PBS.

  • Stain the cells with Hoechst 33342 solution for 15 minutes in the dark at room temperature.[8]

  • Wash the cells three times with PBS.

  • Mount the coverslips on microscope slides.

  • Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence.

Western Blot Analysis

This protocol is used to detect and quantify specific proteins involved in signaling pathways affected by this compound.

Materials:

  • This compound

  • Complete cell culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Akt, p-Akt, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

  • Treat cells with this compound or vehicle control for the specified time.

  • Lyse the cells with ice-cold RIPA buffer.[12]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.[13]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13][14]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[15]

  • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).[12]

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[12]

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

G cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion 5_MF This compound ROS ROS Generation 5_MF->ROS ER_Stress ER Stress ROS->ER_Stress Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys IRE1a IRE1α Activation ER_Stress->IRE1a JNK JNK Phosphorylation IRE1a->JNK Bcl2 Bcl-2 (Anti-apoptotic) JNK->Bcl2 Bax_Bid Bax/BID Activation (Pro-apoptotic) JNK->Bax_Bid Bax_Bid->Mito_Dys Cyt_c Cytochrome c Release Caspase3 Caspase-3 Activation Cyt_c->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mito_Dys->Cyt_c

Caption: Proposed signaling pathway of this compound-induced apoptosis in cancer cells.

Experimental Workflow for In Vitro Studies

G cluster_assays Assays Start Start: Cell Culture Treatment Treatment with This compound Start->Treatment Incubation Incubation (e.g., 24-72h) Treatment->Incubation Endpoint Endpoint Assays Incubation->Endpoint Viability Cell Viability (MTT Assay) Endpoint->Viability Apoptosis Apoptosis (Hoechst Staining) Endpoint->Apoptosis Protein Protein Expression (Western Blot) Endpoint->Protein Proliferation Cell Proliferation (EdU Assay) Endpoint->Proliferation

Caption: General experimental workflow for studying this compound in vitro.

References

Application Notes and Protocols for the Investigation of 5-Methoxyflavone in Animal Models of Neurodegeneration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential use of 5-Methoxyflavone and related methoxyflavones in preclinical animal models of neurodegeneration. While in vivo research specifically on this compound is limited, this document outlines detailed protocols and application guidelines based on studies of structurally similar methoxyflavones, such as 5,7-dimethoxyflavone. The provided methodologies cover the induction of neurodegenerative phenotypes, administration of test compounds, and subsequent behavioral and molecular analyses. This guide serves as a valuable resource for researchers designing studies to investigate the neuroprotective effects of this compound and other related flavonoids.

Introduction to Methoxyflavones in Neurodegeneration

Flavonoids, a class of polyphenolic compounds found in various plants, have garnered significant attention for their potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. Methoxyflavones, a subclass of flavonoids characterized by the presence of one or more methoxy groups, have shown promise in preclinical studies for neurodegenerative diseases.

This compound has been identified as a novel inhibitor of DNA polymerase-beta, and it has demonstrated neuroprotective effects against β-amyloid (Aβ) toxicity in primary neuronal cultures.[1][2][3] This mechanism involves reducing the number of S-phase neurons and subsequent apoptotic death triggered by Aβ, suggesting a potential therapeutic avenue for diseases like Alzheimer's.[1][3] While in vivo data for this compound is currently scarce, studies on closely related compounds like 5,7-dimethoxyflavone provide a strong rationale and methodological framework for its investigation in animal models.

Animal Models of Neurodegenerative Diseases

A variety of animal models are utilized to recapitulate the complex pathologies of neurodegenerative diseases.[4][5][6][7] The choice of model is critical and depends on the specific aspects of the disease being investigated.

2.1. Alzheimer's Disease (AD) Models:

  • Neuroinflammation-Induced Models: Administration of lipopolysaccharide (LPS) to rodents induces a potent inflammatory response in the brain, leading to cognitive deficits and some pathological features of AD. This model is useful for screening anti-inflammatory compounds.[8][9][10]

  • Amnesia-Induced Models: Scopolamine, a muscarinic receptor antagonist, is used to induce memory impairment, mimicking the cholinergic deficit observed in AD. This model is suitable for evaluating compounds that may enhance cognitive function.[11][12]

  • Transgenic Models: Mice overexpressing mutated human genes associated with familial AD, such as amyloid precursor protein (APP) and presenilin-1 (PSEN1) (e.g., 5xFAD mice), develop age-dependent Aβ plaques, neuroinflammation, and cognitive decline, closely mimicking human AD pathology.[13][14][15][16]

2.2. Parkinson's Disease (PD) Models:

  • Neurotoxin-Induced Models: Neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) are used to selectively destroy dopaminergic neurons in the substantia nigra, replicating the primary pathology of PD. These models are widely used for testing neuroprotective and restorative therapies.[17][18][19]

  • Genetic Models: Transgenic models expressing mutated genes linked to familial PD, such as α-synuclein, are also available and are valuable for studying the role of protein aggregation in the disease.[20]

2.3. Huntington's Disease (HD) Models:

  • Genetic Models: HD is a monogenic disorder, and thus, transgenic models that express the mutated huntingtin (HTT) gene with an expanded CAG repeat are the most relevant. The R6/2 and zQ175 mouse models are commonly used and exhibit progressive motor and cognitive deficits.[21][22][23]

Experimental Protocols

The following protocols are based on studies using 5,7-dimethoxyflavone and can be adapted for the investigation of this compound.

3.1. Preparation and Administration of this compound

  • Preparation: this compound should be dissolved in a suitable vehicle. For oral administration, a suspension in corn oil or a solution in a mixture of DMSO and saline can be used. For intraperitoneal injection, it can be dissolved in a vehicle such as 13.5% DMSO + 36.5% saline + 50% PEG400. The solution should be freshly prepared before each administration.

  • Dosage: Based on studies with related methoxyflavones, a dosage range of 10-50 mg/kg body weight is a reasonable starting point for in vivo studies in mice.[8][10] Dose-response studies are recommended to determine the optimal therapeutic dose.

  • Administration: The compound can be administered via oral gavage or intraperitoneal injection. The frequency and duration of administration will depend on the specific animal model and the study's objectives. For example, in an LPS-induced neuroinflammation model, a 21-day pre-treatment period has been used.[8][10]

3.2. Behavioral Assays

A battery of behavioral tests should be employed to assess cognitive and motor functions.

3.2.1. Morris Water Maze (MWM) for Spatial Learning and Memory (AD Models)

  • Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water. A hidden platform is submerged just below the water surface.

  • Procedure:

    • Acquisition Phase (e.g., 5 days): Mice are trained to find the hidden platform from different starting positions. Four trials per day are conducted. The time taken to find the platform (escape latency) is recorded.

    • Probe Trial (e.g., on day 6): The platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was located) is measured.

  • Data Analysis: Escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial are the primary outcome measures.

3.2.2. Open Field Test (OFT) for Locomotor Activity and Anxiety-like Behavior

  • Apparatus: A square arena with walls. The floor is typically divided into a central and a peripheral zone.

  • Procedure: Each mouse is placed in the center of the arena and allowed to explore freely for a set period (e.g., 5-10 minutes).

  • Data Analysis: Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency. A decrease in time spent in the center is indicative of anxiety-like behavior.

3.2.3. Rotarod Test for Motor Coordination (PD and HD Models)

  • Apparatus: A rotating rod that can be set at a constant or accelerating speed.

  • Procedure: Mice are placed on the rotating rod, and the latency to fall is recorded. Multiple trials are conducted over several days.

  • Data Analysis: An increase in the latency to fall indicates improved motor coordination.

3.3. Molecular and Histological Analyses

Following the completion of behavioral testing, brain tissue is collected for further analysis.

3.3.1. Brain Tissue Collection and Preparation

  • Mice are euthanized, and the brains are rapidly dissected.

  • For biochemical analysis (e.g., ELISA, Western blot, RT-PCR), the brain regions of interest (e.g., hippocampus, cortex, striatum) are dissected, snap-frozen in liquid nitrogen, and stored at -80°C.

  • For histological analysis, mice are transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brains are then post-fixed, cryoprotected, and sectioned.[24]

3.3.2. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Purpose: To quantify the levels of specific proteins, such as Aβ42, pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), and Brain-Derived Neurotrophic Factor (BDNF).

  • Procedure: Commercially available ELISA kits are used according to the manufacturer's instructions. Brain homogenates are prepared, and protein concentrations are determined.

3.3.3. Real-Time Polymerase Chain Reaction (RT-PCR)

  • Purpose: To measure the mRNA expression levels of target genes.

  • Procedure: RNA is extracted from brain tissue, reverse transcribed into cDNA, and then subjected to quantitative PCR using specific primers for genes of interest.

3.3.4. Immunohistochemistry (IHC)

  • Purpose: To visualize the localization and abundance of specific proteins in brain sections (e.g., Aβ plaques, activated microglia, and astrocytes).

  • Procedure: Brain sections are incubated with primary antibodies against the target proteins, followed by secondary antibodies conjugated to a fluorescent or enzymatic label for visualization under a microscope.

Data Presentation

Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Hypothetical Behavioral Outcomes of this compound Treatment in an AD Mouse Model

GroupMWM Escape Latency (s)MWM Time in Target Quadrant (%)OFT Time in Center (%)
Vehicle45 ± 520 ± 315 ± 2
AD Model + Vehicle70 ± 810 ± 28 ± 1
AD Model + 5-MF (10 mg/kg)55 ± 615 ± 312 ± 2
AD Model + 5-MF (25 mg/kg)48 ± 518 ± 214 ± 2

Table 2: Hypothetical Molecular Outcomes of this compound Treatment in an AD Mouse Model

GroupHippocampal Aβ42 (pg/mg protein)Hippocampal TNF-α (pg/mg protein)Hippocampal BDNF (pg/mg protein)
Vehicle150 ± 2050 ± 8100 ± 12
AD Model + Vehicle400 ± 50120 ± 1560 ± 9
AD Model + 5-MF (10 mg/kg)300 ± 4090 ± 1280 ± 10
AD Model + 5-MF (25 mg/kg)220 ± 3070 ± 1095 ± 11

Visualization of Pathways and Workflows

5.1. Signaling Pathways

The neuroprotective effects of methoxyflavones are believed to be mediated through multiple signaling pathways.

neuroprotective_pathways Neuroinflammation Neuroinflammation (e.g., LPS-induced) NFkB NF-κB Pathway Neuroinflammation->NFkB Methoxyflavone This compound Methoxyflavone->NFkB Inhibition BDNF_pathway BDNF Signaling Methoxyflavone->BDNF_pathway Activation Abeta Aβ Production/ Aggregation Methoxyflavone->Abeta Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines NeuronalDamage Neuronal Damage & Cognitive Deficits Cytokines->NeuronalDamage BDNF Increased BDNF BDNF_pathway->BDNF Neuroprotection Neuroprotection & Improved Cognition BDNF->Neuroprotection Abeta->NeuronalDamage ReducedAbeta Reduced Aβ

Caption: Putative neuroprotective signaling pathways of this compound.

5.2. Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a neuroprotective compound in an animal model of neurodegeneration.

experimental_workflow start Select Animal Model (e.g., 5xFAD, MPTP-induced) acclimatization Animal Acclimatization & Baseline Measurements start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping treatment Chronic Administration of This compound or Vehicle grouping->treatment behavioral Behavioral Testing (MWM, OFT, Rotarod) treatment->behavioral euthanasia Euthanasia & Tissue Collection behavioral->euthanasia analysis Molecular & Histological Analysis (ELISA, RT-PCR, IHC) euthanasia->analysis data Data Analysis & Interpretation analysis->data

References

Application Notes: Analytical Techniques for the Characterization of 5-Methoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Methoxyflavone (C₁₆H₁₂O₃) is a flavonoid compound noted for its biological activities, including its role as a DNA polymerase-beta (Pol-β) inhibitor and its neuroprotective effects against β-amyloid toxicity.[1] Accurate and robust analytical methods are essential for its quantification, identification, and structural elucidation in various matrices, from raw plant materials to biological samples. This document provides detailed application notes and experimental protocols for the characterization of this compound using modern analytical techniques.

Sample Preparation and Extraction

Effective sample preparation is critical for accurate analysis. The chosen method depends on the sample matrix.

1.1 Protocol: Ultrasound-Assisted Extraction (UAE) from Plant Material

This protocol is optimized for extracting methoxyflavones from dried plant materials, such as Kaempferia parviflora rhizomes.[2][3]

  • Objective: To efficiently extract this compound from a solid matrix.

  • Apparatus: Ultrasonic bath, vortex mixer, centrifuge, filter paper.

  • Reagents: Ethanol (95.00% v/v), solid-to-solvent ratio of 50 mL/g.[2][3]

  • Procedure:

    • Weigh 1.0 g of powdered, dried plant material.

    • Add 50 mL of 95% ethanol.

    • Place the mixture in an ultrasonic bath for approximately 16 minutes for optimal methoxyflavone content.[2]

    • Centrifuge the mixture to pellet the solid material.

    • Filter the supernatant through a 0.45-μm syringe filter prior to analysis.

    • The resulting extract can be concentrated and reconstituted in a suitable solvent (e.g., methanol) for chromatographic analysis.

1.2 Protocol: Liquid-Liquid Extraction (LLE) from Plasma

This protocol is suitable for extracting methoxyflavones from biological fluids for pharmacokinetic studies.[4]

  • Objective: To isolate this compound from plasma while precipitating proteins.

  • Apparatus: Vortex mixer, centrifuge, micro-evaporator.

  • Reagents: Acetonitrile.

  • Procedure:

    • To 1.0 mL of plasma sample, add 1.0 mL of acetonitrile.

    • Vortex the sample for 2 minutes to ensure thorough mixing and protein precipitation.

    • Sonicate for 5 minutes.[4]

    • Centrifuge at 2,000 x g for 2 minutes.[4]

    • Transfer the supernatant to a clean tube.

    • Repeat the extraction process on the pellet to maximize recovery.

    • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 200 µL of methanol and filter through a 0.45-μm syringe filter before HPLC analysis.[4]

Chromatographic Techniques

Chromatography is the cornerstone for the separation and quantification of this compound.

2.1 High-Performance Liquid Chromatography (HPLC-DAD)

Application Note: Reversed-phase HPLC coupled with a Diode Array Detector (DAD) is a robust and widely used method for the quantification of this compound. The method offers excellent linearity, precision, and sensitivity.[2][5] A C18 column is typically used, with a mobile phase consisting of a methanol or acetonitrile gradient with acidified water. Detection is commonly performed at 254 nm, a wavelength where the flavone backbone exhibits strong absorbance.[2][5]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep Extraction (UAE/LLE) Filt Filtration (0.45 µm) Prep->Filt Inj Autosampler Injection Filt->Inj Col C18 Column Separation Inj->Col Det DAD Detection (254 nm) Col->Det Chrom Chromatogram Generation Det->Chrom Quant Quantification (Peak Area) Chrom->Quant

Figure 1: General workflow for HPLC analysis.

Experimental Protocol: HPLC-DAD Quantification

This protocol is a composite based on validated methods for methoxyflavones.[2][5][6]

  • Instrument: HPLC system with a Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][5]

  • Mobile Phase A: 0.1% Acetic Acid in Water.[5]

  • Mobile Phase B: Methanol.[2]

  • Gradient: Start with 5% B, ramp to 100% B over 30 minutes, hold for 10 minutes, then return to initial conditions.[5]

  • Flow Rate: 1.0 mL/min.[5][6]

  • Column Temperature: 35-40 °C.[5]

  • Injection Volume: 20 µL.[6]

  • Detection Wavelength: 254 nm.[2][5]

Data Presentation: HPLC Method Validation Parameters

ParameterTypical ValueSource(s)
Linearity (r²)> 0.999[4][5]
Limit of Detection (LOD)0.70 - 1.0 µg/mL[4][5]
Limit of Quantitation (LOQ)2.12 - 3.4 µg/mL[4][5]

2.2 Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a powerful technique for identifying and quantifying this compound, particularly in complex mixtures like plant extracts.[7][8] The method's high resolution and the mass spectrometer's specificity allow for clear identification based on retention time and mass spectrum.

Experimental Protocol: GC-MS Identification

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: 5% Phenyl Polymethylsiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[9]

  • Injector Temperature: 300 °C.[9]

  • Oven Program: Start at 50 °C (hold 1 min), ramp at 10 °C/min to 320 °C (hold 2 min).[9]

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

  • MS Scan Range: m/z 40-600.[9]

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation of this compound.

3.1 Mass Spectrometry (MS/MS)

Application Note: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is crucial for confirming the molecular weight and elucidating the structure of this compound. In positive ion mode, the protonated molecule [M+H]⁺ is observed at m/z 253.0859.[10] The fragmentation of flavonoids is well-characterized and often involves Retro-Diels-Alder (RDA) reactions in the C-ring, as well as neutral losses of small molecules like methyl radicals (•CH₃), carbon monoxide (CO), and water (H₂O).[11][12]

Fragmentation_Pathway cluster_frags Key Fragments parent This compound [M+H]⁺ m/z 253 frag1 [M+H - •CH₃]⁺ m/z 238 parent->frag1 - •CH₃ frag2 [M+H - CO]⁺ m/z 225 parent->frag2 - CO frag3 RDA Fragment ¹‚³A⁺ type m/z 151 parent->frag3 RDA Cleavage DNA_Repair_Inhibition cluster_pathway Base Excision Repair (BER) Pathway DNA_Damage DNA Damage (e.g., Alkylation, Oxidation) Glycosylase DNA Glycosylase (Lesion Recognition) DNA_Damage->Glycosylase AP_Site AP Site Formation Glycosylase->AP_Site Pol_Beta DNA Polymerase β (Repair Synthesis) AP_Site->Pol_Beta Ligase DNA Ligase III (Sealing Nick) Pol_Beta->Ligase Apoptosis Cellular Outcome: - Apoptosis Blocked (Neurons) - Sensitization (Cancer Cells) Pol_Beta->Apoptosis leads to Repaired_DNA Repaired DNA Ligase->Repaired_DNA Inhibitor This compound Block Inhibition Inhibitor->Block Block->Pol_Beta

References

Application Notes and Protocols for 5-Methoxyflavone Administration in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-methoxyflavone in rodent behavioral studies, focusing on its anxiolytic and sedative-hypnotic properties. Detailed protocols for common behavioral assays and data presentation are included to facilitate experimental design and execution.

Introduction

This compound is a synthetic flavonoid derivative that has demonstrated significant effects on the central nervous system in rodent models. Primarily, it exhibits anxiolytic-like and sedative-hypnotic activities.[1][2] Its mechanism of action is primarily attributed to its interaction with the GABAergic and serotonergic systems, showing good binding affinity for GABAA (specifically α2 subunit-containing) and 5-HT1A receptors.[1][3] This document outlines the administration of this compound for behavioral research in rodents and provides detailed protocols for assessing its effects.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on this compound administration in mice.

Table 1: Effective Dosages and Administration of this compound

ParameterDetailsReference
Animal Model Mice[1][2]
Administration Route Intraperitoneal (i.p.)[1][2]
Anxiolytic Dosages 10, 20, 40 mg/kg[1]
Sedative-Hypnotic Dosages 50, 100, 150 mg/kg[2]
Vehicle Distilled water has been used as a vehicle in some studies. For poorly soluble compounds like flavonoids, a solution containing DMSO (e.g., 0.5-5%) can be considered, ensuring the final concentration is non-toxic.[4][5]

Table 2: Summary of Behavioral Outcomes

Behavioral TestDoses (mg/kg, i.p.)Key FindingsReference
Elevated Plus Maze (EPM) 10, 20, 40Increased number of entries and time spent in open arms.[1]
Light-Dark Box Test 10, 20, 40Increased time spent in the light compartment and latency to enter the dark compartment.[1]
Open Field Test (OFT) 50, 100, 150Dose-dependent reduction in spontaneous locomotor activity.[2][6]
Pentobarbitone/Ether-induced Sleep Not specifiedDecreased latency to sleep induction and increased sleep duration.[2]
Myorelaxant Tests (Inclined plane, horizontal wire, rota rod) Not specifiedDose-dependent myorelaxant effect.[2]

Experimental Protocols

Preparation of this compound for Intraperitoneal Administration

This protocol describes the preparation of this compound for intraperitoneal (i.p.) injection in mice.

Materials:

  • This compound powder

  • Vehicle (e.g., sterile distilled water, saline with a low concentration of DMSO and/or Tween 80 to aid solubility)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles (25-27 gauge)

Procedure:

  • Determine the required concentration: Based on the desired dosage (e.g., 10, 20, 40 mg/kg) and the average weight of the mice, calculate the required concentration of the this compound solution. The injection volume for mice should not exceed 10 ml/kg.

  • Weigh the compound: Accurately weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the vehicle: Add the calculated volume of the chosen vehicle to the microcentrifuge tube.

  • Dissolve the compound: Vortex the tube vigorously to dissolve the powder. If the compound does not dissolve completely, brief sonication may be used. Ensure the final solution is homogenous.

  • Administration: Draw the solution into a sterile syringe with an appropriate gauge needle. Perform the intraperitoneal injection into the lower right quadrant of the mouse's abdomen.[7]

Elevated Plus Maze (EPM) Test

The EPM test is used to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[8][9]

Apparatus:

  • A plus-shaped maze elevated from the floor (typically 40-50 cm).[9]

  • Two open arms and two closed arms (enclosed by high walls).[9]

  • A central platform connecting all four arms.

  • A video camera mounted above the maze to record the session.

  • Tracking software for data analysis.

Procedure:

  • Acclimation: Habituate the mice to the testing room for at least 30-60 minutes before the test.[10][11]

  • Drug Administration: Administer this compound (10, 20, or 40 mg/kg, i.p.) or vehicle 30 minutes before the test.

  • Test Initiation: Place the mouse on the central platform of the maze, facing an open arm.[6]

  • Exploration: Allow the mouse to freely explore the maze for a 5-minute session.[8]

  • Data Collection: Record the number of entries into and the time spent in the open and closed arms using the tracking software.

  • Cleaning: Clean the maze thoroughly with 70% ethanol between trials to eliminate olfactory cues.[8]

Light-Dark Box Test

This test assesses anxiety-like behavior based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.[12][13]

Apparatus:

  • A rectangular box divided into a small, dark compartment and a large, illuminated compartment.[12]

  • An opening connects the two compartments.

  • A video camera and tracking software to record the animal's activity.

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 30 minutes prior to the experiment.[12]

  • Drug Administration: Administer this compound (10, 20, or 40 mg/kg, i.p.) or vehicle 30 minutes before the test.

  • Test Initiation: Place the mouse in the center of the illuminated compartment.[12]

  • Exploration: Allow the mouse to explore the apparatus freely for 5-10 minutes.[12]

  • Data Collection: Measure the time spent in the light compartment, the latency to first enter the dark compartment, and the number of transitions between the two compartments.

  • Cleaning: Clean the apparatus with 70% ethanol between each mouse.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[1][2][14]

Apparatus:

  • A square or circular arena with high walls to prevent escape.[1]

  • The floor is often divided into a central zone and a peripheral zone.

  • A video camera and tracking software.

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing room for at least 30 minutes before the test.

  • Drug Administration: Administer this compound (50, 100, or 150 mg/kg, i.p.) or vehicle 30 minutes prior to the test.

  • Test Initiation: Gently place the mouse in the center of the open field arena.[3]

  • Exploration: Allow the mouse to explore the arena for a predetermined period (e.g., 5-10 minutes).[3]

  • Data Collection: Record the total distance traveled, the time spent in the center versus the periphery, and the frequency of rearing and grooming behaviors.[2]

  • Cleaning: Clean the open field with 70% ethanol after each trial.

Visualizations

Signaling Pathways

The anxiolytic-like effects of this compound are mediated through its interaction with GABAergic and serotonergic systems.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 5HT_release 5-HT Release 5HT1A_R 5-HT1A Receptor 5HT_release->5HT1A_R Binds Hyperpolarization Hyperpolarization (Neuronal Inhibition) 5HT1A_R->Hyperpolarization Activates K+ channels Inhibits adenylyl cyclase GABAA_R GABAA Receptor (α2 subunit) Cl_channel Cl- Influx GABAA_R->Cl_channel Opens Cl_channel->Hyperpolarization Leads to Anxiolytic_Effect Anxiolytic Effect Hyperpolarization->Anxiolytic_Effect Results in 5_Methoxyflavone This compound 5_Methoxyflavone->5HT1A_R Agonist 5_Methoxyflavone->GABAA_R Positive Allosteric Modulator

Caption: Proposed signaling pathway for the anxiolytic effects of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for a rodent behavioral study investigating the effects of this compound.

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (1 week) Administration Vehicle or this compound Administration (i.p.) Animal_Acclimation->Administration Drug_Prep This compound Preparation Drug_Prep->Administration Wait Waiting Period (30 min) Administration->Wait Behavioral_Testing Behavioral Assays (EPM, Light-Dark, OFT) Wait->Behavioral_Testing Data_Collection Video Tracking & Data Recording Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: General experimental workflow for this compound behavioral studies.

References

Application Notes and Protocols: Assessing 5-Methoxyflavone Effects on Neuronal Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuronal apoptosis, or programmed cell death, is a critical process implicated in various neurodegenerative diseases, including Alzheimer's disease. The accumulation of beta-amyloid (Aβ) peptides is a key pathological hallmark of Alzheimer's, triggering a cascade of events that lead to synaptic dysfunction and neuronal loss. 5-Methoxyflavone, a naturally occurring flavonoid, has emerged as a promising neuroprotective agent. These application notes provide a comprehensive overview of the methodologies to assess the effects of this compound on neuronal apoptosis, with a focus on its mechanism of action.

Mechanism of Action

This compound has been identified as a novel inhibitor of DNA polymerase-beta (pol-β).[1][2] In the context of neurodegeneration, stressors like Aβ can force neurons to re-enter the cell cycle, a process that ultimately leads to apoptosis rather than cell division.[1][2] DNA polymerase-beta plays a crucial role in this aberrant DNA replication. By inhibiting pol-β, this compound reduces the number of neurons entering the S-phase of the cell cycle, thereby preventing the subsequent apoptotic death triggered by Aβ.[1][2] This targeted mechanism distinguishes this compound from general antioxidants and anti-inflammatory compounds.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in neuronal cell models.

Table 1: Effect of this compound on Aβ-induced Neuronal Apoptosis

Concentration of this compound% of Apoptotic Neurons (Relative to Aβ control)
1 µMData not available
5 µMData not available
10 µMSignificant reduction
20 µMData not available

Note: Specific percentage reduction values were not available in the reviewed literature. The term "Significant reduction" indicates a statistically significant decrease in apoptotic neurons as observed in the primary study.[1][2]

Table 2: Effect of this compound on Neuronal Cell Cycle Entry

Treatment% of S-phase Neurons
ControlBaseline
Aβ (1 µM)Increased
Aβ (1 µM) + this compound (10 µM)Reduced to near control levels

Data adapted from findings indicating a reduction in S-phase neurons upon treatment with this compound in the presence of Aβ.[1][2]

Experimental Protocols

Detailed protocols are provided below for key experiments to assess the effects of this compound on neuronal apoptosis.

Protocol 1: Primary Cortical Neuron Culture and Aβ Treatment

This protocol describes the establishment of primary neuronal cultures and the subsequent treatment with beta-amyloid to induce apoptosis.

Materials:

  • E18 pregnant Sprague-Dawley rats

  • Hibernate-E medium

  • B-27 supplement

  • GlutaMAX

  • Neurobasal medium

  • Fetal Bovine Serum (FBS)

  • Poly-L-lysine

  • Laminin

  • Beta-amyloid (25-35) peptide

  • Sterile, tissue culture-treated plates

Procedure:

  • Coat tissue culture plates with poly-L-lysine (10 µg/mL) overnight at 37°C.

  • Wash plates with sterile distilled water and allow to air dry.

  • Dissect cortices from E18 rat embryos in Hibernate-E medium.

  • Mince the tissue and incubate with 0.25% trypsin-EDTA for 15 minutes at 37°C.

  • Inactivate trypsin with FBS-containing medium and gently triturate the tissue to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium supplemented with B-27 and GlutaMAX.

  • Plate the neurons at a desired density (e.g., 1 x 10^5 cells/cm²) on the coated plates.

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

  • After 7-10 days in vitro, treat the neurons with aggregated Aβ (25-35) at a final concentration of 20 µM to induce apoptosis.

  • Co-treat with various concentrations of this compound to assess its neuroprotective effects.

Protocol 2: Assessment of Neuronal Apoptosis by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Primary neurons cultured and treated as in Protocol 1

  • In Situ Cell Death Detection Kit (e.g., from Roche)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (4% in PBS)

  • Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Fix the treated neurons with 4% paraformaldehyde for 1 hour at room temperature.

  • Wash the cells twice with PBS.

  • Incubate with permeabilization solution for 2 minutes on ice.

  • Wash the cells with PBS.

  • Incubate the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified chamber.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips and visualize the cells under a fluorescence microscope.

  • Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of DAPI-stained cells.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for the detection of key proteins involved in the apoptotic cascade, such as the Bcl-2 family proteins (Bax and Bcl-2) and caspases.

Materials:

  • Primary neurons cultured and treated as in Protocol 1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated neurons with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin). Calculate the Bax/Bcl-2 ratio.

Protocol 4: DNA Polymerase-Beta Inhibition Assay

This assay measures the activity of DNA polymerase-beta to confirm the inhibitory effect of this compound.

Materials:

  • Recombinant human DNA polymerase-beta

  • DNA polymerase-beta assay kit (containing reaction buffer, dNTPs, and a DNA template)

  • This compound

  • Microplate reader

Procedure:

  • Prepare the reaction mixture according to the manufacturer's instructions.

  • Add varying concentrations of this compound to the reaction wells.

  • Initiate the reaction by adding recombinant DNA polymerase-beta.

  • Incubate the plate at 37°C for the recommended time.

  • Measure the signal (e.g., fluorescence or absorbance) using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.

Abeta Beta-Amyloid (Aβ) Neuron Neuron Abeta->Neuron Stress DNA_PolB DNA Polymerase-β Neuron->DNA_PolB Activation CellCycle Cell Cycle Re-entry (S-phase) DNA_PolB->CellCycle Apoptosis Neuronal Apoptosis CellCycle->Apoptosis FiveMF This compound FiveMF->DNA_PolB Inhibition

Mechanism of this compound in preventing Aβ-induced neuronal apoptosis.

start Start: Primary Neuronal Culture treatment Induce Apoptosis with Beta-Amyloid Co-treat with this compound start->treatment tunel TUNEL Assay (DNA Fragmentation) treatment->tunel western Western Blot (Bax, Bcl-2, Caspase-3) treatment->western polb_assay DNA Pol-β Assay (Enzyme Inhibition) treatment->polb_assay analysis Data Analysis and Interpretation tunel->analysis western->analysis polb_assay->analysis

Experimental workflow for assessing this compound's effects.

G cluster_extrinsic Extrinsic & Intrinsic Pathways Abeta Beta-Amyloid PI3K_Akt PI3K/Akt Pathway Abeta->PI3K_Akt Inhibits MAPK MAPK Pathway (JNK, p38) Abeta->MAPK Activates Survival Neuronal Survival PI3K_Akt->Survival Promotes Bcl2_family Bcl-2 Family (Bax/Bcl-2 ratio) MAPK->Bcl2_family Increases Bax/Bcl-2 Mitochondria Mitochondria Bcl2_family->Mitochondria Induces Permeability Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis FiveMF This compound FiveMF->PI3K_Akt ? FiveMF->MAPK ?

References

Application Notes and Protocols for Testing 5-Methoxyflavone in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of 5-Methoxyflavone, a promising natural flavonoid compound, for its potential anticancer activities. The protocols outlined below are designed to facilitate reproducible and robust experimental designs for in vitro and in vivo testing.

Introduction to this compound

This compound is a naturally occurring flavonoid that has demonstrated potential pro-apoptotic and anti-proliferative effects in various cancer models.[1] Its mechanism of action involves the modulation of key cellular signaling pathways, induction of cell cycle arrest, and enhancement of chemosensitivity, making it a compound of significant interest in cancer drug discovery. This document details the experimental procedures to investigate its efficacy and elucidate its mechanism of action.

In Vitro Efficacy Studies

A critical first step in evaluating the anticancer potential of this compound is to determine its cytotoxic effects on a panel of cancer cell lines.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1.5 x 10⁴ cells per well in 100 µL of culture medium and incubate overnight.[2]

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) and a vehicle control (e.g., DMSO).[2] Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: IC50 Values of Methoxyflavones in Various Cancer Cell Lines

Flavone DerivativeCancer Cell LineTreatment Duration (h)IC50 (µM)Reference
5,6′-dihydroxy-2′,3′-DMFSCC-25 (Oral Cancer)2478.2[3][4]
5,6′-dihydroxy-2′,3′-DMFSCC-25 (Oral Cancer)4840.6[3][4]
Acacetin (5,7-dihydroxy-4′-methoxyflavone)Various24~25[3][4]
CalycopterinLNCaP (Prostate Cancer)48116.5[3]
CalycopterinDU145 (Prostate Cancer)48235.0[3]
ChrysosplenetinMCF-7 (Breast Cancer)720.3[3]
5,3′-dihydroxy-PeMFMDA-MB-231 (Breast Cancer)7221.27[3]
4′,5′-dihydroxy-5,7,3′-TMFHCC1954 (Breast Cancer)-8.58[3]
5,7-dimethoxyflavoneHepG2 (Liver Cancer)-25[5]
5-methoxyflavanoneMCF-7 (Breast Cancer)-~35[6]
Cell Cycle Analysis

This compound has been shown to induce cell cycle arrest, a key mechanism of its anti-proliferative effect.[1]

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cancer cells with this compound at the determined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the G0/G1 phase population is expected.[1]

Apoptosis Assays

Induction of apoptosis is a hallmark of many anticancer agents. This compound has been reported to trigger apoptosis through various mechanisms.[5][7][8]

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat cells with this compound as described for cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Mechanistic Studies: Signaling Pathway Analysis

Elucidating the molecular mechanisms of this compound is crucial for its development as a therapeutic agent.

Western Blotting for Key Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of proteins involved in key signaling pathways.

Protocol: Western Blotting

  • Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., PI3K, p-AKT, AKT, GSK3β, p-GSK3β, β-catenin, Cyclin D1, p-STAT3, STAT3, Bcl-2, Bax, Caspase-3).[1][7][9]

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits AKT AKT PI3K->AKT activates GSK3b GSK3b AKT->GSK3b inhibits CyclinD1 CyclinD1 GSK3b->CyclinD1 degrades Proliferation Proliferation CyclinD1->Proliferation promotes

Caption: this compound inhibits the PI3K/AKT/GSK3β pathway.

Apoptosis_Pathway This compound This compound ROS ROS This compound->ROS induces Bcl2 Bcl2 This compound->Bcl2 downregulates Bax Bax This compound->Bax upregulates Mitochondria Mitochondria ROS->Mitochondria damages Caspase3 Caspase3 Mitochondria->Caspase3 activates Bcl2->Mitochondria inhibits Bax->Mitochondria promotes Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces ROS-mediated mitochondrial apoptosis.

In Vivo Efficacy Studies

Animal models are essential to evaluate the therapeutic potential of this compound in a physiological context.

Protocol: Xenograft Mouse Model

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., H1975 lung adenocarcinoma cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[10]

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 50-100 mm³).

  • Treatment: Randomly assign mice to treatment groups and administer this compound (e.g., 100 mg/kg) or a vehicle control via oral gavage or intraperitoneal injection daily.[10]

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Toxicity Assessment: Collect blood and major organs for toxicity analysis (e.g., AST, ALT, serum creatinine).[10]

Data Presentation: In Vivo Tumor Growth Inhibition

Treatment GroupMean Tumor Volume (mm³)Mean Tumor Weight (g)Body Weight Change (%)Reference
Vehicle ControlData from studyData from studyData from study[10]
This compound (100 mg/kg)Significantly reducedSignificantly reducedNo significant change[10]

Chemoresistance and Immunomodulatory Effects

Recent studies suggest that this compound can overcome chemoresistance and modulate the tumor microenvironment.[1]

Protocol: Combination Therapy Studies

  • Cell Treatment: Treat cisplatin-resistant cancer cells with this compound, cisplatin, or a combination of both.

  • Viability Assay: Perform an MTT assay to assess synergistic effects.

  • Gene Expression Analysis: Use RT-qPCR to measure the expression of resistance-associated genes.

  • PD-L1 Expression: Analyze the expression of PD-L1 on cancer cells treated with this compound by flow cytometry or western blotting to investigate its immunomodulatory effects.[1]

Experimental Workflow Diagram

The following diagram provides an overview of the experimental workflow for testing this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Viability Cell Viability (MTT) Cell_Cycle Cell Cycle Analysis Cell_Viability->Cell_Cycle Apoptosis Apoptosis Assays Cell_Viability->Apoptosis Mechanism Mechanism of Action (Western Blot) Apoptosis->Mechanism Xenograft Xenograft Model Mechanism->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Toxicity Assessment Xenograft->Toxicity End End Efficacy->End End Toxicity->End Start Start Start->Cell_Viability

Caption: Overall experimental workflow for this compound testing.

References

Application Notes and Protocols for the Development of a 5-Methoxyflavone-Based Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyflavone is a naturally occurring flavonoid compound that has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] This document provides a comprehensive overview of the therapeutic potential of this compound, detailing its biological effects, mechanisms of action, and relevant experimental protocols to guide researchers in the development of novel therapeutic agents. The information presented is intended to serve as a foundational resource for preclinical and translational research.

Biological Activities and Therapeutic Potential

This compound exhibits a range of biological activities that suggest its potential application in treating various diseases. These activities include anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[1][3][4]

1.1. Anti-inflammatory Activity:

This compound has been shown to suppress inflammatory pathways. For instance, it can inhibit the expression of Toll-like receptor 4 (TLR4) and NADPH oxidase 4 (NOX4) induced by lipopolysaccharide (LPS), subsequently attenuating downstream NF-κB and MAPK signaling pathways.[3] This anti-inflammatory action makes it a candidate for conditions characterized by chronic inflammation.

1.2. Neuroprotective Effects:

The compound has demonstrated neuroprotective properties, potentially by inhibiting DNA polymerase-beta (pol-β), an enzyme involved in neuronal DNA replication and cell-cycle reactivation that can lead to neuronal death in neurodegenerative diseases like Alzheimer's.[4][5] By preventing this ectopic DNA replication, this compound may protect neurons from β-amyloid-induced toxicity.[5]

1.3. Anticancer Properties:

In the context of cancer, this compound has been observed to inhibit the proliferation of lung adenocarcinoma cells by inducing G0/G1-phase cell cycle arrest.[3] Mechanistic studies suggest its involvement in the PI3K/AKT/GSK3β signaling pathway, leading to the degradation of cyclin D1.[3] Furthermore, it has been shown to act synergistically with cisplatin, suggesting its potential to overcome chemoresistance.[3]

1.4. Other Potential Applications:

Research also suggests that this compound and its derivatives may have applications in:

  • Cardioprotection: Exhibiting protective effects on the cardiovascular system.

  • Metabolic Disorders: Showing potential in alleviating non-alcoholic fatty liver disease (NAFLD) by reducing fat deposition and oxidative stress.[6]

  • Skincare: Its antioxidant properties make it a candidate for cosmetic formulations aimed at protecting the skin from oxidative stress.[1]

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound are mediated through its interaction with various cellular signaling pathways.

2.1. Nrf2/HO-1 Signaling Pathway:

This compound can activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress. This activation helps in attenuating pro-inflammatory responses.[3]

2.2. PI3K/AKT/GSK3β Signaling Pathway:

In cancer cells, this compound has been shown to inactivate the PI3K/AKT/GSK3β signaling pathway. This inactivation leads to the proteasomal degradation of cyclin D1, a key regulator of cell cycle progression, thereby inhibiting cancer cell proliferation.[3]

2.3. TLR4/NOX4/ROS/NF-κB/MAPK Signaling Pathway:

This compound can suppress the TLR4/NOX4/ROS/NF-κB/P38 MAPK signaling cascade, which is a critical pathway in the inflammatory response to pathogens and cellular stress.[3]

Signaling Pathway Diagrams:

PI3K_AKT_GSK3b_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 AKT AKT PIP3->AKT GSK3β GSK3β AKT->GSK3β Cyclin D1 Cyclin D1 GSK3β->Cyclin D1 Cell Proliferation Cell Proliferation Cyclin D1->Cell Proliferation This compound This compound This compound->AKT

Caption: PI3K/AKT/GSK3β signaling pathway and the inhibitory effect of this compound.

TLR4_NFkB_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NOX4 NOX4 TLR4->NOX4 ROS ROS NOX4->ROS NF-κB NF-κB ROS->NF-κB p38 MAPK p38 MAPK ROS->p38 MAPK Inflammatory Cytokines Inflammatory Cytokines NF-κB->Inflammatory Cytokines p38 MAPK->Inflammatory Cytokines This compound This compound This compound->TLR4 This compound->NOX4 Synthesis_Workflow Starting Materials Starting Materials Aldol Condensation Aldol Condensation Starting Materials->Aldol Condensation Chalcone Intermediate Chalcone Intermediate Aldol Condensation->Chalcone Intermediate Oxidative Cyclization Oxidative Cyclization Chalcone Intermediate->Oxidative Cyclization This compound Core This compound Core Oxidative Cyclization->this compound Core Purification Purification This compound Core->Purification Characterization Characterization Purification->Characterization Final Product Final Product Characterization->Final Product

References

5-Methoxyflavone: A Versatile Tool for Probing Key Cellular Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers in Molecular Biology and Drug Development

Introduction

5-Methoxyflavone, a naturally occurring methylated flavonoid, has emerged as a significant tool compound in molecular biology. Its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects, stem from its ability to modulate multiple key cellular signaling pathways. This document provides detailed application notes on the use of this compound as a research tool, along with comprehensive protocols for its application in various in vitro experiments.

Physicochemical Properties

PropertyValue
Chemical Formula C₁₆H₁₂O₃
Molar Mass 252.26 g/mol
Appearance Pale yellow crystalline powder
Solubility Soluble in DMSO, ethanol, and other organic solvents. Poorly soluble in water.
Storage Store at -20°C for long-term use.

Applications in Molecular Biology

This compound serves as a valuable tool for investigating several critical cellular processes:

  • Neuroprotection: It has been identified as a novel inhibitor of DNA polymerase-beta (pol-β), an enzyme involved in DNA replication during neuronal cell-cycle reactivation, a hallmark of neurodegenerative diseases like Alzheimer's. By inhibiting pol-β, this compound reduces S-phase entry and subsequent apoptotic death in neurons exposed to stressors like β-amyloid.[1][2]

  • Anti-Inflammatory Research: this compound exhibits potent anti-inflammatory properties by modulating key signaling pathways. It has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK), leading to a reduction in the production of pro-inflammatory mediators.[3][4] This makes it a useful tool for studying inflammatory responses in various cell types.

  • Cancer Biology: The compound has demonstrated anti-proliferative effects in several cancer cell lines, including lung adenocarcinoma.[5][6] It can induce cell cycle arrest and has been shown to modulate signaling pathways such as the PI3K/AKT pathway.[6] Its ability to inhibit aromatase, an enzyme involved in estrogen biosynthesis, also makes it a relevant compound for studying hormone-dependent cancers.[7]

  • Antiviral Research: this compound has shown antiviral activity against influenza A virus by upregulating the antiviral effector RSAD2 and inhibiting endosomal acidification, a critical step in viral entry.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies. These values can serve as a starting point for experimental design.

Table 1: IC₅₀ Values of this compound and Related Compounds
CompoundTarget/AssayCell Line/SystemIC₅₀ ValueReference
5,7-dimethoxyflavoneAromatase InhibitionRecombinant CYP19~123 µM[7]
7-methoxyflavoneAromatase InhibitionRecombinant CYP191.9 µM[7]
7,4'-dimethoxyflavoneAromatase InhibitionRecombinant CYP199.0 µM[7]
5-hydroxy-7-methoxyflavoneCell ViabilityHCT-116~100 µM (at 24h)[8]
5,7-dimethoxyflavoneCell ViabilitySCC-98-10 µM[9]
5,7-dimethoxyflavoneCell ViabilityMCF-710-20 µM[9]

Note: IC₅₀ values can vary depending on the specific experimental conditions.

Table 2: Effective Concentrations of this compound in Cell-Based Assays
ApplicationCell LineConcentrationDurationObserved EffectReference
NeuroprotectionPrimary Neurons10 µM18 hPrevention of Aβ-induced increase in cyclin A2-positive neurons[2]
Anti-inflammatoryA549 (IV-infected)Not SpecifiedNot SpecifiedReduced expression of pro-inflammatory mediators (IL-6, TNF-α, etc.)[3]
Anti-cancerA549, H197520-80 µM48 hInhibition of cell proliferation[6]
Apoptosis InductionMOLT-4IC₂₀24 hEnhancement of TRAIL-induced apoptosis[10]

Signaling Pathways Modulated by this compound

This compound exerts its effects by interacting with multiple intracellular signaling cascades. The diagrams below illustrate some of the key pathways affected.

digraph "5_Methoxyflavone_Anti_Inflammatory_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; MF [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMPKa [label="AMPKα", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB_pathway [label="NF-κB Pathway\n(IKBα, P65)", fillcolor="#F1F3F4", fontcolor="#202124"]; p38_MAPK [label="p38 MAPK", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Pro-inflammatory\nMediators\n(IL-6, TNF-α)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges LPS -> TLR4; TLR4 -> NFkB_pathway [label="Activates"]; TLR4 -> p38_MAPK [label="Activates"]; MF -> AMPKa [label="Activates", color="#34A853"]; AMPKa -> NFkB_pathway [label="Inhibits", color="#EA4335", style=dashed]; AMPKa -> p38_MAPK [label="Inhibits", color="#EA4335", style=dashed]; NFkB_pathway -> Inflammation [label="Induces"]; p38_MAPK -> Inflammation [label="Induces"]; }

Caption: this compound's anti-inflammatory mechanism.

digraph "5_Methoxyflavone_Neuroprotection_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes Abeta [label="β-Amyloid (Aβ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuron [label="Neuron", fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycle [label="Cell Cycle\nRe-entry", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_PolB [label="DNA Polymerase-β", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Rep [label="Ectopic DNA\nReplication", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Neuronal Apoptosis", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MF [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Abeta -> Neuron; Neuron -> CellCycle [label="Stress-induced"]; CellCycle -> DNA_PolB [label="Activates"]; DNA_PolB -> DNA_Rep; DNA_Rep -> Apoptosis; MF -> DNA_PolB [label="Inhibits", color="#EA4335", style=dashed]; }

Caption: Neuroprotective action of this compound.

Experimental Protocols

The following are detailed protocols for common experiments utilizing this compound.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and to determine its IC₅₀ value.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest (e.g., A549, HCT-116)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Workflow Diagram:

digraph "MTT_Assay_Workflow" { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7];

}

Caption: Workflow for a typical MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[6]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[11]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[11]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of Protein Expression

This protocol is used to investigate the effect of this compound on the expression levels of specific proteins (e.g., p-p65, p-p38, Cyclin D1).

Materials:

  • This compound stock solution

  • Cell line of interest

  • 6-well or 10 cm cell culture plates

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the appropriate duration.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.[12]

    • Add ice-cold RIPA buffer to each well/dish and scrape the cells.

    • Transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.[12]

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Add the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify apoptosis and necrosis in cells treated with this compound.

Materials:

  • This compound stock solution

  • Cell line of interest

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 200 x g for 5 minutes and resuspending the pellet.[10]

  • Staining:

    • Resuspend the cell pellet in 100 µL of binding buffer.[10]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis:

    • Add 400 µL of binding buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Conclusion

This compound is a multifaceted tool compound with broad applications in molecular biology research. Its well-characterized effects on key signaling pathways involved in neurodegeneration, inflammation, and cancer make it an invaluable asset for elucidating complex cellular mechanisms and for the initial stages of drug discovery. The protocols and data provided herein offer a solid foundation for researchers to effectively utilize this compound in their experimental designs.

References

Application Notes: Measuring 5-Methoxyflavone Uptake and Metabolism in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyflavone (5-MF) is a naturally occurring flavonoid compound that has garnered significant attention for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][3] Understanding the cellular uptake, permeability, and metabolic fate of 5-MF is critical for its development as a potential therapeutic agent. The extent to which 5-MF is absorbed by target cells and the nature of its metabolites directly influence its bioavailability, efficacy, and potential toxicity.

These application notes provide detailed protocols for quantifying the cellular uptake and characterizing the metabolism of this compound. The described methods include the Caco-2 permeability assay for assessing intestinal absorption, cellular accumulation studies, and LC-MS/MS-based techniques for metabolite identification and quantification.

Part 1: Cellular Uptake and Permeability Analysis

Assessing how this compound crosses biological membranes is fundamental. The Caco-2 cell monolayer assay is the industry standard for predicting human intestinal absorption of orally administered drugs.[4][5]

Protocol 1.1: Caco-2 Permeability Assay

This protocol determines the rate of transport of 5-MF across a Caco-2 cell monolayer, which mimics the intestinal epithelial barrier.[6]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well or 96-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES

  • This compound

  • Lucifer yellow (monolayer integrity marker)

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at a high density. Culture for approximately 21 days to allow for spontaneous differentiation into a polarized monolayer with tight junctions.[4]

  • Monolayer Integrity Test: Before the transport experiment, assess the integrity of the cell monolayer. This can be done by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer yellow.

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A→B) Transport:

      • Wash the cell monolayers gently with pre-warmed HBSS.

      • Add HBSS containing a known concentration of 5-MF (e.g., 3 µM) to the apical (upper) compartment.[7]

      • Add fresh HBSS to the basolateral (lower) compartment.

      • Incubate at 37°C with gentle shaking.

    • Basolateral to Apical (B→A) Transport:

      • Add HBSS containing 5-MF to the basolateral compartment and fresh HBSS to the apical compartment.

  • Sample Collection: At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment (basolateral for A→B, apical for B→A). Replace the collected volume with fresh HBSS.

  • Analysis: Quantify the concentration of 5-MF in the collected samples using a validated LC-MS/MS method (see Protocol 3.2).

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the steady-state flux (rate of appearance in the receiver chamber), A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Efflux Ratio: Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein.[4]

Data Presentation:

Table 1: Example Caco-2 Permeability Data for this compound

Direction Papp (cm/s) Efflux Ratio Permeability Class
A → B 1.5 x 10⁻⁶ \multirow{2}{}{1.8} \multirow{2}{}{Moderate}

| B → A | 2.7 x 10⁻⁶ | | |

Note: Data are hypothetical and for illustrative purposes.

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts differentiate Differentiate for ~21 days seed->differentiate teer Measure TEER for monolayer integrity differentiate->teer pre_incubate Pre-incubate with buffer teer->pre_incubate dose Dose Apical (A→B) or Basolateral (B→A) with 5-MF pre_incubate->dose incubate Incubate at 37°C dose->incubate sample Sample receiver chamber at time points incubate->sample lcms Quantify 5-MF by LC-MS/MS sample->lcms calculate Calculate Papp and Efflux Ratio lcms->calculate

Caption: Workflow for the Caco-2 permeability assay.

Part 2: Cellular Metabolism Analysis

Identifying the metabolic products of 5-MF is crucial for understanding its biological activity and clearance pathways. Metabolism often involves cytochrome P450 (CYP) enzymes, which can perform reactions like O-demethylation.[8][9]

Protocol 2.1: In Vitro Metabolism with Human Liver Microsomes (HLM)

This assay uses subcellular fractions of liver cells that are rich in drug-metabolizing enzymes to predict hepatic metabolism.[10]

Materials:

  • Pooled Human Liver Microsomes (HLM) or S9 fraction

  • This compound

  • NADPH regenerating system (Cofactor)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or Methanol (ice-cold, for reaction termination)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM (e.g., 0.5 mg/mL protein), and 5-MF (e.g., 1 µM).[10]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. Include a negative control without the NADPH system.

  • Incubation: Incubate at 37°C in a shaking water bath for a set time (e.g., 60 minutes).[10]

  • Terminate Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile to precipitate the proteins.

  • Sample Preparation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) to pellet the precipitated protein.[11]

  • Analysis: Transfer the supernatant to a new tube, evaporate to dryness if necessary, and reconstitute in a suitable solvent for LC-MS/MS analysis.[10][12] Analyze for the disappearance of the parent compound (5-MF) and the appearance of new metabolite peaks. Metabolites of 5-MF may include 4'-hydroxy-5-methoxyflavone.[13]

Data Presentation:

Table 2: Potential Metabolites of this compound Identified by LC-MS/MS

Metabolite Proposed Transformation Precursor Ion (m/z) Product Ion (m/z)
4'-hydroxy-5-methoxyflavone Hydroxylation 269.08 254.06
5-hydroxyflavone O-demethylation 239.07 121.03

| Glucuronide Conjugate | Glucuronidation | 429.11 | 253.07 |

Note: Ion values are hypothetical and depend on ionization mode. The primary metabolism of methoxyflavones often involves CYP1A1 and CYP1A2.[8]

Experimental Workflow:

G cluster_setup Incubation Setup cluster_reaction Reaction cluster_analysis Analysis mix Combine Buffer, HLM, and this compound pre_incubate Pre-incubate at 37°C mix->pre_incubate start Initiate with NADPH pre_incubate->start incubate Incubate at 37°C (e.g., 60 min) start->incubate stop Terminate with ice-cold Acetonitrile incubate->stop centrifuge Centrifuge to remove protein stop->centrifuge extract Collect Supernatant centrifuge->extract lcms Analyze by LC-MS/MS for Metabolite ID extract->lcms extract->lcms

Caption: Workflow for in vitro metabolism using liver microsomes.

Part 3: Analytical Methodologies

A robust and sensitive analytical method is essential for accurate quantification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high selectivity and sensitivity.[14]

Protocol 3.1: Sample Preparation from Cell Lysate/Media

Procedure:

  • Collection: After treating cells with 5-MF, collect the cell culture medium. Wash the cells with ice-cold PBS to remove extracellular compound.[15]

  • Cell Lysis: Lyse the cells by adding an appropriate volume of ice-cold methanol or acetonitrile.[15] Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation: For both media and lysate samples, add 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Vortex thoroughly and centrifuge at >12,000 x g for 10 minutes at 4°C to pellet proteins.

  • Final Sample: Transfer the supernatant to a clean vial for LC-MS/MS analysis. The sample may be dried and reconstituted in the initial mobile phase to improve chromatography.[12]

Protocol 3.2: LC-MS/MS Analysis

Instrumentation:

  • HPLC or UPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

General Conditions:

  • Column: A C18 reversed-phase column is typically used.[16]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B) is common.[17]

  • Flow Rate: Dependent on column dimensions (e.g., 0.2-0.5 mL/min).

  • Injection Volume: 3-10 µL.

  • MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode for highest sensitivity and specificity. ESI can be run in positive or negative mode; optimization is required.

Data Presentation:

Table 3: Example LC-MS/MS Parameters for this compound

Parameter Setting
LC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% to 95% B over 5 min
Flow Rate 0.4 mL/min
Column Temp 40°C
MS System
Ionization Mode ESI Positive
MRM Transition Q1: 253.1 → Q3: 225.1

| Collision Energy | 25 eV |

Note: Parameters are illustrative and must be optimized for the specific instrument and compound.

Part 4: Associated Signaling Pathways

The uptake and metabolism of 5-MF can trigger various downstream cellular events. Studies have shown that 5-MF can inhibit the proliferation of lung adenocarcinoma cells by modulating the PI3K/AKT signaling pathway.[2]

Signaling Pathway Diagram:

G mf This compound pi3k PI3K mf->pi3k inhibits akt AKT pi3k->akt activates gsk GSK3β akt->gsk inhibits beta β-catenin gsk->beta inhibits (promotes degradation) cyc Cyclin D1 beta->cyc promotes transcription prolif Cell Proliferation cyc->prolif promotes

Caption: 5-MF inhibits the PI3K/AKT pathway to reduce proliferation.[2]

References

Application Notes and Protocols for 5-Methoxyflavone in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyflavone, a naturally occurring flavonoid, has garnered significant interest in drug discovery due to its diverse biological activities, including neuroprotective and anti-inflammatory effects.[1][2] High-throughput screening (HTS) serves as a critical tool to efficiently explore the therapeutic potential of compounds like this compound by rapidly assessing their effects on various biological targets and pathways.[3][4] These application notes provide a framework for utilizing this compound in HTS campaigns, drawing upon established protocols for structurally related methoxyflavones and known signaling pathways.

While specific HTS protocols for this compound are not extensively documented in publicly available literature, this document outlines a detailed, adaptable protocol based on the successful screening of similar compounds, such as 4'-Methoxyflavone, for the inhibition of parthanatos, a form of programmed cell death.[5] Additionally, it describes the key signaling pathways influenced by methoxyflavones, providing a basis for assay development and data interpretation.

Potential Applications in High-Throughput Screening

  • Neuroprotection Assays: Screening for compounds that protect neurons from various insults is crucial for the development of therapies for neurodegenerative diseases.[5][6] this compound can be screened for its ability to prevent cell death in neuronal cell models treated with toxins like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) or beta-amyloid.[5][6]

  • Anti-inflammatory Screens: Chronic inflammation is implicated in numerous diseases. This compound can be evaluated in HTS assays for its capacity to inhibit key inflammatory pathways, such as those mediated by TLR4, NF-κB, and MAPKs.[2]

  • Enzyme Inhibition Assays: Flavonoids are known to interact with a variety of enzymes. HTS can be employed to identify specific enzymatic targets of this compound, such as DNA polymerase-beta, which is involved in DNA replication and neuronal death.[6]

Data Presentation: Efficacy of Related Methoxyflavones

The following table summarizes quantitative data for methoxyflavones structurally related to this compound, demonstrating their potential efficacy in neuroprotective assays. This data can serve as a benchmark when evaluating this compound.

CompoundAssay TypeCell LineInducer of Cell DeathEndpointIC50 / EC50Reference
4'-MethoxyflavoneCell ViabilityHeLaMNNGAlamarBlue AssayNot specified[5]
3',4'-dimethoxyflavoneCell ViabilityHeLaMNNGAlamarBlue AssayNot specified[5]
4'-MethoxyflavoneNeuroprotectionCortical NeuronsNMDACell ViabilityNot specified[5]
3',4'-dimethoxyflavoneNeuroprotectionCortical NeuronsNMDACell ViabilityNot specified[5]

Experimental Protocols

Protocol 1: High-Throughput Screening for Inhibitors of MNNG-Induced Parthanatos

This protocol is adapted from a screen that successfully identified neuroprotective methoxyflavones.[5]

1. Materials and Reagents:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (and other test compounds) dissolved in DMSO

  • N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)

  • AlamarBlue cell viability reagent

  • 384-well clear-bottom black plates

  • Automated liquid handling systems

  • Plate reader capable of fluorescence detection

2. Experimental Workflow:

HTS_Workflow cluster_prep Plate Preparation cluster_treatment Compound and Inducer Addition cluster_readout Assay Readout cluster_analysis Data Analysis cell_seeding Seed HeLa cells in 384-well plates incubation1 Incubate for 24h cell_seeding->incubation1 compound_addition Add this compound (or library compounds) incubation1->compound_addition mnng_addition Add MNNG to induce parthanatos compound_addition->mnng_addition incubation2 Incubate for 24h mnng_addition->incubation2 alamarblue_addition Add AlamarBlue reagent incubation2->alamarblue_addition incubation3 Incubate for 3h alamarblue_addition->incubation3 read_plate Measure fluorescence incubation3->read_plate data_analysis Calculate cell viability and Z'-factor read_plate->data_analysis

HTS workflow for identifying inhibitors of MNNG-induced parthanatos.

3. Detailed Steps:

  • Cell Seeding: Seed HeLa cells into 384-well plates at a density of 5,000 cells per well in 50 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Addition: Using an automated liquid handler, add this compound or other library compounds to the wells. A typical final concentration for screening is 10 µM.[5] Include appropriate controls: wells with cells and DMSO (negative control) and wells with cells, DMSO, and MNNG (positive control).

  • Inducer Addition: Add MNNG to all wells except the negative control wells to a final concentration of 100 µM to induce parthanatos.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Cell Viability Assay: Add 5 µL of AlamarBlue reagent to each well. Incubate for 3 hours at 37°C.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each compound-treated well relative to the controls. Determine the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[5]

Protocol 2: Secondary Screen for Neuroprotection in Primary Cortical Neurons

This protocol is for validating hits from the primary screen in a more physiologically relevant model.[5]

1. Materials and Reagents:

  • Primary cortical neurons isolated from embryonic day 15-16 mice

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound (and other hit compounds)

  • N-methyl-D-aspartate (NMDA) and glycine

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • 96-well cell culture plates

2. Experimental Workflow:

Secondary_Screen_Workflow cluster_prep Neuron Culture cluster_treatment Treatment cluster_readout Cytotoxicity Assay cluster_analysis Data Analysis neuron_plating Plate primary cortical neurons neuron_maturation Culture for 12-14 days neuron_plating->neuron_maturation compound_pretreatment Pre-treat with this compound neuron_maturation->compound_pretreatment nmda_treatment Expose to NMDA/glycine compound_pretreatment->nmda_treatment incubation Incubate for 20-24h nmda_treatment->incubation ldh_assay Perform LDH assay incubation->ldh_assay data_analysis Quantify neuroprotection ldh_assay->data_analysis

Workflow for the secondary neuroprotection screen in primary neurons.

3. Detailed Steps:

  • Neuron Culture: Plate primary cortical neurons in 96-well plates coated with poly-D-lysine. Culture the neurons in Neurobasal medium with supplements for 12-14 days to allow for maturation.

  • Compound Pre-treatment: Pre-treat the mature neuronal cultures with varying concentrations of this compound (or other hit compounds) for 1 hour.

  • NMDA-induced Excitotoxicity: Expose the neurons to 500 µM NMDA and 10 µM glycine for 5 minutes to induce excitotoxicity.

  • Wash and Incubate: Wash the neurons to remove the NMDA and return them to the conditioned medium containing the test compounds. Incubate for 20-24 hours.

  • LDH Assay: Measure the amount of LDH released into the culture medium as an indicator of cell death, following the manufacturer's instructions.

  • Data Analysis: Quantify the neuroprotective effect of this compound by comparing the LDH release in treated wells to that in vehicle-treated, NMDA-exposed wells.

Signaling Pathways Modulated by Methoxyflavones

Understanding the underlying molecular mechanisms is crucial for interpreting HTS data. Methoxyflavones have been shown to modulate several key signaling pathways.

Anti-inflammatory Signaling Pathway

This compound has been reported to exert anti-inflammatory effects by inhibiting the TLR4/NF-κB and MAPK signaling pathways.[2]

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkappaB IκB IKK->IkappaB NFkappaB NF-κB IkappaB->NFkappaB Nucleus Nucleus NFkappaB->Nucleus Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Methoxyflavone This compound Methoxyflavone->TLR4 Methoxyflavone->NFkappaB

Inhibition of the TLR4/NF-κB signaling pathway by this compound.

Parthanatos Cell Death Pathway

Methoxyflavones have been identified as inhibitors of parthanatos, a cell death pathway initiated by the overactivation of PARP-1.[5]

Parthanatos_Pathway DNA_Damage DNA Damage (e.g., MNNG) PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR PAR Polymer Synthesis PARP1->PAR AIF AIF Translocation to Nucleus PAR->AIF Cell_Death Parthanatos (Cell Death) AIF->Cell_Death Methoxyflavone Methoxyflavones Methoxyflavone->PARP1

Inhibition of the Parthanatos pathway by methoxyflavones.

Conclusion

This compound presents a promising scaffold for drug discovery, and high-throughput screening is an essential methodology for unlocking its full therapeutic potential. The protocols and pathway diagrams provided here offer a robust starting point for researchers to design and execute HTS campaigns aimed at identifying and characterizing the biological activities of this compound and related compounds. Careful assay design, validation, and the use of physiologically relevant secondary screens will be critical for the successful translation of HTS hits into viable drug candidates.

References

Application Notes: Investigating 5-Methoxyflavone's Effect on Nrf2 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that orchestrates the cellular antioxidant response by regulating the expression of a wide array of cytoprotective genes.[1][2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][4][5] Upon exposure to oxidative stress or electrophilic compounds, Keap1's conformation changes, allowing Nrf2 to escape degradation, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[2][4] 5-Methoxyflavone, a naturally occurring flavonoid, has been identified as a potential modulator of this pathway.[6][7] These application notes provide a comprehensive set of protocols for researchers to investigate the precise effects of this compound on the Nrf2 signaling pathway.

Nrf2 Signaling Pathway Overview

The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response. The following diagram illustrates the canonical mechanism of Nrf2 activation, which can be potentially modulated by this compound.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_c Nrf2 Keap1 Keap1 Nrf2_c->Keap1 Binds Proteasome Proteasome Degradation Nrf2_c->Proteasome Degradation Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation Cul3 Cul3-E3 Ligase Keap1->Cul3 Recruits Cul3->Nrf2_c Ubiquitination Ub Ubiquitin Ub->Cul3 MF This compound MF->Keap1 Inhibits Interaction sMaf sMaf Nrf2_n->sMaf ARE ARE (Antioxidant Response Element) Genes Target Genes (HO-1, NQO1, GCLC) ARE->Genes Induces Transcription cluster_dimer cluster_dimer cluster_dimer->ARE Binds Experimental_Workflow cluster_assays Molecular Assays Start Start: Select Cell Line (e.g., HepG2, BEAS-2B) Viability Protocol 1: Cell Viability Assay (MTT) Start->Viability Concentration Determine Non-Toxic Concentration Range (IC50) Viability->Concentration Treatment Treat Cells with This compound Concentration->Treatment Western Protocol 2: Western Blot (Nrf2, HO-1, NQO1) Treatment->Western qPCR Protocol 3: RT-qPCR (HMOX1, NQO1, GCLC) Treatment->qPCR Luciferase Protocol 4: Nrf2-ARE Luciferase Reporter Assay Treatment->Luciferase Analysis Data Analysis and Visualization Western->Analysis qPCR->Analysis Luciferase->Analysis Conclusion Conclusion Analysis->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: 5-Methoxyflavone in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for working with 5-Methoxyflavone, focusing on strategies to overcome its limited aqueous solubility for successful cell-based assays.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my cell culture medium?

A1: this compound, like many flavonoids, is a hydrophobic molecule with poor water solubility. When a concentrated stock solution, typically made in an organic solvent like DMSO, is diluted into the aqueous environment of cell culture medium, the compound can crash out of solution, forming a precipitate. This is a common issue driven by the drastic change in solvent polarity.

Q2: What is the best solvent to use for my this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing stock solutions of poorly water-soluble compounds for cell-based assays. Acetone and ethanol can also be used. It is critical to use a high-purity, sterile-filtered grade of the solvent.

Q3: How can I prevent my compound from precipitating during dilution?

A3: The dilution technique is crucial. Instead of adding your small volume of stock solution directly to the large volume of medium, try adding the medium to your stock solution drop-wise while vortexing or stirring vigorously. This gradual dilution helps keep the compound in solution. Warming the cell culture medium to 37°C before dilution can also improve solubility.

Q4: What is the maximum concentration of solvent my cells can tolerate?

A4: The final concentration of the organic solvent in the cell culture medium must be kept low to avoid cytotoxicity and off-target effects. For most cell lines, the final concentration of DMSO, ethanol, or acetone should not exceed 0.5% (v/v).[1][2][3] It is imperative to include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of the solvent as your experimental groups.

Q5: Are there alternatives to organic solvents for improving solubility?

A5: Yes, complexation with cyclodextrins, such as β-cyclodextrin or 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), is a well-established method to enhance the aqueous solubility of flavonoids.[4][5][6][7] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where the this compound molecule can be encapsulated, increasing its solubility in water-based media.

Troubleshooting Guide

Issue 1: Compound Precipitation Observed After Dilution
Potential Cause Troubleshooting Step Rationale
Poor Aqueous Solubility Prepare a high-concentration stock solution in 100% DMSO. Perform serial dilutions in a step-wise manner.Flavonoids are poorly soluble in water but generally soluble in organic solvents like DMSO.[6][7]
Incorrect Dilution Technique Add pre-warmed (37°C) culture medium drop-wise to the DMSO stock solution while vortexing.[8]This gradual change in solvent polarity prevents the compound from crashing out of solution.
Stock Concentration Too High Lower the concentration of the initial stock solution. Prepare intermediate dilutions in medium containing a low percentage of the organic solvent.The final concentration of the compound may exceed its solubility limit in the final medium/solvent mixture.
Media Component Interaction Prepare the final dilution in basal medium (without serum) first, then add serum if required.Serum proteins can sometimes interact with compounds and cause precipitation or aggregation.
Issue 2: High Background Cytotoxicity in Vehicle Control
Potential Cause Troubleshooting Step Rationale
Solvent Concentration Too High Reduce the final concentration of the organic solvent (e.g., DMSO, ethanol) in the culture medium to ≤0.5% (v/v).[1][2]Organic solvents can be toxic to cells at higher concentrations. Different cell lines have varying sensitivities.
Solvent Purity Use a high-purity, sterile-filtered, cell culture-grade solvent.Impurities in low-grade solvents can be cytotoxic.
Cell Line Sensitivity Perform a dose-response experiment for the solvent alone to determine the maximum tolerated concentration for your specific cell line.Some cell lines are inherently more sensitive to organic solvents than others.

Quantitative Data Summary

The choice of solvent and its final concentration are critical for the success of cell-based assays. The following table summarizes cytotoxicity data for common organic solvents.

Table 1: Cytotoxicity of Common Organic Solvents in Cell-Based Assays

SolventRecommended Max. Concentration (v/v)IC50 Value (v/v)Cell Lines TestedReference
Acetone < 0.5%> 5%MCF-7, RAW-264.7, HUVEC[1]
Ethanol < 0.5%> 5%MCF-7, RAW-264.7, HUVEC[1]
DMSO < 0.5%1.8% - 1.9%MCF-7, RAW-264.7, HUVEC[1]
DMF < 0.1%1.1% - 1.2%MCF-7, RAW-264.7, HUVEC[1]

IC50 (Inhibitory Concentration 50%) is the concentration of a substance that causes a 50% reduction in cell viability.

Experimental Protocols & Workflows

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM):

    • Weigh out the required amount of this compound powder (Molecular Weight: 252.27 g/mol ).

    • Dissolve the powder in high-purity, sterile DMSO to a final concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[9]

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Pre-warm your complete cell culture medium (containing serum and antibiotics) to 37°C.

    • To prepare a 10 µM working solution from the 10 mM stock (a 1:1000 dilution), add 999 µL of the pre-warmed medium drop-by-drop to 1 µL of the DMSO stock solution while continuously vortexing.

    • This "working solution" can then be used to treat cells. For example, adding 100 µL of this 10 µM solution to 900 µL of medium in a well will result in a final concentration of 1 µM. The final DMSO concentration will be 0.1%.

G stock Prepare 10 mM Stock in 100% DMSO dilute Prepare Working Solution: Add Medium Drop-wise to Stock (with vortexing) stock->dilute 1 µL warm Warm Culture Medium to 37°C warm->dilute 999 µL treat Perform Serial Dilutions & Treat Cells in Culture Plate dilute->treat incubate Incubate Cells (e.g., 24, 48, 72 hours) treat->incubate assay Perform Cell-Based Assay (e.g., MTT, Western Blot) incubate->assay

Caption: Experimental workflow for preparing and using this compound.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Cell Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound (prepared as described in Protocol 1). Include a "cells only" (untreated) control and a "vehicle" (DMSO only) control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.[10]

  • Solubilization: Remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the wells at 540-570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for interpreting experimental results.

PI3K/AKT/GSK3β Pathway Inhibition

In lung adenocarcinoma cells, this compound inhibits cell proliferation by inactivating the PI3K/AKT/GSK3β signaling cascade.[11] This leads to the proteasomal degradation of Cyclin D1, a key regulator of the cell cycle, resulting in G0/G1 phase arrest.[11][12]

G mf This compound pi3k PI3K mf->pi3k akt AKT pi3k->akt gsk GSK3β akt->gsk catenin β-catenin gsk->catenin Degradation cyclin Cyclin D1 catenin->cyclin Transcription prolif Cell Proliferation (G1/S Transition) cyclin->prolif

Caption: this compound inhibits the PI3K/AKT/GSK3β signaling pathway.

Nrf2/HO-1 Activation and Anti-inflammatory Effects

This compound can activate the Nrf2/HO-1 signaling pathway. This has a protective effect against inflammation, such as that induced by lipopolysaccharide (LPS). Activated Nrf2/HO-1 signaling suppresses the pro-inflammatory TLR4/NF-κB pathway, reducing the expression of inflammatory mediators.[11]

G mf This compound nrf2 Nrf2/HO-1 Signaling mf->nrf2 tlr4 TLR4 Signaling nrf2->tlr4 lps LPS lps->tlr4 nfkb NF-κB tlr4->nfkb inflammation Pro-inflammatory Mediators nfkb->inflammation

Caption: this compound's anti-inflammatory mechanism via Nrf2 activation.

References

Technical Support Center: Large-Scale Synthesis of 5-Methoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the large-scale synthesis of 5-Methoxyflavone. It includes a detailed troubleshooting guide, frequently asked questions (FAQs), experimental protocols, and visual workflows to address common challenges encountered during laboratory and pilot-scale production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue ID Question Potential Causes Recommended Solutions
YLD-001 Why is the overall yield of this compound significantly lower than expected in our large-scale synthesis? 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or poor mixing.[1] 2. Side reactions: Formation of byproducts such as coumarins or other isomeric flavonoids can reduce the yield of the desired product. 3. Degradation of product: The product might be sensitive to the reaction or work-up conditions, leading to degradation. 4. Loss during work-up and purification: Significant amounts of product can be lost during extraction, crystallization, and other purification steps.1. Optimize reaction conditions: Monitor the reaction progress using TLC or HPLC. Consider increasing the reaction time or temperature. Ensure efficient stirring, especially in large vessels. 2. Control reaction parameters: Carefully control the stoichiometry of reactants and the reaction temperature to minimize side reactions. The choice of base and solvent can also be critical. 3. Use milder conditions: If product degradation is suspected, explore milder reaction conditions or a different synthetic route. 4. Optimize work-up and purification: Minimize the number of transfer steps. Use an appropriate solvent system for extraction and crystallization to maximize recovery.
PUR-001 Our final product is contaminated with a significant amount of starting material (e.g., 2'-hydroxy-5'-methoxyacetophenone). How can we improve purity? 1. Incomplete reaction: The initial condensation or cyclization reaction did not proceed to completion. 2. Inefficient purification: The purification method (e.g., recrystallization, column chromatography) is not effectively separating the product from the starting material.1. Drive the reaction to completion: Increase the reaction time, temperature, or the equivalents of the coupling partner. Monitor by TLC/HPLC until the starting material is consumed. 2. Optimize purification: For recrystallization, screen different solvent systems. For column chromatography, optimize the eluent system to achieve better separation. Sublimation has also been reported as a potential purification method for flavones.[2]
RXN-001 The Baker-Venkataraman rearrangement to form the 1,3-diketone intermediate is sluggish or failing at a larger scale. What could be the issue? 1. Ineffective base: The base used (e.g., KOH, NaH) may not be strong enough or may be of poor quality. The base can also be quenched by moisture.[3] 2. Poor solvent choice: The solvent may not be suitable for the reaction at scale, leading to poor solubility of reactants or intermediates. Anhydrous aprotic solvents are generally preferred.[3] 3. Low temperature: The reaction may require a higher temperature to proceed at a reasonable rate.1. Select an appropriate base: Ensure the use of a strong, dry base. Potassium tert-butoxide is an effective base for this rearrangement.[4] Use freshly opened or properly stored base. 2. Use anhydrous solvents: Employ anhydrous solvents like THF or DMSO to prevent quenching of the base and hydrolysis of the ester.[3] 3. Optimize temperature: Gradually increase the reaction temperature while monitoring the reaction progress.
CYC-001 We are observing the formation of coumarins as a major byproduct during the Allan-Robinson reaction. How can this be minimized? The Allan-Robinson reaction can sometimes yield coumarins, especially when aliphatic anhydrides are used. With aromatic anhydrides, the reaction conditions can still favor coumarin formation.[5]Carefully control the reaction temperature and the choice of anhydride and base. Using the sodium salt of the aromatic acid corresponding to the anhydride can help favor flavone formation.
PUR-002 Purification by column chromatography is proving to be difficult and not scalable. Are there alternative methods for purifying large batches of this compound? Column chromatography can be time-consuming and require large volumes of solvent, making it less ideal for large-scale purification.Recrystallization: This is often the most scalable purification method. A systematic screening of solvents (e.g., ethanol, methanol, ethyl acetate, and mixtures with water or hexanes) should be performed to find a system that provides good recovery and high purity. Slurry washing: Washing the crude solid with a solvent in which the impurities are soluble but the product is not can be an effective and scalable purification step.

Frequently Asked Questions (FAQs)

1. What are the most common synthetic routes for the large-scale synthesis of this compound?

The most common and scalable synthetic routes for this compound are:

  • Baker-Venkataraman Rearrangement: This involves the reaction of 2'-hydroxy-5'-methoxyacetophenone with benzoyl chloride to form an ester, which then undergoes an intramolecular rearrangement in the presence of a base to form a 1,3-diketone. Subsequent acid-catalyzed cyclization yields this compound. This is often a reliable method for synthesizing flavones.[3][6]

  • Allan-Robinson Reaction: This method involves the condensation of an o-hydroxyaryl ketone (2'-hydroxy-5'-methoxyacetophenone) with an aromatic anhydride (benzoic anhydride) and its sodium salt (sodium benzoate) to form the flavone directly.[5][7][8]

  • Synthesis via Chalcone Cyclization: This two-step process involves the Claisen-Schmidt condensation of 2'-hydroxy-5'-methoxyacetophenone with benzaldehyde to form a 2'-hydroxychalcone intermediate. This intermediate is then subjected to oxidative cyclization using reagents like iodine in DMSO to yield this compound.

2. What are the critical safety precautions to consider when scaling up the synthesis of this compound?

When scaling up, it is crucial to:

  • Conduct a thorough risk assessment for each step.

  • Ensure proper ventilation and use of personal protective equipment (PPE), especially when handling flammable solvents, corrosive acids, and strong bases.

  • Carefully manage exotherms, particularly during the addition of reagents. Use controlled addition rates and ensure adequate cooling capacity.

  • Be aware of the potential for pressure build-up in closed systems, especially when heating reactions.

3. How can I effectively monitor the progress of the reaction on a large scale?

For large-scale reactions, it is important to have reliable in-process controls. Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used. Small aliquots of the reaction mixture can be withdrawn at regular intervals to monitor the consumption of starting materials and the formation of the product.

4. What is a typical yield and purity I can expect for the large-scale synthesis of this compound?

Yields and purity can vary depending on the chosen synthetic route and the scale of the reaction. For a well-optimized process on a multi-gram scale, yields can range from 60% to over 80%. The purity of the final product after recrystallization should ideally be ≥98%.

Synthetic Route Typical Scale Reported Yield Range Key Considerations
Baker-VenkataramanLab to Pilot60-85%Requires careful control of base and anhydrous conditions.
Allan-RobinsonLab to Pilot50-75%Can have competing side reactions leading to coumarins.
Chalcone CyclizationLab to Pilot65-90%Two-step process; oxidative cyclization needs careful optimization.

Experimental Protocols

Protocol 1: Multi-gram Synthesis of this compound via Baker-Venkataraman Rearrangement

This protocol is adapted for a larger laboratory scale.

Step 1: Synthesis of 2-Benzoyloxy-5-methoxyacetophenone

  • To a stirred solution of 2'-hydroxy-5'-methoxyacetophenone (50 g, 0.3 mol) in anhydrous pyridine (250 mL) cooled in an ice bath, slowly add benzoyl chloride (46.4 g, 0.33 mol).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into a mixture of ice (500 g) and concentrated hydrochloric acid (100 mL).

  • Filter the precipitated solid, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 2-benzoyloxy-5-methoxyacetophenone.

Step 2: Baker-Venkataraman Rearrangement to 1-(2-hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione

  • To a solution of 2-benzoyloxy-5-methoxyacetophenone (40 g, 0.148 mol) in anhydrous pyridine (200 mL), add powdered potassium hydroxide (16.6 g, 0.296 mol).

  • Heat the mixture to 50-60 °C and stir for 3-4 hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and pour it into a mixture of ice (400 g) and concentrated hydrochloric acid (80 mL).

  • The precipitated yellow solid is the 1,3-diketone. Filter the solid, wash with water, and dry.

Step 3: Cyclization to this compound

  • Suspend the crude 1,3-diketone (30 g, 0.111 mol) in glacial acetic acid (150 mL).

  • Add a catalytic amount of concentrated sulfuric acid (2-3 mL).

  • Heat the mixture to reflux (around 110-120 °C) for 1-2 hours.

  • Cool the reaction mixture and pour it into ice water (500 mL).

  • Filter the precipitated white solid, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield of this compound (YLD-001) check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Improve mixing incomplete->optimize_conditions Yes complete Reaction Complete incomplete->complete No optimize_conditions->check_reaction check_byproducts Analyze for Byproducts (NMR, LC-MS) complete->check_byproducts byproducts_present Significant Byproducts Present? check_byproducts->byproducts_present optimize_selectivity Optimize for Selectivity: - Adjust stoichiometry - Change solvent/base - Lower temperature byproducts_present->optimize_selectivity Yes no_byproducts Minimal Byproducts byproducts_present->no_byproducts No optimize_selectivity->check_reaction check_workup Review Work-up & Purification Process no_byproducts->check_workup optimize_workup Optimize Work-up: - Minimize transfers - Optimize extraction solvents - Optimize recrystallization check_workup->optimize_workup end Yield Improved optimize_workup->end

Caption: Troubleshooting workflow for low yield issues.

Synthetic Pathway via Baker-Venkataraman Rearrangement

baker_venkataraman_pathway start_material 2'-hydroxy-5'-methoxy- acetophenone ester 2-Benzoyloxy-5- methoxyacetophenone start_material->ester Acylation benzoyl_chloride Benzoyl Chloride benzoyl_chloride->ester diketone 1,3-Diketone Intermediate ester->diketone Rearrangement base Base (e.g., KOH) base->diketone product This compound diketone->product Cyclization acid Acid (e.g., H2SO4) acid->product

Caption: Synthesis of this compound via Baker-Venkataraman pathway.

References

Technical Support Center: Optimizing 5-Methoxyflavone Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxyflavone in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in mice for efficacy studies?

A1: A typical starting dose for this compound in mice for efficacy studies can range from 10 mg/kg to 100 mg/kg, administered either intraperitoneally (i.p.) or orally (p.o.). The optimal dose will depend on the specific research application, the animal model used, and the desired therapeutic effect. For instance, in studies investigating its anxiolytic-like effects, doses of 10, 20, or 40 mg/kg (i.p.) have been shown to be effective.[1] For anti-cancer studies in xenograft mouse models, a dose of 100 mg/kg has been used.[2]

Q2: What is the recommended administration route for this compound in vivo?

A2: Both intraperitoneal (i.p.) and oral (p.o.) administration routes have been successfully used for this compound and related methoxyflavones in in vivo studies. The choice of administration route may impact the compound's bioavailability and pharmacokinetic profile. Oral administration is often preferred for its convenience and clinical relevance, while i.p. injection can be used to bypass first-pass metabolism and potentially achieve higher systemic exposure. For example, a study on the sedative-hypnotic effects of this compound in mice utilized i.p. injections of 50, 100, and 150 mg/kg.

Q3: What is the known toxicity profile of this compound?

A3: Based on available data, this compound appears to have a relatively low toxicity profile. An acute oral toxicity study in mice determined the LD50 to be 2154.07 mg/kg.[3] In a lung adenocarcinoma xenograft mouse model, treatment with 100 mg/kg of this compound did not cause observable organ toxicity.[2] However, it is always recommended to perform preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) in your specific animal model and experimental conditions.

Q4: What are the known pharmacokinetic properties of this compound and related compounds?

A4: While specific pharmacokinetic data for this compound is limited, studies on structurally similar methoxyflavones provide valuable insights. For instance, after a single oral dose of 10 mg/kg of 5,7-dimethoxyflavone in mice, the peak plasma concentration (Cmax) was 1870 ± 1190 ng/mL, reached within 30 minutes (Tmax), with a terminal half-life of 3.40 ± 2.80 hours.[4][5] A study on a Kaempferia parviflora extract in rats, containing various methoxyflavones, showed that after oral administration, the maximal concentrations of the different methoxyflavones were reached within 1 to 2 hours, with half-lives ranging from 3 to 6 hours.[6] However, the oral bioavailability of these methoxyflavones was found to be low, ranging from 1 to 4%.[6]

Troubleshooting Guide

Issue: Low or no observable efficacy at the initial dose.

  • Possible Cause: The initial dose may be too low for the specific animal model or disease state. Bioavailability might be a limiting factor, especially with oral administration.

  • Troubleshooting Steps:

    • Increase the Dose: Gradually increase the dose in subsequent cohorts. Refer to the dosage tables below for reported effective dose ranges in different models.

    • Change Administration Route: If using oral administration, consider switching to intraperitoneal injection to potentially increase systemic exposure.

    • Optimize Vehicle: Ensure the vehicle used for administration is appropriate and effectively solubilizes the compound. See the Experimental Protocols section for recommended vehicles.

    • Assess Compound Stability: Verify the stability of your this compound stock solution.

Issue: Signs of toxicity or adverse effects in treated animals.

  • Possible Cause: The administered dose may be too high for the specific animal model, or the vehicle itself could be causing adverse reactions.

  • Troubleshooting Steps:

    • Reduce the Dose: Lower the dose in subsequent experiments.

    • Evaluate the Vehicle: Conduct a vehicle-only control group to assess for any vehicle-related toxicity. If necessary, explore alternative, less toxic vehicles.

    • Monitor Animal Health: Closely monitor animals for signs of toxicity such as weight loss, lethargy, or changes in behavior. If severe adverse effects are observed, euthanize the animals immediately and reconsider the experimental design.

Data Presentation

Table 1: Summary of In Vivo Dosages for this compound

Research Area Animal Model Dosage Administration Route Observed Effects Reference
Sedative-hypnoticMice50, 100, 150 mg/kgi.p.Dose-dependent reduction in locomotor activity, increased sleep duration.[7]
Anxiolytic-likeMice10, 20, 40 mg/kgi.p.Increased time spent in open arms of elevated plus maze.[1]
Anti-cancerNude mice (LUAD xenograft)100 mg/kgNot specifiedSuppressed tumor growth.[2]
Anti-inflammatory (Lung Injury)MiceNot specifiedNot specifiedReduced inflammation and lung injury.[3][8]

Table 2: Pharmacokinetic Parameters of 5,7-Dimethoxyflavone in Mice (Oral Administration, 10 mg/kg)

Parameter Value Reference
Cmax (ng/mL)1870 ± 1190[4][5]
Tmax (h)0.5[4][5]
t1/2 (h)3.40 ± 2.80[4][5]
AUCt (h*ng/mL)532 ± 165[4][5]
Vd/F (L/kg)90.1 ± 62.0[4][5]
CL/F (L/h/kg)20.2 ± 7.5[4][5]

Table 3: Pharmacokinetic Parameters of Methoxyflavones from Kaempferia parviflora Extract in Rats (Oral Administration)

Compound Cmax (µg/mL) Tmax (h) t1/2 (h) Oral Bioavailability (%) Reference
5,7-Dimethoxyflavone (DMF)~0.6~1-2~3-6~1-4[6]
5,7,4'-Trimethoxyflavone (TMF)~0.8~1-2~3-6~1-4[6]
3,5,7,3',4'-Pentamethoxyflavone (PMF)~0.55~1-2~3-6~1-4[6]

Experimental Protocols

Protocol 1: Preparation and Oral Gavage Administration of this compound in Mice

  • Vehicle Preparation:

    • Option A (Aqueous Suspension): Suspend this compound in distilled water. Sonication may be required to achieve a uniform suspension.

    • Option B (Methyl Cellulose Suspension): Prepare a 0.5% methyl cellulose solution in sterile water. Add the calculated amount of this compound to the vehicle and vortex thoroughly to create a homogenous suspension.[9]

  • Dosage Calculation: Calculate the required volume of the suspension based on the desired dose (mg/kg) and the concentration of this compound in the vehicle. The final volume should not exceed 10 mL/kg body weight.

  • Animal Handling and Gavage:

    • Gently restrain the mouse by the scruff of the neck to immobilize the head and body.

    • Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).

    • Carefully insert the gavage needle into the esophagus. Do not force the needle.

    • Slowly administer the calculated volume of the this compound suspension.

    • Gently remove the needle and return the mouse to its cage.

    • Monitor the animal for at least 15 minutes post-administration for any signs of distress.[10][11]

Protocol 2: Preparation and Intraperitoneal (i.p.) Injection of this compound in Mice

  • Vehicle Preparation:

    • Option A (DMSO/Saline): Dissolve this compound in a minimal amount of Dimethyl sulfoxide (DMSO). Further dilute with sterile saline to the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to minimize toxicity.

    • Option B (PEG400/Saline): A vehicle consisting of 13.5% DMSO, 36.5% saline, and 50% PEG400 has been used for a related tetramethoxyflavone.[10]

  • Dosage Calculation: Calculate the injection volume based on the desired dose and the final concentration of this compound in the vehicle. The total injection volume should generally not exceed 10 mL/kg.[12]

  • Injection Procedure:

    • Properly restrain the mouse, exposing the lower abdominal quadrants.

    • Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress post-injection.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation prep_compound This compound prep_solution Solution/Suspension Preparation prep_compound->prep_solution prep_vehicle Vehicle Selection (e.g., Distilled Water, DMSO/Saline) prep_vehicle->prep_solution admin_dose Dosage Calculation prep_solution->admin_dose admin_animal Animal Model (e.g., Mice, Rats) admin_animal->admin_dose admin_route Route of Administration (Oral Gavage or i.p. Injection) eval_efficacy Efficacy Studies (e.g., Tumor volume, Behavioral tests) admin_route->eval_efficacy eval_toxicity Toxicity Assessment (e.g., Body weight, Organ histology) admin_route->eval_toxicity eval_pk Pharmacokinetic Analysis (Blood/Tissue sampling) admin_route->eval_pk admin_dose->admin_route eval_pd Pharmacodynamic Analysis (e.g., Western blot, IHC) eval_efficacy->eval_pd

Figure 1: General experimental workflow for in vivo studies with this compound.

nfkb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates p_IkappaB p-IκBα IkappaB->p_IkappaB NFkappaB NF-κB (p65/p50) p_NFkappaB p-p65 NFkappaB->p_NFkappaB phosphorylates Nucleus Nucleus p_IkappaB->NFkappaB degrades, releasing Gene Pro-inflammatory Gene Expression p_NFkappaB->Gene translocates to nucleus, activates FiveMF This compound FiveMF->IKK inhibits FiveMF->p_NFkappaB inhibits pi3k_akt_pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt recruits & activates p_Akt p-Akt Akt->p_Akt mTOR mTOR p_Akt->mTOR activates p_mTOR p-mTOR mTOR->p_mTOR Downstream Cell Proliferation, Survival p_mTOR->Downstream FiveMF This compound FiveMF->PI3K inhibits (potential) FiveMF->p_Akt inhibits (potential)

References

Technical Support Center: Overcoming 5-Methoxyflavone Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of 5-Methoxyflavone in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate out of my aqueous buffer?

A1: this compound has poor aqueous solubility, a common characteristic of many flavonoids. This is due to its largely nonpolar chemical structure. When the concentration in your aqueous solution exceeds its solubility limit, it will precipitate. Factors such as pH and the presence of co-solvents can significantly influence its solubility.

Q2: I'm observing a decrease in the concentration of this compound in my stock solution over time. What is happening?

A2: this compound can be susceptible to degradation in aqueous solutions. This degradation can be influenced by factors such as pH, temperature, and exposure to light. Flavonoids can undergo hydrolysis or oxidation, leading to a loss of the active compound. It is crucial to store stock solutions under appropriate conditions (e.g., refrigerated, protected from light) and to determine the stability of the compound in your specific experimental buffer.

Q3: Can I use organic co-solvents to dissolve this compound?

A3: Yes, using a small percentage of an organic co-solvent like DMSO or ethanol is a common practice to dissolve poorly soluble compounds like this compound. However, it is critical to ensure that the final concentration of the organic solvent is compatible with your experimental system (e.g., cell culture, enzyme assays) and does not interfere with the results. Always run appropriate vehicle controls.

Q4: Are there methods to increase the aqueous solubility and stability of this compound without using organic solvents?

A4: Yes, several formulation strategies can enhance the aqueous solubility and stability of flavonoids. One effective method is the use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes. This encapsulation can significantly increase the apparent water solubility of the flavonoid. Other techniques include the use of nanoparticles, liposomes, and co-crystallization.

Troubleshooting Guides

Issue 1: Precipitation of this compound During Experiment
Potential Cause Troubleshooting Step
Concentration exceeds solubility limit. Determine the approximate solubility of this compound in your specific buffer. Prepare a saturated solution, centrifuge, and quantify the supernatant concentration using a validated analytical method like HPLC. Work below this concentration.
pH of the medium. The solubility of flavonoids can be pH-dependent. Evaluate the solubility of this compound at different pH values relevant to your experiment. Some flavonoids are more soluble at slightly alkaline or acidic pH.
"Salting out" effect. High salt concentrations in your buffer can decrease the solubility of organic molecules. If possible, try to reduce the ionic strength of your buffer.
Temperature changes. Solubility is often temperature-dependent. Ensure your solutions are maintained at a constant temperature. If you are performing experiments at a lower temperature than that at which the stock solution was prepared, precipitation may occur.
Issue 2: Inconsistent or Non-reproducible Experimental Results
Potential Cause Troubleshooting Step
Degradation of this compound in stock or working solutions. Prepare fresh stock solutions regularly. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or covering with aluminum foil.
Perform a stability study of this compound in your experimental buffer under the conditions of your assay (e.g., temperature, duration). Quantify the compound at different time points to determine its degradation rate.
Interaction with components of the experimental medium. Some components in complex media (e.g., proteins in cell culture media) can bind to flavonoids, reducing their effective concentration. Consider this possibility when interpreting your data.
Inaccurate initial concentration due to poor solubility. After preparing your stock solution in an organic solvent, ensure it is fully dissolved before further dilution into aqueous buffers. Visually inspect for any undissolved particles. When diluting into an aqueous buffer, add the stock solution dropwise while vortexing to prevent immediate precipitation.

Data Presentation

Table 1: Solubility Enhancement of 5,7-Dimethoxyflavone (a this compound analog) using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Data adapted from a study on a structurally similar methoxyflavone to illustrate the potential for solubility enhancement.

Parameter Value
Initial Solubility of 5,7-Dimethoxyflavone in Water ~0.01 mM
Solubility with 10 mM HP-β-CD ~0.24 mM
Fold Increase in Solubility ~24-fold
Complex Stoichiometry (Flavonoid:HP-β-CD) 1:1
Apparent Stability Constant (Ks) 2.4 x 10³ M⁻¹

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method
  • Add an excess amount of this compound to a known volume of the aqueous buffer of interest in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.

  • Carefully collect a known volume of the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microcrystals.

  • Quantify the concentration of this compound in the filtered supernatant using a validated HPLC-UV method.

  • Perform the experiment in triplicate to ensure reproducibility.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general protocol that should be optimized and validated for your specific instrumentation and experimental conditions.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Gradient Program: Start with a low percentage of B, and gradually increase to elute this compound and its potential degradation products.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan).

    • Column Temperature: 25°C.

  • Forced Degradation Studies (for method validation):

    • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for a specified time.

    • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for a specified time.

    • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose a solid sample or solution to elevated temperatures (e.g., 80°C).

    • Photodegradation: Expose a solution to UV light.

  • Analysis: Analyze the stressed samples by HPLC. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent this compound peak.

  • Stability Study:

    • Prepare a solution of this compound in the aqueous buffer of interest.

    • Store the solution under the desired experimental conditions (e.g., specific pH, temperature, light exposure).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot and analyze by the validated HPLC method to determine the remaining concentration of this compound.

Mandatory Visualizations

Signaling Pathways

PI3K_AKT_GSK3B_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt AKT pip3->akt activates gsk3b GSK-3β akt->gsk3b inhibits cyclinD1 Cyclin D1 gsk3b->cyclinD1 promotes degradation proliferation Cell Proliferation cyclinD1->proliferation methoxyflavone This compound methoxyflavone->pi3k inhibits

Caption: PI3K/AKT/GSK-3β signaling pathway and the inhibitory effect of this compound.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Oxidative Stress (e.g., LPS) keap1 Keap1 stress->keap1 inactivates nrf2 Nrf2 keap1->nrf2 sequesters nucleus Nucleus nrf2->nucleus translocates are ARE ho1 HO-1 are->ho1 activates transcription antioxidant Antioxidant Response ho1->antioxidant methoxyflavone This compound methoxyflavone->keap1 promotes dissociation

Caption: Nrf2/HO-1 signaling pathway and the activating effect of this compound.

Experimental Workflow

Stability_Workflow start Start: This compound Solution stress Apply Stress Condition (pH, Temp, Light) start->stress sampling Sample at Time Points stress->sampling sampling->sampling hplc HPLC Analysis sampling->hplc quantify Quantify Remaining This compound hplc->quantify kinetics Determine Degradation Kinetics quantify->kinetics end End: Stability Profile kinetics->end

Caption: Workflow for determining the degradation kinetics of this compound.

Technical Support Center: 5-Methoxyflavone HPLC-DAD Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxyflavone analysis using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC-DAD method for this compound analysis?

A1: A common starting point for analyzing this compound involves a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component (often with an acid modifier like acetic or formic acid) and an organic component (typically acetonitrile or methanol).[1][2][3] Detection is frequently set at 254 nm.[1][4]

Q2: How should I prepare my sample for analysis?

A2: Samples containing this compound should be dissolved in a solvent compatible with the initial mobile phase, such as methanol or a mixture of methanol and water.[3][5] It is crucial to filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates that could clog the HPLC system.[3][5] For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to clean up the sample and reduce interferences.[5][6]

Q3: What are the expected retention times for 5-methoxyflavones?

A3: Retention times are highly method-dependent. However, for some published methods, retention times for various methoxyflavones have been reported in the range of 19 to 23 minutes.[2][4][7] It is essential to run a standard of this compound to determine its specific retention time under your chromatographic conditions.

Q4: How can I confirm the identity of the this compound peak?

A4: The Diode-Array Detector (DAD) is a powerful tool for peak identification. You can compare the UV-Vis spectrum of your peak of interest with that of a pure this compound standard.[1][8] The spectra should match if the peak corresponds to this compound.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC-DAD analysis of this compound.

Problem 1: No Peak or Very Small Peak for this compound

Possible Causes & Solutions

CauseSolution
Incorrect Wavelength Ensure the DAD is set to a wavelength where this compound has strong absorbance, typically around 254 nm.[1][4] Check the UV spectrum of a standard to confirm the optimal wavelength.
Injection Issue Verify the autosampler or manual injector is functioning correctly. Check for air bubbles in the syringe or sample loop.[9]
Sample Degradation This compound may be unstable under certain conditions. Prepare fresh samples and store them appropriately, protected from light and at a low temperature if necessary.[2]
Low Sample Concentration The concentration of this compound in your sample may be below the limit of detection (LOD) of your method.[3] Consider concentrating your sample or using a more sensitive method.
Incorrect Mobile Phase An inappropriate mobile phase composition can lead to very long retention times or no elution at all. Ensure the mobile phase has sufficient organic solvent to elute the relatively nonpolar this compound.[10]
Problem 2: Peak Tailing

Possible Causes & Solutions

CauseSolution
Secondary Interactions Flavonoids can interact with residual silanol groups on the silica-based C18 column, causing peak tailing.[11][12][13] Lowering the pH of the mobile phase (e.g., by adding 0.1% formic or acetic acid) can suppress this interaction.[1][3]
Column Overload Injecting too concentrated a sample can lead to peak distortion.[5] Dilute your sample and re-inject.
Column Degradation An old or poorly maintained column can exhibit poor peak shapes.[9] Try flushing the column or replacing it with a new one.
Extra-column Volume Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.[12] Use tubing with a narrow internal diameter and keep lengths to a minimum.
Problem 3: Ghost Peaks

Possible Causes & Solutions

CauseSolution
Contaminated Mobile Phase Impurities in the solvents or additives can appear as ghost peaks, especially in gradient elution.[14][15][16] Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.[17]
Sample Carryover Residue from a previous injection can elute in a subsequent run.[17][18] Implement a thorough needle wash program on the autosampler and inject a blank solvent run to check for carryover.
Contaminated Sample Vials/Caps Impurities can leach from the vials or septa. Use high-quality, certified vials and caps.
System Contamination The HPLC system itself (e.g., pump seals, injector rotor seal) can be a source of contamination.[16] Flush the system with a strong solvent like isopropanol.
Problem 4: Retention Time Shifts

Possible Causes & Solutions

CauseSolution
Inconsistent Mobile Phase Preparation Small variations in mobile phase composition can lead to shifts in retention time.[19] Prepare the mobile phase carefully and consistently. Premixing the mobile phase components can improve reproducibility.
Column Temperature Fluctuation Changes in column temperature will affect retention times.[1] Use a column oven to maintain a constant and stable temperature.
Pump Issues A malfunctioning pump can deliver an inconsistent mobile phase composition or flow rate.[9] Check for leaks, and ensure the pump is properly primed and degassed.
Column Equilibration Insufficient column equilibration time between runs can cause retention time drift.[9] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Experimental Protocols

General HPLC-DAD Method for this compound Analysis

This protocol is a general guideline and may require optimization for specific applications.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase A: Water with 0.1% acetic acid or 0.1% formic acid.[1][3]

  • Mobile Phase B: Acetonitrile or Methanol.[1][2]

  • Gradient Program:

    • Start with a lower percentage of Mobile Phase B (e.g., 5-10%).

    • Increase the percentage of Mobile Phase B over 20-30 minutes to elute the compound.

    • Include a column wash step with a high percentage of Mobile Phase B.

    • Return to initial conditions and allow for column re-equilibration.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30-40 °C.[1][20]

  • Injection Volume: 10-20 µL.[2]

  • DAD Wavelength: 254 nm.[1][3]

Quantitative Data Summary

The following table summarizes typical validation parameters reported for HPLC-DAD methods for methoxyflavones. Note that these values are method-dependent.

ParameterTypical Value RangeReference
Retention Time (min) 19 - 23[2][4][7]
Limit of Detection (LOD) (µg/mL) 0.052 - 1.01[2][3]
Limit of Quantification (LOQ) (µg/mL) 1.48 - 3.07[2][3]
Linearity (r²) > 0.999[1][2][3]
Recovery (%) 96.6 - 104.38[2]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Source Dissolve Dissolve in compatible solvent Sample->Dissolve Filter Filter (0.22/0.45 µm) Dissolve->Filter Injector Injector Filter->Injector Inject Column C18 Column Injector->Column Detector DAD Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Chromatographic Problem (e.g., Peak Tailing, Ghost Peak) MobilePhase Mobile Phase (Composition, Contamination) Start->MobilePhase Column Column (Degradation, Overload) Start->Column System HPLC System (Leaks, Contamination) Start->System Sample Sample (Preparation, Stability) Start->Sample PrepFresh Prepare Fresh Mobile Phase MobilePhase->PrepFresh CheckColumn Flush/Replace Column Column->CheckColumn SystemMaint System Maintenance (e.g., Purge, Check Seals) System->SystemMaint OptimizePrep Optimize Sample Preparation Sample->OptimizePrep

References

minimizing off-target effects of 5-Methoxyflavone in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-Methoxyflavone

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a naturally derived or synthetic flavonoid compound. A key identified mechanism of action is the inhibition of DNA polymerase-beta (Pol-β), an enzyme involved in DNA base excision repair.[1][2] This activity is linked to its neuroprotective effects against β-amyloid toxicity, where it prevents aberrant cell-cycle initiation in neurons.[1]

Q2: Beyond its primary target, what other biological activities does this compound exhibit?

A2: this compound is biologically promiscuous and demonstrates a wide range of activities that can be either therapeutic or constitute off-target effects depending on the research context. These include:

  • Anti-cancer effects: It inhibits the proliferation of cancer cells, such as lung adenocarcinoma, by targeting the PI3K/AKT/GSK3β signaling pathway, which leads to the degradation of Cyclin D1.[3][4]

  • Anti-inflammatory activity: It can suppress inflammation by inhibiting pathways like TLR4/NF-κB and activating the Nrf2/HO-1 signaling cascade.[3][5]

  • CNS depressant effects: It acts as a sedative, hypnotic, and anxiolytic agent, primarily through modulation of GABA-A and serotonergic (5-HT1A) receptors.[6]

Q3: Why is it critical to consider off-target effects when using this compound?

A3: The broad bioactivity of this compound means it can influence multiple signaling pathways simultaneously.[3] For instance, if you are studying its anti-cancer properties in a xenograft model, its sedative effects via GABA-A receptors are an important off-target consideration that could affect the animal's overall health and behavior.[7] Unidentified off-target effects can lead to misinterpretation of experimental results, attributing a biological outcome to the intended target (e.g., Pol-β) when another pathway is responsible.

Q4: How does the methoxy group on the flavone structure influence its properties?

A4: The presence of methoxy groups on a flavone scaffold, as in this compound, generally increases metabolic stability and membrane permeability compared to their hydroxylated counterparts.[8][9] This enhanced bioavailability is a significant advantage for in vivo studies but also means the compound can reach and interact with a wider range of unintended targets throughout the body.[10]

Q5: Are there computational tools to predict potential off-target effects of this compound?

A5: Yes, in silico methods are valuable for predicting potential off-target interactions. Ligand-based and proteochemometric models can screen compound structures against databases of known protein targets to identify likely binding partners.[5] Such computational approaches predicted that related methoxyflavones could bind to various GABA-A receptor subunits and serotonin receptors, which was later confirmed in vivo.[5]

Troubleshooting Guide

Problem / Observation Potential Cause (Off-Target Effect) Recommended Action & Troubleshooting Steps
Inconsistent results in cell viability/proliferation assays across different cell lines. Cell-type specific signaling pathways are being affected. For example, this compound's effect on the PI3K/AKT pathway may be potent in cancer cells with mutations in this pathway, but less so in others.[3]1. Characterize your cell lines: Check the baseline activation status of major pathways (e.g., PI3K/AKT, MAPK).2. Use a panel of cell lines: Test the compound on a diverse set of cell lines (e.g., with and without the target protein, different tissue origins) to identify patterns.3. Perform dose-response curves: Determine the EC50 in each cell line to quantify sensitivity.
Unexpected phenotypic changes in cells (e.g., morphology, adhesion) at effective concentrations. This compound is known to impact multiple signaling cascades, including those controlling the cytoskeleton and cell cycle.[3][4] These could be off-target effects unrelated to your primary hypothesis.1. Lower the concentration: Use the lowest possible concentration that still elicits the desired on-target effect.2. Include pathway-specific inhibitors: Use well-characterized inhibitors for suspected off-target pathways (e.g., a PI3K inhibitor) in combination with this compound to see if the unexpected phenotype is reversed.3. Washout experiment: Treat cells with this compound for a short period, then replace with fresh media. Observe if the phenotype is reversible, which can indicate a transient signaling effect rather than terminal toxicity.
In vivo study shows unexpected animal behavior (e.g., sedation, reduced mobility). This is likely due to this compound's known CNS depressant effects mediated by GABA-A and other receptors.[6][7]1. Adjust the dose: Carefully titrate the dose to find a therapeutic window that minimizes behavioral side effects while maintaining efficacy for the primary endpoint.2. Refine the administration route: Consider local administration if the target is localized (e.g., intratumoral injection) to reduce systemic exposure.3. Use specific antagonists: As a control experiment, co-administer a GABA-A antagonist like bicuculline to confirm if the sedative effects are mediated by this off-target interaction.[6]
Observed effect does not correlate with the expression level of the intended target (e.g., Pol-β). The phenotype is likely driven by an off-target mechanism. This compound's polypharmacology means it can act through various proteins like PI3K, AKT, or TLR4.[3]1. Genetic validation: Use siRNA or CRISPR/Cas9 to knock down or knock out the intended target (Pol-β). If this compound still produces the same effect in these cells, the cause is off-target.2. Rescue experiment: Overexpress the target protein. If this rescues the phenotype or reduces the compound's effect, it provides strong evidence for on-target activity.3. Profiling screen: If resources permit, perform a kinase panel screen or a targeted proteomics study to identify which other proteins or pathways are modulated by this compound at the effective concentration.[11]

Quantitative Data Summary

Table 1: Experimentally Determined Concentrations of this compound

Experimental ModelApplicationConcentration / DoseOutcome
Human Lung Adenocarcinoma Cells (in vitro)Anti-proliferation20-80 µMInhibition of cell proliferation and G0/G1 phase arrest.[4]
Murine Models (in vivo)Sedative-Hypnotic Effects50, 100, 150 mg/kg (i.p.)Dose-dependent reduction in spontaneous locomotor activity.[7]
Murine Models (in vivo)Anxiolytic-like Effects10, 20, 40 mg/kg (i.p.)Increased time spent in open arms of elevated plus maze.[6]
Lung Adenocarcinoma Xenograft (in vivo)Anti-tumor100 mg/kgSuppression of tumor growth without causing organ toxicity.[3]
Primary Neuronal CulturesNeuroprotection1-10 µMReduction in Aβ-triggered S-phase entry and apoptosis.[1]

Table 2: Known On-Target and Potential Off-Target Interactions

Target ClassSpecific Target / PathwayAssociated EffectPrimary Research Area
Primary On-Target DNA Polymerase-beta (Pol-β)Inhibition of DNA repairNeurodegeneration, Cancer[1][12]
Kinase Signaling PI3K/AKT/GSK3β ↓Cyclin D1 degradation, cell cycle arrestCancer[3][4]
MAPK (p38) ↓Anti-inflammatoryInflammation[3][5]
Inflammatory Signaling TLR4/NF-κB ↓Reduced pro-inflammatory cytokinesInflammation[3][5]
Nrf2/HO-1 ↑Antioxidant responseInflammation[3]
Neurotransmitter Receptors GABA-A ReceptorsCNS depression, sedation, anxiolysisNeuroscience[6]
Serotonin (5-HT1A) ReceptorsAnxiolysisNeuroscience[6]
Adenosine, Glycine, NMDA ReceptorsSedation, hypnosisNeuroscience[7]
Transcription Factors STAT3 ↓Downregulation of PD-L1Immuno-oncology[3]

Experimental Protocols

Protocol 1: Validating On-Target vs. Off-Target Effects using siRNA

This protocol describes how to use small interfering RNA (siRNA) to knock down the primary target of this compound, DNA Polymerase-β (POLB), to determine if the observed cellular effect is target-dependent.

Materials:

  • Target cells (e.g., A549 lung cancer cells)

  • siRNA targeting human POLB (and a non-targeting scramble control)

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM Reduced Serum Medium

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Western blot reagents (antibodies for Pol-β and loading control like β-actin)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates (for protein analysis) and 96-well plates (for viability assay) at a density that will result in 50-60% confluency at the time of transfection.

  • siRNA Transfection (Day 1):

    • Prepare two sets of transfection complexes: one with POLB-targeting siRNA and one with a non-targeting (scramble) control siRNA.

    • For each well of a 6-well plate, dilute 50 pmol of siRNA into 250 µL of Opti-MEM. In a separate tube, dilute 5 µL of RNAiMAX into 250 µL of Opti-MEM.

    • Combine the diluted siRNA and RNAiMAX solutions, mix gently, and incubate for 15 minutes at room temperature.

    • Add the 500 µL complex to the cells. Incubate for 48-72 hours.

  • Confirmation of Knockdown (Day 3-4):

    • Harvest cells from the 6-well plates. Lyse one set of cells to prepare protein lysates.

    • Perform Western blotting using an anti-Pol-β antibody to confirm successful knockdown compared to the scramble control.

  • This compound Treatment and Viability Assay (Day 3-4):

    • To the 96-well plates (containing both scramble and POLB-knockdown cells), add fresh media containing various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) and a vehicle control (DMSO).

    • Incubate for 48 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the media and dissolve the formazan crystals in 100 µL of DMSO. Read absorbance at 570 nm.

  • Data Analysis:

    • Compare the dose-response curves of this compound in scramble-transfected cells vs. POLB-knockdown cells.

    • Interpretation: If the knockdown of Pol-β significantly reduces the cytotoxic effect of this compound, it confirms the effect is on-target. If the cytotoxicity remains unchanged, the effect is likely mediated by an off-target mechanism.

Visualizations

PI3K_AKT_Pathway PI3K PI3K AKT AKT PI3K->AKT GSK3B GSK3β AKT->GSK3B CyclinD1 Cyclin D1 GSK3B->CyclinD1 Inactivates (promotes degradation) Proteasome Proteasomal Degradation CyclinD1->Proteasome Proliferation Cell Proliferation (G1/S Transition) CyclinD1->Proliferation 5_MF 5_MF

Caption: PI3K/AKT/GSK3β signaling pathway inhibited by this compound.

Off_Target_Workflow cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Off-Target Investigation cluster_3 Phase 4: Conclusion A Observe Phenotype (e.g., Cell Death) B Is the effect dose-dependent? A->B C Knockdown/Knockout of Primary Target (e.g., Pol-β) B->C Yes J Refine Experiment: Use Lower Dose or Structural Analog B->J No D Is Phenotype Abolished? C->D E Hypothesize Off-Targets (e.g., Kinase, GPCR) D->E No H Conclude: ON-TARGET EFFECT D->H Yes F Use Specific Antagonists/ Inhibitors for Off-Targets E->F G Is Phenotype Reversed? F->G I Conclude: OFF-TARGET EFFECT G->I Yes G->J No / Partially

Caption: Experimental workflow for deconvoluting on-target vs. off-target effects.

Logical_Relationships cluster_OnTarget On-Target Effects cluster_OffTarget Potential Off-Target Effects PolB Pol-β Inhibition Neuroprotection Neuroprotection PolB->Neuroprotection PI3K PI3K/AKT Inhibition Cancer Anti-Cancer PI3K->Cancer GABA GABA-A Modulation Sedation Sedation GABA->Sedation TLR4 TLR4/NF-κB Inhibition Inflammation Anti-Inflammatory TLR4->Inflammation 5MF 5MF 5MF->PI3K 5MF->GABA 5MF->TLR4

Caption: Logical relationships of this compound's on-target and off-target activities.

References

refining protocols for consistent 5-Methoxyflavone results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Methoxyflavone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental protocols and troubleshooting for consistent results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known mechanisms of action?

A1: this compound is a naturally occurring flavonoid compound.[1] Its primary mechanisms of action include the inhibition of DNA polymerase-beta, neuroprotection against beta-amyloid toxicity, and induction of apoptosis in cancer cells.[2] It has also been shown to possess central nervous system (CNS) depressant effects mediated through GABAA receptors.[2]

Q2: What are the key signaling pathways modulated by this compound?

A2: this compound has been shown to modulate several key signaling pathways:

  • Apoptosis Pathway: It can induce apoptosis by down-regulating anti-apoptotic proteins like cFLIP and Mcl-1, and up-regulating the pro-apoptotic protein BAX.[2][3] It also induces TRAIL-R1 (DR4) and TRAIL-R2 (DR5).[2]

  • PI3K/AKT/GSK3β Pathway: In some cancer models, it has been found to inactivate this pathway, leading to the degradation of cyclin D1.[4]

  • Nrf2/HO-1 Pathway: this compound can activate this pathway, which helps in attenuating pro-inflammatory responses.[4]

  • TLR4/NOX4/ROS/NF-κB/P38 MAPK Pathway: It can suppress this pro-inflammatory pathway.[4]

Q3: What are the optimal storage conditions for this compound?

A3: For long-term storage, this compound stock solutions should be stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[2] The solid form should be stored at 10°C - 25°C, protected from light.[1]

Q4: Is this compound soluble in aqueous solutions?

A4: this compound is poorly soluble in water.[5] For in vitro experiments, it is typically dissolved in an organic solvent like DMSO.[6] For in vivo studies, a common solvent system is a mixture of DMSO, PEG300, Tween-80, and saline.[2]

Q5: What are some common issues with bioavailability in in vivo studies?

A5: Like many flavonoids, this compound can suffer from poor oral bioavailability due to its lipophilic nature and potential for metabolic biotransformation through O-demethylation.[7] Formulation strategies such as using co-solvents or delivery systems like nanosuspensions or cyclodextrins may be necessary to improve absorption.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent cell viability/cytotoxicity results 1. Poor solubility: this compound may precipitate out of the culture medium. 2. Cell line variability: Different cell lines can have varying sensitivities. 3. Compound degradation: Improper storage or handling of the compound.1. Ensure complete dissolution in a stock solvent (e.g., DMSO) before diluting in culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent toxicity. 2. Establish a dose-response curve for each cell line. 3. Follow recommended storage conditions and prepare fresh working solutions for each experiment.[2]
Low or no effect in in vivo studies 1. Poor bioavailability: Inadequate absorption after administration. 2. Rapid metabolism: The compound may be quickly metabolized and cleared. 3. Incorrect dosage or administration route. 1. Use a suitable vehicle for administration to enhance solubility and absorption (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[2] 2. Consider pharmacokinetic studies to determine the optimal dosing regimen. 3. Review literature for effective doses and administration routes for similar compounds and animal models.
Variability in signaling pathway activation 1. Time-dependent effects: The activation or inhibition of pathways can be transient. 2. Cellular context: The effect of this compound can be cell-type specific. 3. Off-target effects: The compound may have other unknown targets.1. Perform a time-course experiment to identify the optimal time point for observing the desired effect. 2. Confirm findings in multiple relevant cell lines. 3. Consider using pathway-specific inhibitors or activators to confirm the mechanism.
Precipitation in stock or working solutions 1. Supersaturation: The concentration exceeds the solubility limit in the chosen solvent. 2. Temperature changes: Solubility can be temperature-dependent.1. Prepare a clear stock solution first and then add co-solvents sequentially.[2] Gentle heating and/or sonication can aid dissolution.[2] 2. Store solutions at the recommended temperature and allow them to equilibrate to room temperature before use.

Quantitative Data Summary

In Vitro Efficacy of this compound

Cell LineAssayEndpointResultReference
92TAg cellsMMS toxicity enhancement-Significant enhancement at 10-30 µM[2]
A549, H1975 (LUAD cells)MTT assayCell viabilityDose-dependent decrease[8]
HCT-116CytotoxicityCell deathDose-dependent induction[6][9]
MOLT-4MTT assayIC5026.39 ± 0.89 µg/ml[3]
U937MTT assayIC5046.70 ± 1.60 µg/ml[3]

In Vivo Efficacy of this compound

Animal ModelAdministration RouteDosageObserved EffectReference
Micei.p.100, 150 mg/kgDecreased latency to loss of righting reflex[2]
Micei.p.50, 100, 150 mg/kgDose-dependent reduction in spontaneous locomotor activity[2]
Micei.p.10, 20, 40 mg/kgAnxiolytic-like effects in elevated plus maze and light-dark box tests[10][11]

Experimental Protocols

1. In Vitro Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Plate cells (e.g., A549, H1975) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (prepared from a DMSO stock) for the desired duration (e.g., 48 hours).[8] Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution (final concentration of 100 µg/ml) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[3]

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

2. In Vivo Sedative-Hypnotic Activity (Open Field Test)

  • Animals: Use mice as the animal model.

  • Acclimatization: Allow the animals to acclimate to the experimental room for at least one hour before the test.

  • Treatment: Administer this compound (e.g., 50, 100, 150 mg/kg, i.p.) or vehicle control. A standard sedative drug like diazepam can be used as a positive control.[12]

  • Observation: Thirty minutes after administration, place each mouse in the center of an open field apparatus.

  • Data Collection: Record locomotor activity (e.g., number of squares crossed, rearing) for a defined period (e.g., 5 minutes).[12]

3. Western Blot Analysis for Protein Expression

  • Cell Lysis: After treatment with this compound, wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

G cluster_0 This compound Effects on Apoptosis MF This compound TRAIL_R TRAIL-R1/R2 (DR4/DR5) MF->TRAIL_R Induces cFLIP_Mcl1 cFLIP, Mcl-1 (Anti-apoptotic) MF->cFLIP_Mcl1 Inhibits BAX BAX (Pro-apoptotic) MF->BAX Induces Caspase8 Caspase-8 TRAIL_R->Caspase8 cFLIP_Mcl1->Caspase8 | Mitochondria Mitochondrial Pathway BAX->Mitochondria Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced apoptosis pathway.

G cluster_1 This compound Anti-inflammatory Pathway MF This compound Nrf2_HO1 Nrf2/HO-1 Signaling MF->Nrf2_HO1 Activates TLR4_NOX4 TLR4/NOX4 MF->TLR4_NOX4 Inhibits NFkB_MAPK NF-κB/P38 MAPK Signaling Nrf2_HO1->NFkB_MAPK | ROS ROS TLR4_NOX4->ROS ROS->NFkB_MAPK Inflammation Pro-inflammatory Response NFkB_MAPK->Inflammation

Caption: this compound anti-inflammatory signaling.

G cluster_2 Experimental Workflow for In Vitro Studies Start Start: Cell Culture Treatment Treatment with This compound Start->Treatment Incubation Incubation (Time-course) Treatment->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis Viability Cell Viability (e.g., MTT) Endpoint_Analysis->Viability Protein Protein Expression (e.g., Western Blot) Endpoint_Analysis->Protein Gene Gene Expression (e.g., RT-qPCR) Endpoint_Analysis->Gene Data Data Analysis & Interpretation Viability->Data Protein->Data Gene->Data

Caption: General workflow for in vitro experiments.

References

Technical Support Center: Enhancing the Bioavailability of 5-Methoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on strategies to overcome the biopharmaceutical challenges associated with 5-Methoxyflavone. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of this compound?

A1: The primary obstacles to the oral bioavailability of this compound are its poor aqueous solubility and significant first-pass metabolism.[1] Like many flavonoids, its lipophilic nature restricts its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.[2][3] Furthermore, after absorption from the gut, the compound is extensively metabolized by enzymes in the intestinal wall and liver before it can reach systemic circulation, a phenomenon known as the first-pass effect.[4][5] This presystemic metabolism significantly reduces the concentration of the active drug.[6]

Q2: What are the principal strategies to enhance the bioavailability of this compound?

A2: Strategies focus on improving solubility and/or protecting the molecule from first-pass metabolism. Key approaches include:

  • Lipid-Based Formulations: Such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), which create fine oil-in-water emulsions in the gut, keeping the drug solubilized for absorption.[7][8]

  • Complexation: Using molecules like cyclodextrins to form inclusion complexes that enhance aqueous solubility.[1][7]

  • Nanoformulations: Encapsulating this compound into nanoparticles (e.g., solid lipid nanoparticles, liposomes, polymeric nanoparticles) to improve solubility, stability, and absorption.[9][10]

  • Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix to increase its dissolution rate.[8][11]

  • Use of Pharmaceutical Excipients: Incorporating co-solvents (e.g., PEG 400), surfactants, or polymers that enhance solubility and/or membrane permeability.[12][13][14]

Q3: What is a Self-Microemulsifying Drug Delivery System (SMEDDS) and how does it work?

A3: A SMEDDS is an isotropic mixture of an oil, a surfactant, a co-surfactant, and the drug substance.[1][7] Upon gentle agitation with aqueous fluids in the gastrointestinal tract, this mixture spontaneously forms a fine oil-in-water microemulsion or nanoemulsion. This process increases the surface area for drug release and maintains the lipophilic drug in a solubilized state, which facilitates its absorption across the intestinal wall.[8]

Q4: How does complexation with cyclodextrins improve solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly water-soluble molecules like this compound within their cavity.[1] This non-covalent inclusion complex effectively masks the lipophilic nature of the drug, leading to a significant increase in its apparent water solubility and dissolution rate.[7]

Q5: What advantages do nanoformulations offer for a compound like this compound?

A5: Nanoformulations provide several advantages for improving the bioavailability of polyphenols like this compound.[9][10] By encapsulating the drug, nanocarriers can:

  • Protect it from degradation in the harsh environment of the GI tract.[15]

  • Increase its solubility and dissolution rate due to the small particle size and large surface area.[16]

  • Enhance its permeability across the intestinal epithelium.[15][16]

  • Potentially bypass first-pass metabolism by promoting lymphatic transport.[17]

Section 2: Troubleshooting Guides

Issue 1: Poor Compound Dissolution in Aqueous Buffers for In Vitro Assays

  • Q: My this compound is precipitating in the aqueous media during my in vitro dissolution or cell culture experiments. What can I do to improve its solubility?

  • A: This is a common issue due to the compound's low water solubility.[12]

    • Troubleshooting Step 1: Use of Co-solvents. Introduce a water-miscible organic solvent to the aqueous buffer. Solvents like polyethylene glycol (PEG 400) and propylene glycol (PG) have been shown to effectively solubilize methoxyflavones.[2][12] Start with low percentages (e.g., 1-5%) and increase as needed, ensuring the final solvent concentration is compatible with your experimental system (e.g., does not cause cell toxicity).

    • Troubleshooting Step 2: Prepare a Cyclodextrin Complex. Formulating this compound with a cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD), can dramatically increase its aqueous solubility.[1][7] You can prepare this complex beforehand by methods like lyophilization (freeze-drying).

    • Troubleshooting Step 3: Incorporate Surfactants. Adding a non-ionic surfactant (at a concentration above its critical micelle concentration) to the medium can create micelles that encapsulate the drug, thereby increasing its solubility.[3]

Issue 2: Low Permeability Observed in Caco-2 Cell Assays

  • Q: I am using the Caco-2 cell monolayer model to assess intestinal permeability, but the apparent permeability coefficient (Papp) for this compound is extremely low, suggesting poor absorption. How can I address this?

  • A: Low permeability is a known challenge for some flavonoids.[12] The formulation of the compound applied to the cells is critical.

    • Troubleshooting Step 1: Re-evaluate the Donor Formulation. If you are dissolving the compound in a simple buffer (perhaps with a small amount of DMSO), its low solubility may be the rate-limiting step, not permeability. Ensure the compound is fully solubilized in the donor compartment. Using a co-solvent like PEG 400 has been shown to enhance the transport of methoxyflavones across Caco-2 monolayers.[12]

    • Troubleshooting Step 2: Test a SMEDDS Formulation. A SMEDDS formulation can enhance permeability. The small droplets formed by the microemulsion can interact with the cell membrane and facilitate transcellular and/or paracellular transport. Studies on related methoxyflavones have shown that a SMEDDS formulation can increase the Papp value by approximately 10-fold.[1][7]

    • Troubleshooting Step 3: Check for Efflux Transporter Activity. Flavonoids can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of the cells, reducing net transport. Consider running the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil) to determine if efflux is a contributing factor.

Issue 3: High Variability in Plasma Concentrations During In Vivo Animal Studies

  • Q: My oral gavage studies in rats are yielding highly variable and generally low plasma concentrations of this compound. What is causing this inconsistency and how can I improve my results?

  • A: High variability is often a sign of poor and erratic absorption, which can be caused by dissolution issues and the first-pass effect.[5]

    • Troubleshooting Step 1: Move Beyond Simple Suspensions. Administering this compound as a simple aqueous suspension is likely to result in variable dissolution in the GI tract. A more robust formulation is needed.

    • Troubleshooting Step 2: Implement an Advanced Drug Delivery System. Using a bioavailability-enhancing formulation such as a SMEDDS or a cyclodextrin complex can provide more consistent and significantly higher plasma concentrations. Studies have demonstrated that these formulations can increase the oral bioavailability of related methoxyflavones by over 20- to 40-fold.[1][7]

    • Troubleshooting Step 3: Consider the First-Pass Effect. Even with improved dissolution, first-pass metabolism in the liver and gut wall will reduce the amount of drug reaching circulation.[18][19] While formulations like lipid-based systems can partially mitigate this by promoting lymphatic transport, the inherent metabolic susceptibility of the compound remains a factor.[17] The increased absorption from an advanced formulation helps to deliver a higher concentration of the drug to the metabolic enzymes, potentially saturating them and allowing a greater fraction to pass through unchanged.

Section 3: Quantitative Data and Experimental Protocols

Data Presentation

The following tables summarize quantitative data from studies on methoxyflavones found in Kaempferia parviflora, which provide a strong surrogate for understanding the potential enhancements for this compound.

Table 1: Enhancement of Oral Bioavailability for Methoxyflavones Using Advanced Formulations [1][7]

FormulationMethoxyflavone MarkerFold Increase in Bioavailability (vs. Control)
SMEDDS Pentamethoxyflavone (PMF)25.38
Trimethoxyflavone (TMF)42.00
Dimethoxyflavone (DMF)26.01
2-HP-β-CD Complex Pentamethoxyflavone (PMF)21.63
Trimethoxyflavone (TMF)34.20
Dimethoxyflavone (DMF)22.90

Table 2: Enhancement of In Vitro Permeability Across Caco-2 Cell Monolayers

Formulation / SolventMethoxyflavone MarkerApparent Permeability (Papp) (cm/s)Fold Increase (vs. Control)
SMEDDS [1][7](Mixture)-~10
2-HP-β-CD Complex [1][7](Mixture)-~3.5
PEG 400 Solution [12]Dimethoxyflavone (DMF)24.07 x 10⁻⁶-
Trimethoxyflavone (TMF)22.59 x 10⁻⁶-
Pentamethoxyflavone (PMF)19.63 x 10⁻⁶-
Experimental Protocols

Protocol 1: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol is adapted from a methodology used for methoxyflavone-rich extracts.[1][7]

  • Objective: To formulate this compound in a SMEDDS to enhance its solubility and oral absorption.

  • Materials:

    • This compound (API)

    • Oil Phase: Triglyceride of coconut oil

    • Surfactant: Polyoxyethylene castor oil (e.g., Kolliphor® RH40)

    • Co-solvent: Propylene glycol

  • Methodology:

    • Prepare the SMEDDS vehicle by accurately weighing and combining the oil, surfactant, and co-solvent in the following ratio (w/w): 20% triglyceride of coconut oil, 53.3% polyoxyethylene castor oil, and 26.7% propylene glycol.

    • Mix the components thoroughly using a magnetic stirrer in a glass vial until a clear, homogenous solution is formed.

    • Add the desired amount of this compound to the SMEDDS vehicle.

    • Continue stirring, with gentle warming if necessary (e.g., 40°C water bath), until the this compound is completely dissolved.

    • Characterization (Optional but Recommended): To test the self-emulsification properties, add a small amount of the final formulation (e.g., 1 mL) to a larger volume of aqueous media (e.g., 250 mL of water or buffer) under gentle agitation and observe for the rapid formation of a clear or slightly bluish-white microemulsion.

Protocol 2: Preparation of a this compound-Cyclodextrin Complex

This protocol is based on the complexation of methoxyflavones with 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD).[1][7]

  • Objective: To prepare a soluble complex of this compound using 2-HP-β-CD to improve its dissolution rate.

  • Materials:

    • This compound (API)

    • 2-Hydroxypropyl-β-cyclodextrin (2-HP-β-CD)

    • Deionized water

    • Lyophilizer (Freeze-dryer)

  • Methodology:

    • Determine the molar ratio for complexation (a 1:1 molar ratio is a common starting point).

    • Dissolve the calculated amount of 2-HP-β-CD in deionized water with stirring to form a clear solution.

    • Separately, dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Slowly add the this compound solution dropwise to the aqueous 2-HP-β-CD solution under continuous stirring.

    • Continue to stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for complex formation.

    • Freeze the resulting aqueous solution (e.g., at -80°C).

    • Lyophilize the frozen sample under vacuum until a dry, fluffy powder is obtained. This powder is the this compound:2-HP-β-CD inclusion complex.

Protocol 3: Caco-2 Cell Permeability Assay

This protocol provides a general workflow for assessing the intestinal permeability of this compound formulations.[12]

  • Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.

  • Materials:

    • Caco-2 cells

    • Transwell® inserts (e.g., 12-well or 24-well plates)

    • Cell culture medium (e.g., DMEM)

    • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

    • This compound formulation (test article)

    • Lucifer yellow (monolayer integrity marker)

    • Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS)

  • Methodology:

    • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow them to differentiate into a polarized monolayer.

    • Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers to ensure integrity. A TEER value above a pre-determined threshold (e.g., >250 Ω·cm²) is required.

    • Permeability Experiment (Apical to Basolateral): a. Wash the monolayers with pre-warmed transport buffer. b. Add the transport buffer containing the this compound formulation to the apical (upper) chamber (donor). c. Add fresh transport buffer to the basolateral (lower) chamber (receiver). d. Incubate the plates at 37°C with gentle shaking. e. At pre-determined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh buffer. Also, take a sample from the apical chamber at the beginning and end of the experiment.

    • Integrity Confirmation: After the transport experiment, measure the flux of a low-permeability marker like Lucifer yellow to confirm that the monolayer was not compromised by the test formulation.

    • Sample Analysis: Quantify the concentration of this compound in all samples using a validated analytical method like HPLC.[12]

    • Calculation: Calculate the Papp value (in cm/s) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

Section 4: Visualizations

bioavailability_workflow start Start: This compound with Low Bioavailability q1 Primary Challenge Identification start->q1 solubility Solubility-Limited q1->solubility Dissolution Rate is the Main Barrier permeability Permeability-Limited (and Solubility) q1->permeability Poor Membrane Transport is also a Barrier strategy_sol Solubility Enhancement Strategies solubility->strategy_sol strategy_perm Solubility & Permeability Enhancement Strategies permeability->strategy_perm tech1 Solid Dispersions (Amorphous Form) strategy_sol->tech1 tech2 Cyclodextrin Complexation strategy_sol->tech2 tech3 Particle Size Reduction (Micronization/Nanonization) strategy_sol->tech3 tech4 SMEDDS / Lipid Formulations strategy_perm->tech4 tech5 Nanoformulations (e.g., Liposomes, SLNs) strategy_perm->tech5 eval In Vitro / In Vivo Evaluation (Dissolution, Caco-2, PK Studies) tech1->eval tech2->eval tech3->eval tech4->eval tech5->eval smedds_mechanism cluster_gi Gastrointestinal Tract admin 1. Oral Administration of 5-MF in SMEDDS disperse 2. Contact with GI Fluids admin->disperse emulsion 3. Spontaneous Formation of Micro/Nano-emulsion disperse->emulsion payload 5-MF remains solubilized in oil droplets emulsion->payload absorb 4. Enhanced Absorption across Gut Wall emulsion->absorb systemic Systemic Circulation absorb->systemic first_pass_effect oral Oral Dosage Form gut_lumen GI Tract Lumen (Dissolution & Solubilization) oral->gut_lumen gut_wall Intestinal Wall (Absorption) gut_lumen->gut_wall portal_vein Hepatic Portal Vein gut_wall->portal_vein Drug Absorbed loss1 Metabolism in Gut Wall gut_wall->loss1 Metabolites liver Liver portal_vein->liver systemic Systemic Circulation (Bioavailable Drug) liver->systemic Drug Reaches Circulation loss2 Metabolism in Liver liver->loss2 Metabolites

References

Technical Support Center: Managing 5-Methoxyflavone Autofluorescence in Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering autofluorescence from 5-Methoxyflavone in their imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause autofluorescence?

Q2: What are the common sources of autofluorescence in imaging experiments?

Autofluorescence can originate from several sources within a biological sample:

  • Endogenous Fluorophores: Molecules naturally present in cells and tissues, such as NADH, FAD (flavin adenine dinucleotide), collagen, elastin, and lipofuscin, all exhibit autofluorescence.

  • Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in tissues to create fluorescent products.[2]

  • Exogenous Compounds: The compound of interest, in this case, this compound, can itself be a source of autofluorescence.

  • Media and Reagents: Some components of cell culture media or staining buffers can also contribute to background fluorescence.

Q3: How can I determine if the autofluorescence I'm seeing is from this compound?

To identify the source of autofluorescence, it is crucial to include proper controls in your experiment. An essential control is a sample treated with this compound but without any fluorescent labels (e.g., antibodies, dyes). By imaging this sample using the same settings as your fully stained samples, you can observe the fluorescence originating solely from the compound and the biological specimen.

Troubleshooting Guide

Issue: My images have high background fluorescence after treating my cells/tissue with this compound.

High background fluorescence can obscure your specific signal, making data interpretation difficult. Here are several strategies to mitigate this issue, ranging from simple procedural changes to more advanced techniques.

Option 1: Chemical Quenching with Sudan Black B

Sudan Black B (SBB) is a lipophilic dye effective at quenching autofluorescence, particularly from lipofuscin.[3]

Is this the right method for me? This method is useful for fixed samples where autofluorescence is persistent and cannot be avoided through other means. It is a relatively quick and straightforward procedure.

Experimental Protocol: Sudan Black B Treatment

Step Procedure Details
1 Prepare SBB Solution Dissolve Sudan Black B in 70% ethanol to a final concentration of 0.1% (w/v). Ensure the solution is well-mixed and filtered before use.
2 Incubate Sample Immerse the fixed and permeabilized sample in the 0.1% SBB solution for 20-25 minutes at room temperature.[4][5]
3 Wash Sample To remove excess SBB, wash the sample three times for 5 minutes each in Phosphate Buffered Saline (PBS) containing 0.02% Tween 20.[4] For frozen sections, rinsing with water for 10 minutes is also effective.[5]

| 4 | Proceed with Imaging | Mount the sample with an appropriate mounting medium and proceed with imaging. |

Option 2: Photobleaching

Photobleaching involves exposing the sample to intense light to destroy the fluorescent properties of the autofluorescent molecules before imaging your specific signal.[6]

Is this the right method for me? This technique is suitable for fixed samples and can be effective for a broad range of autofluorescent species. However, it requires careful optimization to avoid damaging the sample or the specific fluorescent labels.

Experimental Protocol: Photobleaching

Step Procedure Details
1 Prepare Sample Prepare your fixed sample on a microscope slide.
2 Expose to Light Place the slide under a strong, broad-spectrum light source, such as a white phosphor LED lamp.[6] The duration of exposure needs to be optimized, but a starting point of 48 hours has been shown to be effective for significantly reducing autofluorescence in tissue sections.[6]
3 Proceed with Staining After photobleaching, proceed with your standard immunofluorescence or other fluorescent staining protocol.

| 4 | Image Promptly | Image the sample as soon as possible after staining to minimize any potential recovery of autofluorescence. |

Option 3: Spectral Unmixing

Spectral unmixing is a computational technique that separates the emission spectra of different fluorophores, including autofluorescence, within an image.[7][8][9][10][11]

Is this the right method for me? This is a powerful technique for distinguishing between multiple fluorescent signals, especially when their emission spectra overlap. It requires a spectral confocal microscope and appropriate software.

Experimental Protocol: Spectral Unmixing

Step Procedure Details
1 Prepare Control Samples Prepare a set of control samples, including an unstained sample (to capture the autofluorescence spectrum) and samples stained with each of your individual fluorophores.
2 Acquire Reference Spectra On the spectral confocal microscope, acquire a reference emission spectrum (lambda stack) from each of your control samples.[8] It is critical to use the same imaging settings as for your experimental samples.[7]
3 Acquire Experimental Image Acquire a lambda stack of your fully stained experimental sample containing this compound.

| 4 | Perform Linear Unmixing | Use the microscope's software to perform linear unmixing. The software will use the reference spectra to computationally separate the contribution of each fluorophore and the autofluorescence to the final image.[10][11] |

Quantitative Data

Table 1: Spectral Properties of Common Endogenous Autofluorescent Species

FluorophoreTypical Excitation Max (nm)Typical Emission Max (nm)
Collagen330 - 400470 - 520
Elastin330 - 400470 - 520
NADH340 - 460440 - 470
FAD450520 - 540
Lipofuscin345 - 360450 - 650

Table 2: Properties of this compound

PropertyValueReference
Molecular FormulaC16H12O3[12]
Molecular Weight252.26 g/mol [12]
Excitation Maximum To be determined by user
Emission Maximum To be determined by user
Fluorescence Quantum Yield To be determined by user

Note: The specific excitation and emission maxima for this compound are not well-documented in publicly available literature. It is highly recommended that users experimentally determine these values using a spectrophotometer to inform their imaging setup and fluorophore selection.

Table 3: Comparison of Autofluorescence Reduction Techniques

TechniqueProsConsBest For
Sudan Black B - Fast and effective for lipofuscin- Simple protocol- Can introduce its own background if not washed properly- May not quench all types of autofluorescenceFixed tissues with high lipofuscin content.
Photobleaching - Broadly effective- No chemical additions- Can be time-consuming- Risk of damaging sample or specific labelsFixed samples where chemical quenchers are not desired.
Spectral Unmixing - Highly specific- Can separate multiple overlapping signals- Preserves signal integrity- Requires specialized equipment and software- Computationally intensiveComplex multi-color imaging experiments with significant spectral overlap.

Visualizations

experimental_workflow Workflow for Managing this compound Autofluorescence cluster_prep Sample Preparation cluster_imaging Imaging and Troubleshooting cluster_solutions Solutions start Start: Experiment with this compound prep_sample Prepare Biological Sample (Cells or Tissue) start->prep_sample treat_sample Treat with this compound prep_sample->treat_sample stain_sample Stain with Fluorescent Probes treat_sample->stain_sample image_sample Image Sample stain_sample->image_sample check_autofluor High Autofluorescence? image_sample->check_autofluor option1 Option 1: Chemical Quenching (e.g., Sudan Black B) check_autofluor->option1 Yes option2 Option 2: Photobleaching check_autofluor->option2 Yes option3 Option 3: Spectral Unmixing check_autofluor->option3 Yes end_point Acquire High-Quality Image check_autofluor->end_point No option1->end_point option2->end_point option3->end_point

Caption: Experimental workflow for addressing this compound autofluorescence.

troubleshooting_flowchart Troubleshooting Decision Tree start High Background Fluorescence Observed q1 Is the sample fixed? start->q1 live_cell For live cells, optimize imaging media (e.g., phenol red-free). Consider if This compound concentration can be reduced. q1->live_cell No q2 Do you have access to a spectral confocal microscope? q1->q2 Yes spectral_unmix Use Spectral Unmixing. Acquire reference spectrum from an unstained, this compound treated sample. q2->spectral_unmix Yes q3 Is the autofluorescence suspected to be from lipofuscin? q2->q3 No sudan_black Use Sudan Black B (0.1% in 70% EtOH). q3->sudan_black Yes photobleach Use Photobleaching. Expose sample to strong light before staining. q3->photobleach No

Caption: Decision tree for selecting an autofluorescence reduction method.

References

5-Methoxyflavone Research: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Methoxyflavone (5-MF) research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing well-controlled experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a multifaceted compound with several reported mechanisms of action. It has been identified as an inhibitor of DNA polymerase-beta, which can protect against beta-amyloid toxicity.[1] Additionally, it exhibits anti-inflammatory, antioxidant, and anti-cancer properties through the modulation of various signaling pathways.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethyl formamide (DMF).[2] A common practice is to prepare a high-concentration stock solution in DMSO. For aqueous buffers, it is sparingly soluble; therefore, it's recommended to first dissolve it in ethanol and then dilute it with the aqueous buffer of choice.[2] It is advisable not to store the aqueous solution for more than a day.[2]

Q3: What are the appropriate vehicle controls for in vitro and in vivo experiments with this compound?

A3: The choice of vehicle control is critical for interpreting your results accurately.

  • In Vitro: For cell culture experiments, the vehicle control should be the solvent used to dissolve the this compound, typically DMSO or ethanol, at the same final concentration as in the experimental conditions.

  • In Vivo: For animal studies, the vehicle will depend on the route of administration. For intraperitoneal (i.p.) injections, a fine suspension in 0.5% carboxymethylcellulose (CMC) or distilled water can be used.[3]

Q4: Are there known off-target effects or cytotoxicity of this compound?

A4: Like many flavonoids, this compound can exhibit dose-dependent effects. While it has shown pro-apoptotic effects in cancer cells, high concentrations may also affect normal cells.[4] It is crucial to determine the optimal concentration range for your specific cell line or model system through dose-response experiments, such as a cell viability assay.

Troubleshooting Guides

Cell-Based Assays

Issue: Inconsistent results in MTT or other tetrazolium-based cell viability assays.

  • Possible Cause: Flavonoids, including this compound, have been reported to reduce tetrazolium salts like MTT in the absence of cells, which can lead to an overestimation of cell viability.[4][5]

  • Troubleshooting Steps:

    • Run a cell-free control: Include wells with your experimental concentrations of this compound in the cell culture medium without cells to check for direct reduction of the assay reagent.

    • Use an alternative assay: Consider using a cell viability assay with a different detection principle, such as the sulforhodamine B (SRB) assay, which measures cellular protein content and is less prone to interference from reducing compounds.[5]

    • Confirm with a secondary assay: Validate your findings with a method that directly counts viable cells, such as trypan blue exclusion or a fluorescence-based live/dead cell staining assay.

Issue: Low or no detectable effect of this compound on the target signaling pathway.

  • Possible Cause 1: Suboptimal concentration. The concentration of this compound may be too low to elicit a response.

    • Solution: Perform a dose-response experiment to determine the effective concentration range for your specific cell type and experimental conditions.

  • Possible Cause 2: Insufficient incubation time. The treatment duration may not be long enough to observe changes in your target pathway.

    • Solution: Conduct a time-course experiment to identify the optimal incubation period.

  • Possible Cause 3: Poor bioavailability in cell culture. The compound may not be effectively reaching its intracellular target.

    • Solution: Ensure proper dissolution of this compound in the culture medium. Consider using a serum-free medium during treatment, as serum proteins can sometimes bind to small molecules and reduce their effective concentration.

Western Blotting

Issue: Weak or no signal for target proteins in a signaling pathway.

  • Possible Cause 1: Low protein expression. The target protein may be expressed at low levels in your cells or tissue.

    • Solution: Increase the amount of protein loaded onto the gel.[6][7] Consider enriching your sample for the protein of interest through immunoprecipitation.[1]

  • Possible Cause 2: Inefficient antibody binding. The primary or secondary antibody concentration may be too low, or the antibody may have lost activity.

    • Solution: Increase the antibody concentration and/or the incubation time.[1] Always use freshly diluted antibodies for optimal results.[6]

  • Possible Cause 3: Inefficient protein transfer.

    • Solution: Verify successful transfer by staining the membrane with Ponceau S.[7] Ensure there are no air bubbles between the gel and the membrane.[1]

Quantitative PCR (qPCR)

Issue: High variability between technical or biological replicates.

  • Possible Cause 1: Pipetting errors. Inconsistent volumes of template or reagents can lead to significant variations in Ct values.[8]

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for all common reagents to minimize pipetting variability.

  • Possible Cause 2: Poor RNA quality. Degraded RNA or the presence of PCR inhibitors can affect the efficiency of the reverse transcription and qPCR steps.[8]

    • Solution: Assess RNA integrity using methods like agarose gel electrophoresis or a Bioanalyzer. Ensure high purity with appropriate 260/280 and 260/230 ratios.

  • Possible Cause 3: Inefficient primer design.

    • Solution: Design and validate primers to ensure they have high efficiency and do not form primer-dimers.[8]

Quantitative Data Summary

Table 1: Reported In Vitro Effects of this compound

Cell LineAssayEffectConcentration RangeReference
Lung Adenocarcinoma (A549, H1975)MTT AssayInhibition of cell proliferation20-100 µM[8]
Human Leukemic (MOLT-4)MTT AssayCytotoxicityIC20[9]
Human Leukemic (U937)MTT AssayCytotoxicityIC20[9]
Human Dermal Fibroblasts-Protection against TNF-α induced damage-[7]
HCT-116 (Colon Carcinoma)-Cytotoxicity, induced dose-dependent cell death25-100 µM[10]

Key Experimental Protocols

MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle control, positive control for cytotoxicity).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[11]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Western Blotting for Signaling Pathway Analysis

This protocol provides a general workflow for analyzing protein expression and phosphorylation status.

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer and separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to your target protein (e.g., anti-phospho-Akt, anti-Nrf2) overnight at 4°C with gentle agitation.[13][14]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound's Anti-inflammatory Effect

G 5-MF 5-MF Nrf2 Nrf2 5-MF->Nrf2 activates TLR4 TLR4 ROS ROS TLR4->ROS NOX4 NOX4 NOX4->ROS NF-kB NF-kB ROS->NF-kB p38 MAPK p38 MAPK ROS->p38 MAPK Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines p38 MAPK->Pro-inflammatory Cytokines HO-1 HO-1 Nrf2->HO-1 induces HO-1->TLR4 inhibits HO-1->NOX4 inhibits

Caption: this compound activates the Nrf2/HO-1 pathway, which in turn inhibits the TLR4/NOX4/ROS axis, leading to reduced pro-inflammatory signaling.

Troubleshooting Workflow for Weak Western Blot Signal

G start Weak or No Signal ponceau Stain with Ponceau S start->ponceau check_transfer Successful Transfer? check_protein Sufficient Protein? check_transfer->check_protein Yes optimize_transfer Optimize Transfer Conditions check_transfer->optimize_transfer No check_antibody Antibody Activity? check_protein->check_antibody Yes increase_protein Increase Protein Load check_protein->increase_protein No enrich_protein Enrich Target Protein check_protein->enrich_protein Low Expression increase_ab Increase Antibody Conc. check_antibody->increase_ab Low Conc. new_ab Use Fresh/New Antibody check_antibody->new_ab Inactive ponceau->check_transfer optimize_transfer->start increase_protein->start enrich_protein->start end Signal Improved increase_ab->end new_ab->end G 5-MF_Experiment 5-MF_Experiment Vehicle_Control Vehicle Control (e.g., DMSO) 5-MF_Experiment->Vehicle_Control compare effect of compound vs. solvent Negative_Control Untreated Cells 5-MF_Experiment->Negative_Control compare to baseline Positive_Control Known Activator/Inhibitor of Pathway 5-MF_Experiment->Positive_Control validate assay responsiveness Cell-free_Control Cell-free Assay Control 5-MF_Experiment->Cell-free_Control rule out direct assay interference

References

optimizing incubation times for 5-Methoxyflavone treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Methoxyflavone (5-MF) treatment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound treatment?

A1: The optimal incubation time for this compound (5-MF) treatment is not a single value but is highly dependent on the cell type, the concentration of 5-MF used, and the specific biological endpoint being investigated. For acute effects, such as the induction of early signaling events like ROS production, shorter incubation times of 30 minutes to a few hours may be sufficient. For endpoints that require more time to manifest, such as apoptosis or changes in protein expression, incubation times of 24 to 48 hours are commonly reported. For long-term effects like inhibition of cell proliferation or colony formation, treatments can extend from several days to a week. It is crucial to perform a time-course experiment to determine the ideal incubation period for your specific experimental setup.

Q2: How do I determine the appropriate concentration of this compound to use?

A2: The effective concentration of 5-MF varies significantly between different cell lines and the desired biological effect. A dose-response experiment is essential to determine the optimal concentration for your studies. Typically, concentrations ranging from 10 µM to 100 µM have been used in various studies. It is recommended to start with a broad range of concentrations (e.g., 1, 10, 25, 50, 100 µM) to identify a suitable range and then narrow it down to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for your specific assay.

Q3: What are the known signaling pathways affected by this compound?

A3: this compound has been shown to modulate several key signaling pathways. In lung adenocarcinoma cells, it inhibits the PI3K/AKT/GSK3β pathway, leading to the degradation of cyclin D1 and cell cycle arrest. In bronchial epithelial cells, it can activate the Nrf2/HO-1 pathway, which provides protection against oxidative stress.[1][2] Furthermore, in some cancer cell lines, 5-MF can induce apoptosis through the mitochondrial pathway, involving the generation of reactive oxygen species (ROS), activation of caspases, and regulation of Bcl-2 family proteins.[3][4][5][6]

Q4: I am not observing the expected effect of this compound on my cells. What could be the issue?

A4: There are several potential reasons for a lack of effect. First, verify the concentration and purity of your this compound stock. Second, ensure that the incubation time is appropriate for the endpoint you are measuring; some effects may take longer to develop. Third, cell line sensitivity to 5-MF can vary greatly. It is possible your cell line is resistant or requires a higher concentration or longer incubation time. Finally, consider the confluency of your cells, as this can influence their response to treatment. Refer to the troubleshooting guide below for a more detailed approach to resolving this issue.

Troubleshooting Guide

This guide provides a systematic approach to optimizing this compound incubation times for your experiments.

Issue: Difficulty in Determining the Optimal Incubation Time

Step 1: Define Your Experimental Endpoint The biological question you are asking will dictate the necessary duration of treatment.

  • Early Signaling Events (e.g., ROS production, protein phosphorylation): These are often rapid events. Plan for short time points (e.g., 15 min, 30 min, 1h, 3h, 6h).

  • Gene and Protein Expression Changes: The time required for changes in protein levels will depend on the protein's half-life. A broader time course is recommended (e.g., 6h, 12h, 24h, 48h).

  • Cell Viability and Proliferation: These are typically assessed over longer periods (e.g., 24h, 48h, 72h, or even daily for up to 5-7 days for proliferation assays).[7]

  • Apoptosis: Apoptosis is a process that unfolds over several hours. It is advisable to look at both early (e.g., 6h, 12h) and late (e.g., 24h, 48h) time points.

Step 2: Perform a Pilot Time-Course Experiment Once you have a target concentration from a dose-response study, perform a time-course experiment.

  • Experimental Design: Seed your cells at an appropriate density. Treat the cells with your chosen concentration of 5-MF and a vehicle control. Harvest the cells or perform your assay at a series of time points (e.g., 6, 12, 24, 48, and 72 hours).

  • Analysis: Analyze your chosen endpoint at each time point. This will reveal the kinetics of the response and help you identify the optimal incubation time where the effect is maximal or most relevant to your research question.

Step 3: Refine the Incubation Time Based on the pilot experiment, you can now select the optimal time point(s) for your main experiments. You may want to choose an early time point to study initiating mechanisms and a later time point to observe the full biological effect.

Issue: High Variability Between Replicates

  • Cell Seeding Density: Ensure that cells are seeded uniformly across all wells and plates. Inconsistent cell numbers at the start of the experiment will lead to variability.

  • Compound Distribution: Mix the this compound thoroughly in the media before adding it to the cells to ensure a uniform final concentration.

  • Edge Effects: In multi-well plates, wells on the edge can be prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells or ensure the incubator has adequate humidity.

Data Presentation

Table 1: Effect of this compound on Cell Viability in Lung Adenocarcinoma (LUAD) Cells

Cell LineConcentration (µM)Incubation TimeEffect on Cell Viability
A54920, 40, 80, 16048 hoursDose-dependent decrease
H197520, 40, 80, 16048 hoursDose-dependent decrease

Data synthesized from a study on LUAD cells, showing a dose-dependent inhibition of cell viability after 48 hours of treatment.[7]

Table 2: Time-Course of Apoptosis Induction in MOLT-4 Cells by this compound

Incubation TimeParameter AssessedObservation
3 hoursBAX protein expressionIncreased
6 hoursBAX protein expressionFurther Increased
12 hoursBAX protein expressionSustained Increase
18 hoursBAX protein expressionSustained Increase
24 hoursBAX protein expressionSustained Increase

This table summarizes the time-dependent effect of this compound on the pro-apoptotic protein BAX in MOLT-4 cells.

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Materials:

    • 96-well cell culture plates

    • This compound stock solution

    • Cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • The next day, treat the cells with various concentrations of this compound and a vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Materials:

    • 6-well cell culture plates

    • This compound stock solution

    • Cell culture medium

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with this compound and a vehicle control for the desired incubation time.

    • Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

3. Western Blot Analysis

  • Materials:

    • 6-well or 10 cm cell culture dishes

    • This compound stock solution

    • Cell culture medium

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary and HRP-conjugated secondary antibodies

    • ECL detection reagent

  • Procedure:

    • Seed cells and treat with this compound for the optimized incubation time.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the protein bands using an ECL reagent and an imaging system.

Visualizations

G cluster_pi3k PI3K/AKT/GSK3β Pathway 5-MF 5-MF PI3K PI3K 5-MF->PI3K inhibits pathway_node pathway_node inhibition_node inhibition_node activation_node activation_node AKT AKT PI3K->AKT activates GSK3β GSK3β AKT->GSK3β inhibits Cyclin D1 Cyclin D1 GSK3β->Cyclin D1 promotes degradation Cell Cycle Arrest Cell Cycle Arrest Cyclin D1->Cell Cycle Arrest leads to

Caption: this compound inhibits the PI3K/AKT/GSK3β signaling pathway.

G cluster_nrf2 Nrf2/HO-1 Pathway 5-MF 5-MF Keap1 Keap1 5-MF->Keap1 inhibits pathway_node pathway_node activation_node activation_node outcome_node outcome_node Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE ARE Nrf2->ARE activates HO-1 HO-1 ARE->HO-1 promotes transcription Anti-inflammatory Effects Anti-inflammatory Effects HO-1->Anti-inflammatory Effects G cluster_apoptosis Mitochondrial Apoptosis Pathway 5-MF 5-MF ROS ROS 5-MF->ROS increases Bax Bax 5-MF->Bax upregulates Bcl-2 Bcl-2 5-MF->Bcl-2 downregulates pathway_node pathway_node inhibition_node inhibition_node activation_node activation_node outcome_node outcome_node Mitochondria Mitochondria ROS->Mitochondria induces stress Cytochrome c Cytochrome c Mitochondria->Cytochrome c releases Bax->Mitochondria promotes permeabilization Bcl-2->Mitochondria inhibits permeabilization Caspases Caspases Cytochrome c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes G start_end start_end process process decision decision io io Start Start: Define Endpoint Dose_Response Perform Dose-Response (e.g., 24h or 48h) Start->Dose_Response Select_Conc Select Optimal Concentration Dose_Response->Select_Conc Time_Course Pilot Time-Course Experiment (e.g., 6, 12, 24, 48, 72h) Select_Conc->Time_Course Analyze_Data Analyze Time-Course Data Time_Course->Analyze_Data Optimal_Time Is Optimal Time Identified? Analyze_Data->Optimal_Time Main_Experiment Proceed with Main Experiments Optimal_Time->Main_Experiment Yes Refine_Time Refine Time Points and Repeat Optimal_Time->Refine_Time No End End Main_Experiment->End Refine_Time->Time_Course

References

Navigating Vehicle Selection for 5-Methoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for selecting appropriate vehicle controls for 5-Methoxyflavone in experimental settings. Addressing the compound's inherent low aqueous solubility, this resource offers data-driven recommendations and detailed protocols to ensure the scientific rigor and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: Why is selecting the right vehicle for this compound crucial?

A1: this compound, like many flavonoids, has poor water solubility. The choice of vehicle is critical for its effective solubilization, ensuring accurate and reproducible results in both in vitro and in vivo experiments. An inappropriate vehicle can lead to compound precipitation, inaccurate dosing, and potential off-target effects, compromising the validity of your study.

Q2: What are the most common vehicle controls for this compound?

A2: The most commonly used vehicles for this compound and other flavonoids include Dimethyl sulfoxide (DMSO) for in vitro studies, and aqueous suspensions using agents like Carboxymethyl cellulose (CMC) for in vivo oral administration. To enhance aqueous solubility for both in vitro and in vivo applications, cyclodextrins and polyethylene glycols (PEGs) are also effective choices.

Q3: What concentration of DMSO is safe for my cell-based assays?

A3: It is recommended to keep the final concentration of DMSO in cell culture media below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced artifacts.[1][2] High concentrations of DMSO can affect cell viability, differentiation, and even interfere with signaling pathways.[3][4][5] Always include a vehicle-only control (e.g., media with the same final concentration of DMSO) in your experimental design to account for any solvent effects.

Q4: Can the vehicle itself interfere with my experimental results?

A4: Yes. All vehicle controls have the potential to interact with biological systems. For example, DMSO can influence gene expression and cell signaling pathways.[3][4] Cyclodextrins can interact with cell membranes and have been shown to interfere with certain assays like bioluminescence.[6][7] PEGs are generally considered biocompatible but can influence the uptake of nanoparticles in vivo.[8][9] Therefore, it is imperative to run parallel vehicle-only control experiments.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound in cell culture media. The aqueous solubility of this compound is exceeded upon dilution of the DMSO stock.- Lower the final concentration of this compound. - Increase the final concentration of DMSO, ensuring it remains within a non-toxic range for your cell line (typically ≤ 0.5%). - Consider using a solubilizing agent like HP-β-cyclodextrin in your culture medium. - Prepare fresh dilutions from a high-concentration stock solution immediately before use.
Inconsistent results in in vivo studies. Uneven suspension of this compound in the vehicle.- Ensure thorough and consistent mixing (e.g., vortexing, sonication) of the this compound suspension in CMC-Na before each administration. - Prepare the suspension fresh daily. - Consider using a solubilizing vehicle like an aqueous solution of HP-β-cyclodextrin for improved homogeneity.
Unexpected biological activity in the vehicle control group. The vehicle itself is eliciting a biological response.- Lower the concentration of the vehicle if possible. - Switch to an alternative vehicle with a different mechanism of action and potential off-target effects. - Thoroughly research the potential biological effects of your chosen vehicle in the context of your experimental model and endpoints.

Vehicle Suitability and Solubility Data

The selection of an appropriate vehicle is contingent on the experimental system (in vitro vs. in vivo) and the required concentration of this compound. Below is a summary of commonly used vehicles and their properties.

VehiclePrimary ApplicationSolubility of MethoxyflavonesAdvantagesDisadvantages & Considerations
Dimethyl Sulfoxide (DMSO) In VitroThis compound: 125 mg/mL[10]5,7-Dimethoxyflavone: 100 mg/mL5-Methyl-7-methoxyisoflavone: 125 mg/mL[11]High solubilizing power for many organic compounds.Can be toxic to cells at higher concentrations (>0.5%).[1][2] May interfere with specific signaling pathways.[3]
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) In Vitro & In Vivo5,7-Dimethoxyflavone: 361.8-fold increase in aqueous solubility.[12][13]Significantly enhances aqueous solubility. Generally low toxicity.Can interact with cell membranes and lipids.[14] May interfere with some reporter assays (e.g., luciferase).[6]
Polyethylene Glycol (PEG) In Vitro & In VivoData not available for this compound, but generally improves solubility of poorly soluble compounds.Biocompatible and low toxicity. Can improve pharmacokinetic properties.[15]High concentrations can be cytotoxic.[16] May affect cellular uptake mechanisms.[8]
Carboxymethyl Cellulose Sodium (CMC-Na) In Vivo (Oral)Forms a suspension, does not solubilize.Simple to prepare for oral gavage. Widely used in preclinical studies.Does not create a true solution, which may lead to dosing variability if not properly homogenized.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for In Vitro Cell-Based Assays
  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% sterile DMSO to a final concentration of 10-50 mM. For example, to prepare a 10 mM stock solution of this compound (MW: 252.27 g/mol ), dissolve 2.52 mg in 1 mL of DMSO.

    • Gently warm the solution to 37°C and vortex or sonicate briefly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.

    • Crucially, ensure the final concentration of DMSO in the culture medium does not exceed a non-toxic level for your specific cell line (generally ≤ 0.5%).

    • For example, to achieve a final concentration of 10 µM this compound from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of media). This would result in a final DMSO concentration of 0.1%.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.

Protocol 2: Preparation of this compound Suspension for In Vivo Oral Administration
  • Prepare the Vehicle:

    • Prepare a 0.5% (w/v) solution of Carboxymethyl cellulose sodium (CMC-Na) in sterile water.

    • Stir the solution until the CMC-Na is fully dissolved. This may take several hours.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound based on the desired dose and the number of animals.

    • Add a small volume of the 0.5% CMC-Na solution to the this compound powder and triturate to form a smooth paste.

    • Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously mixing to obtain a homogenous suspension. For example, to prepare a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of the CMC-Na solution.[17]

    • Vortex the suspension thoroughly before each administration to ensure uniform distribution of the compound.

    • Prepare the suspension fresh daily.

  • Vehicle Control:

    • Administer the 0.5% CMC-Na solution alone to the control group of animals.

Decision-Making Workflow for Vehicle Selection

VehicleSelection start Start: Need to administer This compound exp_type What is the experimental system? start->exp_type in_vitro In Vitro (Cell-based) exp_type->in_vitro In Vitro in_vivo In Vivo (Animal model) exp_type->in_vivo In Vivo dmso_check Is a final DMSO concentration of ≤0.5% acceptable? in_vitro->dmso_check route What is the route of administration? in_vivo->route use_dmso Use DMSO as the primary solvent. Prepare a high-concentration stock and dilute in culture medium. dmso_check->use_dmso Yes consider_cd Consider using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to enhance aqueous solubility. dmso_check->consider_cd No, or precipitation occurs end Final Vehicle Selected use_dmso->end consider_cd->end oral Oral route->oral parenteral Parenteral (e.g., i.p., i.v.) route->parenteral suspension_ok Is a suspension acceptable? oral->suspension_ok use_cd_peg Use a solubilizing agent such as HP-β-Cyclodextrin or PEG to prepare an aqueous solution. parenteral->use_cd_peg use_cmc Use Carboxymethyl Cellulose (CMC) to prepare a suspension. suspension_ok->use_cmc Yes need_solution_oral A true solution is required. suspension_ok->need_solution_oral No use_cmc->end need_solution_oral->use_cd_peg use_cd_peg->end

Caption: Decision workflow for selecting a suitable vehicle for this compound.

References

improving the accuracy of 5-Methoxyflavone quantification in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the accuracy of 5-Methoxyflavone quantification in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying this compound in biological samples?

A1: The most common and robust methods for the quantification of this compound and other methoxyflavones in biological matrices are High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a mass spectrometer (MS).[1][2][3] LC-MS/MS, in particular, offers high sensitivity and selectivity, which is crucial when dealing with complex biological samples.[2]

Q2: Which extraction method is recommended for this compound from plasma or blood?

A2: Liquid-liquid extraction (LLE) using acetonitrile is a highly effective and commonly used method for extracting this compound and other methoxyflavones from blood or plasma samples.[1] Acetonitrile is efficient at precipitating proteins while simultaneously dissolving the lipophilic methoxyflavones, simplifying sample preparation.[1]

Q3: How should I store my biological samples to ensure the stability of this compound?

A3: Biological samples should be stored at -20°C until analysis.[1] Studies on similar methoxyflavones have shown high stability in blood and plasma for up to two days at this temperature, with significant degradation observed after seven days.[1] For long-term storage, temperatures of -80°C are recommended to minimize degradation from enzymatic activity and other factors.[1][4]

Q4: What are the key validation parameters I need to assess for my quantification method?

A4: A validated method for this compound quantification should include the following parameters: linearity, limit of detection (LOD), limit of quantification (LOQ), precision (intra-day and inter-day), and accuracy (recovery).[1][3] The linearity of the method should have a correlation coefficient (R²) of >0.99.[1][5] Precision is typically assessed by the relative standard deviation (%RSD), which should ideally be less than 2%.[1] Accuracy is evaluated by recovery studies, with acceptable ranges generally between 95-105%.[1]

Q5: Why is the use of an internal standard important for accurate quantification?

A5: An internal standard (IS) is crucial for accurate quantification, especially in LC-MS analysis, as it helps to correct for variations in sample preparation, injection volume, and instrument response.[6][7] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ²H-labeled this compound), as it has nearly identical chemical and physical properties to the analyte.[6][7][8] If a SIL IS is not available, a structurally similar compound that is not present in the sample can be used.[2][6]

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inefficient Extraction Ensure the extraction solvent is appropriate. Acetonitrile is highly effective for methoxyflavones.[1] Optimize the solvent-to-sample ratio and the number of extraction steps. A two-step extraction process can improve recovery.[1] Ensure thorough vortexing and sonication during extraction to maximize the interaction between the solvent and the sample.[1]
Analyte Degradation Minimize the time samples are kept at room temperature. Process samples on ice and store them at -20°C or -80°C immediately after collection.[1] Evaluate the stability of this compound under your specific laboratory conditions (e.g., freeze-thaw cycles, bench-top stability).[4]
Improper pH of Extraction Solvent The pH of the extraction solvent can influence the recovery of flavonoids. While not extensively detailed for this compound, experimenting with slight acidification (e.g., with 0.1% formic acid) of the extraction solvent might improve recovery for certain flavonoids.
Adsorption to Labware Use low-adsorption polypropylene tubes and pipette tips. Silanized glassware can also prevent the adsorption of hydrophobic compounds like this compound.
Issue 2: High Variability in Results (High %RSD)

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent pipetting of the sample, internal standard, and solvents. Use a calibrated pipette. Automate sample preparation steps if possible to reduce human error.
Lack of or Inappropriate Internal Standard An internal standard is essential to control for variability.[6] If you are not using one, incorporate a suitable IS into your workflow. If you are using an IS, ensure it is added early in the sample preparation process to account for variability in all subsequent steps. The concentration of the IS should be well above the LOQ but not so high that it causes ion suppression.[6]
Instrumental Instability Allow the analytical instrument, particularly an LC-MS system, to stabilize before running samples. Run system suitability tests to ensure the instrument is performing within specifications. Check for fluctuations in pump pressure, column temperature, and detector response.
Matrix Effects in LC-MS Biological matrices can suppress or enhance the ionization of the analyte, leading to variability.[9] Improve sample clean-up to remove interfering substances. Diluting the sample extract can also mitigate matrix effects. Use a stable isotope-labeled internal standard to best compensate for matrix effects.[7][8]

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of methoxyflavones using HPLC-based methods, which can serve as a benchmark for developing a method for this compound.

Table 1: HPLC Method Validation Parameters for Methoxyflavones

Parameter3,5,7,3′,4′-pentamethoxyflavone (PMF)5,7-dimethoxyflavone (DMF)5,7,4′-trimethoxyflavone (TMF)Reference
Linearity Range (µg/mL) 1–1001–1001–100[1]
Correlation Coefficient (R²) 0.99960.99960.9986[1]
LOD (µg/mL) 1.01 ± 0.050.70 ± 0.020.85 ± 0.04[1]
LOQ (µg/mL) 3.07 ± 0.152.12 ± 0.062.56 ± 0.11[1]

Table 2: Precision and Accuracy of an HPLC Method for Methoxyflavones

AnalyteConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)Reference
PMF 51.321.9699.59 ± 0.49 to 104.38 ± 0.21[1]
501.711.04
1001.621.15
DMF 50.691.90
501.261.28
1001.770.97
TMF 50.921.97
500.981.89
1000.921.92

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Plasma
  • Thaw frozen plasma samples on ice.

  • Pipette 200 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., stable isotope-labeled this compound or a structurally similar compound like formononetin in methanol).[2]

  • Add 1 mL of acetonitrile to the plasma sample.[1]

  • Vortex the tube vigorously for 2 minutes to precipitate proteins and extract the analyte.[1]

  • Sonicate the sample for 5 minutes.[1]

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 1 minute to ensure the residue is fully dissolved.

  • Centrifuge at 12,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer the clear supernatant to an HPLC vial for analysis.

Protocol 2: HPLC-MS/MS Method for this compound Quantification
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[9]

  • Mobile Phase A: 0.1% formic acid in water.[10]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[10]

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 10% B for re-equilibration

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Note: The specific precursor and product ions for this compound and the internal standard need to be determined by direct infusion and optimization on the specific mass spectrometer being used.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Add_ACN Add Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex_Sonicate Vortex & Sonicate Add_ACN->Vortex_Sonicate Centrifuge1 Centrifuge Vortex_Sonicate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 Transfer Transfer to Vial Centrifuge2->Transfer HPLC HPLC Separation (C18 Column) Transfer->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS Data Data Acquisition & Quantification MS->Data

Caption: Experimental workflow for this compound quantification.

troubleshooting_workflow Start Start: Inaccurate Results CheckRecovery Low Recovery? Start->CheckRecovery CheckRSD High %RSD? Start->CheckRSD CheckRecovery->CheckRSD No Extraction Optimize Extraction: - Check Solvent (ACN) - Vortex/Sonicate Time - Repeat Extraction CheckRecovery->Extraction Yes UseIS Use Internal Standard? (Preferably SIL) CheckRSD->UseIS Yes Stability Check Stability: - Minimize Bench Time - Store at -80°C - Perform Freeze-Thaw Test Extraction->Stability End Accurate Quantification Stability->End NoIS Implement IS Early in Protocol UseIS->NoIS No CheckMatrix Assess Matrix Effects: - Dilute Sample - Improve Clean-up UseIS->CheckMatrix Yes NoIS->End CheckInstrument Check Instrument: - System Suitability - Calibrate CheckMatrix->CheckInstrument CheckInstrument->End

Caption: Troubleshooting decision tree for quantification issues.

signaling_pathway cluster_cell Cellular Processes FiveMF This compound PI3K PI3K FiveMF->PI3K AKT AKT PI3K->AKT GSK3B GSK3β AKT->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin CyclinD1 Cyclin D1 BetaCatenin->CyclinD1 Proliferation Cell Proliferation CyclinD1->Proliferation

Caption: this compound inhibits the PI3K/AKT signaling pathway.

References

Validation & Comparative

A Comparative Guide to 5-Methoxyflavone and Other Methoxyflavones for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of 5-Methoxyflavone with other methoxyflavone derivatives, offering researchers, scientists, and drug development professionals a detailed analysis of their relative performance in key biological assays. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes critical signaling pathways to support further research and development.

Unveiling the Therapeutic Potential of Methoxyflavones

Methoxyflavones, a class of flavonoids characterized by the presence of one or more methoxy groups, have garnered significant interest in the scientific community for their diverse pharmacological activities. These compounds have demonstrated potential in areas such as cancer, inflammation, and neurodegenerative diseases. The position and number of methoxy groups on the flavone backbone play a crucial role in determining their biological efficacy and mechanism of action. This guide focuses on this compound and provides a comparative perspective against other structurally related methoxyflavones.

Comparative Analysis of Biological Activities

To provide a clear and objective comparison, the following tables summarize the available quantitative data on the cytotoxic, anti-inflammatory, and neuroprotective effects of this compound and other selected methoxyflavones.

Anticancer Activity: Comparative Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values of various methoxyflavones against different cancer cell lines. Lower IC50 values indicate higher potency.

Methoxyflavone DerivativeCell LineIC50 (µM)Reference
This compound -Data not available in a direct comparative study-
6-MethoxyflavoneHeLa55.31 (72h)[1]
6-MethoxyflavoneC33A109.57 (72h)[1]
5,7-Dimethoxyflavone-Inactive in some studies[2]
5,6,7,4'-TetramethoxyflavoneHeLaInduces apoptosis at 10-40 µM[2][3]
5-Hydroxy-7-methoxyflavoneHCT-116~50 (24h)[4]
Tangeretin (5,6,7,8,4'-Pentamethoxyflavone)PC317.2 (48h)[5]
5-Demethyltangeretin (5-hydroxy-6,7,8,4'-TeMF)PC311.8 (48h)[5]

Note: Direct comparative studies of this compound's IC50 against other methoxyflavones under identical conditions are limited in the reviewed literature. The data presented is from various sources and experimental conditions may differ.

Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is a common in vitro assay to screen for anti-inflammatory activity.

Methoxyflavone DerivativeIC50 for NO Inhibition (µM)Cytotoxicity (IC50 in RAW 264.7 cells, µM)Reference
This compound -Data not available in a direct comparative study-
6,3',4'-Trihydroxyflavone22.1 (2D), 35.6 (3D)>30 (2D), >50 (3D)[6]
7,3',4'-Trihydroxyflavone26.7 (2D), 48.6 (3D)>60 (2D), >100 (3D)[6]
3',4'-Dihydroxyflavone9.61 ± 1.36-[7]
Luteolin16.90 ± 0.74-[7]

Note: The position of hydroxyl and methoxy groups significantly influences anti-inflammatory activity. A methoxy group at the C4' position has been suggested to attenuate anti-inflammatory effects.[7]

Signaling Pathways and Mechanisms of Action

The biological effects of methoxyflavones are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is critical for drug development.

Anti-inflammatory Signaling Cascade

This compound has been shown to exert its anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and MAPK. The diagram below illustrates the proposed mechanism.

anti_inflammatory_pathway cluster_downstream Downstream Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Activates MAPK MAPK TLR4->MAPK Activates Five_MF This compound Five_MF->NFkB Inhibits Five_MF->MAPK Inhibits iNOS_COX2 iNOS, COX-2 (Pro-inflammatory mediators) NFkB->iNOS_COX2 Induces expression of MAPK->iNOS_COX2 Induces expression of

Caption: this compound's anti-inflammatory mechanism.

Apoptosis Induction in Cancer Cells

Certain methoxyflavones, such as 6-Methoxyflavone, have been shown to induce apoptosis in cancer cells through the activation of specific cellular stress pathways.

apoptosis_pathway Six_MF 6-Methoxyflavone ER_Stress Endoplasmic Reticulum Stress Six_MF->ER_Stress Induces PERK_pathway PERK/EIF2α/ATF4/CHOP Pathway ER_Stress->PERK_pathway Activates Apoptosis Apoptosis PERK_pathway->Apoptosis Leads to

Caption: Apoptosis induction by 6-Methoxyflavone.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. This section provides protocols for key experiments cited in this guide.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the methoxyflavone derivatives for the desired time period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample. This protocol is for analyzing the expression of proteins in the MAPK and NF-κB signaling pathways.

Materials:

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p-ERK, anti-COX-2, anti-iNOS, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lyse cells and determine protein concentration.

  • Separate protein lysates (20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Normalize the protein of interest to a loading control like β-actin.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

  • Cells co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Seed the transfected cells in a 96-well plate.

  • Treat the cells with the methoxyflavone derivatives for a specified time, with or without an NF-κB activator (e.g., LPS or TNF-α).

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Structure-Activity Relationship Insights

The biological activity of methoxyflavones is intricately linked to their chemical structure. Key structural features that influence activity include:

  • Position of the Methoxy Group: The location of the methoxy group on the flavone rings (A, B, and C) significantly impacts the molecule's interaction with biological targets. For instance, a methoxy group at the C4' position has been suggested to reduce anti-inflammatory activity.[7]

  • Presence of Hydroxyl Groups: The presence and position of hydroxyl groups, in addition to methoxy groups, can modulate activity. A hydroxyl group at the C5 position is often associated with enhanced anticancer and anti-inflammatory effects.

  • Number of Methoxy Groups: The degree of methoxylation can influence the lipophilicity and bioavailability of the compound, thereby affecting its overall efficacy.

Conclusion and Future Directions

This compound demonstrates promising biological activities, particularly in the realms of anti-inflammatory and neuroprotective effects. However, this guide highlights the need for more direct, comparative studies to definitively establish its potency relative to other methoxyflavone derivatives. Future research should focus on systematic structure-activity relationship studies, employing standardized experimental protocols to generate comparable quantitative data. Such studies will be invaluable for the rational design and development of novel methoxyflavone-based therapeutic agents. The detailed protocols and pathway visualizations provided herein are intended to facilitate these future research endeavors.

References

In Vivo Neuroprotective Effects of 5-Methoxyflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of 5-Methoxyflavone and its closely related analogs. While direct in vivo studies validating the neuroprotective efficacy of this compound are currently limited in published literature, extensive in vitro data and in vivo studies on similar methoxyflavones offer valuable insights into its potential therapeutic applications against neurodegenerative diseases.

Overview of this compound and Analogs

This compound is a naturally occurring flavonoid that has demonstrated potential neuroprotective properties in preclinical studies. Its mechanism of action is thought to involve the inhibition of DNA polymerase-beta (Polβ), an enzyme implicated in the neuronal cell cycle re-entry and subsequent apoptosis observed in Alzheimer's disease.[1][2] This guide compares the in vitro neuroprotective data of this compound with the in vivo findings for two structurally similar methoxyflavones: 5,7-dimethoxyflavone and 4'-methoxyflavone, which have been investigated in animal models of neuroinflammation and excitotoxicity.

Comparative Efficacy: this compound vs. Analogs

The following table summarizes the available data on the neuroprotective effects of this compound and its comparators. It is important to note the differences in the experimental models and assays used.

CompoundModelDosing InformationKey FindingsReference
This compound In vitro: Primary neuronal cultures treated with β-amyloid (Aβ)Not Applicable- Inhibits DNA polymerase-beta activity.- Reduces the number of S-phase neurons and subsequent apoptotic death triggered by Aβ.[1][2]
5,7-Dimethoxyflavone (DMF) In vivo: LPS-induced neuroinflammation in mice10, 20, 40 mg/kg, oral administration for 21 days- Reduced anxiety-related behaviors in the Open Field Test.- Upregulated hippocampal mRNA of GABRA1, 5-HT2A, and 5-HT2C.- Significantly reduced levels of Aβ, IL-1β, IL-6, and TNF-α.- Significantly increased BDNF levels.[3][4]
4'-Methoxyflavone (4MF) In vitro: Cortical neuronal cultures treated with NMDANot Applicable- Protected cortical neurons against NMDA-induced cell death.- Reduced the synthesis and accumulation of poly (ADP-ribose) polymer (PAR).[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

G cluster_stress Cellular Stress (e.g., Aβ) cluster_neuron Neuron Abeta β-amyloid (Aβ) DNA_damage DNA Damage & Cell Cycle Re-entry Abeta->DNA_damage induces PolB DNA Polymerase-beta (Polβ) Activity DNA_damage->PolB activates Apoptosis Neuronal Apoptosis PolB->Apoptosis leads to Five_MF This compound Five_MF->PolB inhibits

Figure 1: Proposed neuroprotective mechanism of this compound in vitro.[1][2]

G cluster_stimulus Inflammatory Stimulus cluster_cell Microglia/Neuron LPS Lipopolysaccharide (LPS) TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB Signaling TLR4->NFkB activates Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Cytokines promotes transcription of Neuroinflammation Neuroinflammation Inflammatory_Cytokines->Neuroinflammation drives DMF 5,7-Dimethoxyflavone DMF->NFkB inhibits

Figure 2: Anti-inflammatory pathway of 5,7-Dimethoxyflavone in vivo.[3]

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Mice Grouping Grouping: - Vehicle Control - LPS - LPS + DMF (10, 20, 40 mg/kg) - LPS + Ibuprofen Animal_Model->Grouping Treatment Daily Oral Gavage (21 days) Grouping->Treatment Induction LPS Injection (Day 18-21) Treatment->Induction Behavioral Behavioral Testing (MWM, OFT) Induction->Behavioral Sacrifice Sacrifice and Tissue Collection Behavioral->Sacrifice Biochemical ELISA (Aβ, BDNF, Cytokines) Sacrifice->Biochemical Molecular RT-PCR (Gene Expression) Sacrifice->Molecular

Figure 3: Workflow for in vivo testing of 5,7-Dimethoxyflavone.[3][4]

Detailed Experimental Protocols

In Vitro this compound Study against Aβ Toxicity[1][2]
  • Cell Culture: Primary cortical neurons are prepared from fetal mice. To inhibit glial proliferation, 5-fluoro-2'-deoxyuridine (5F2DU) is added to the growth medium.

  • Aβ Treatment: Neurons are treated with β-amyloid (Aβ) to induce DNA replication and subsequent apoptosis.

  • This compound Application: this compound is co-administered with Aβ to assess its neuroprotective effects.

  • Analysis:

    • DNA Polymerase-beta Assay: The inhibitory effect of this compound on Polβ activity is measured.

    • Cell Cycle Analysis: The number of neurons in the S-phase of the cell cycle is quantified to determine the extent of cell cycle re-entry.

    • Apoptosis Assay: Neuronal apoptosis is measured to evaluate the neuroprotective efficacy of this compound.

In Vivo 5,7-Dimethoxyflavone Study in LPS-induced Neuroinflammation[3][4]
  • Animal Model: Male mice are used for this study.

  • Drug Administration: 5,7-Dimethoxyflavone (10, 20, and 40 mg/kg) is administered orally for 21 days. A control group receives the vehicle, and a positive control group may receive a standard anti-inflammatory drug like ibuprofen.

  • Induction of Neuroinflammation: Lipopolysaccharide (LPS) is injected intraperitoneally for the last 4 days of the treatment period to induce a neuroinflammatory response.

  • Behavioral Assessments:

    • Morris Water Maze (MWM): To assess spatial learning and memory.

    • Open Field Test (OFT): To evaluate locomotor activity and anxiety-like behavior.

  • Biochemical and Molecular Analysis:

    • ELISA: Hippocampal levels of Aβ, Brain-Derived Neurotrophic Factor (BDNF), and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) are quantified.

    • RT-PCR: The expression levels of target genes in the hippocampus, such as GABRA1, 5-HT2A, and 5-HT2C, are determined.

Conclusion

The available evidence strongly suggests that this compound is a promising candidate for neuroprotection, primarily based on its in vitro ability to inhibit DNA polymerase-beta and prevent Aβ-induced neuronal death.[1][2] In vivo studies on closely related methoxyflavones, such as 5,7-dimethoxyflavone, further support the potential of this class of compounds to mitigate neuroinflammation and improve cognitive function in animal models.[3][4] Future research should focus on validating the neuroprotective effects of this compound in relevant in vivo models of neurodegenerative diseases to translate the promising in vitro findings into potential therapeutic applications.

References

Independent Replication of Published 5-Methoxyflavone Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the existing research on 5-Methoxyflavone, focusing on its anti-cancer, anti-inflammatory, and neuroprotective properties. This guide provides a comparative look at the experimental data from various studies to offer researchers, scientists, and drug development professionals a comprehensive overview of the current state of knowledge and to highlight areas for future independent validation.

While direct, independent replication studies of this compound's biological activities are not explicitly prevalent in the current body of literature, a comparative analysis of published data from various research groups can provide valuable insights into the reproducibility and robustness of the reported findings. This guide synthesizes quantitative data and experimental methodologies from multiple studies to facilitate a deeper understanding of this compound's therapeutic potential.

Anti-Cancer Activity: A Comparison of Cytotoxicity

The anti-proliferative effect of this compound and its derivatives has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. Below is a compilation of IC50 values from different studies to allow for a comparative assessment. Variations in IC50 values can be attributed to differences in experimental conditions, such as cell line passage number, reagent sources, and specific assay protocols.

Table 1: Comparative IC50 Values of Methoxyflavones in Various Cancer Cell Lines

Flavone DerivativeCancer Cell LineIC50 (µM)Treatment Duration (h)Reference
This compoundA549 (Lung)Not specified48[1]
This compoundH1975 (Lung)Not specified48[1]
5,7-Dimethoxyflavone (5,7-DMF)HepG2 (Liver)25Not specified[2]
5,6′-dihydroxy-2′,3′-DMFSCC-25 (Oral)78.224[3][4]
5,6′-dihydroxy-2′,3′-DMFSCC-25 (Oral)40.648[3][4]
5,3′,4′-trihydroxy-6,7,8-TMFMCF-7 (Breast)4.972[3]
5,3′-dihydroxy-3,6,7,8,4′-PeMFMCF-7 (Breast)3.7172[3]
5,3′-dihydroxy-3,6,7,8,4′-PeMFMDA-MB-231 (Breast)21.2772[3]
TangeritinPC3 (Prostate)17.248[3]
5-demethyltangeritinPC3 (Prostate)11.848[3]
4′,5′-dihydroxy-5,7,3′-TMFHCC1954 (Breast)8.58Not specified[3]
XanthomicrolHCT116 (Colon)<1524[3]
SudachitinHCT116 (Colon)56.2348[3]
SudachitinHT-29 (Colon)37.0748[3]
AcacetinDU145 (Prostate)Not specifiedNot specified[5]
Experimental Protocols:

Cell Viability (MTT) Assay: The anti-proliferative activity of this compound and its derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: Cell viability is calculated as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.[2]

Anti-Inflammatory Activity: Signaling Pathways

This compound and related compounds have been shown to exert anti-inflammatory effects by modulating key signaling pathways. A recurring mechanism involves the suppression of pro-inflammatory mediators.

One study proposed a model where this compound protects against LPS-induced lung injury by activating the Nrf2/HO-1 signaling pathway.[6] This activation, in turn, attenuates the pro-inflammatory response by suppressing the TLR4/NOX4/ROS/NF-κB/P38 MAPK signaling cascade in BEAS-2B cells.[6] Furthermore, the activation of Nrf2/HO-1 by this compound inhibits STAT1 signaling, which subsequently suppresses M1 macrophage polarization and the repolarization of M2 macrophages into the M1 phenotype.[6]

Another methoxyflavone, 5,7-dimethoxyflavone, has been shown to interfere with leukocyte migration and inhibit prostaglandin biosynthesis in a rat pleurisy model.[7]

G cluster_0 This compound Anti-Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NOX4 NOX4 TLR4->NOX4 ROS ROS NOX4->ROS NFkB NF-κB ROS->NFkB p38MAPK p38 MAPK ROS->p38MAPK ProInflammatory Pro-inflammatory Cytokines NFkB->ProInflammatory p38MAPK->ProInflammatory MF This compound Nrf2 Nrf2/HO-1 MF->Nrf2 activates Nrf2->TLR4 inhibits STAT1 STAT1 Nrf2->STAT1 inhibits M1 M1 Macrophage Polarization STAT1->M1 G cluster_1 This compound Neuroprotective Workflow Abeta β-amyloid (Aβ) Neuron Quiescent Neuron Abeta->Neuron CellCycle Cell Cycle Re-entry Neuron->CellCycle DNARep DNA Replication (S-Phase) CellCycle->DNARep PolB DNA Polymerase-β DNARep->PolB requires Apoptosis Neuronal Apoptosis PolB->Apoptosis Neuroprotection Neuroprotection MF This compound MF->PolB inhibits

References

A Comparative Guide to the Inhibition of DNA Polymerase-Beta: 5-Methoxyflavone and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the inhibitory effects of 5-Methoxyflavone and other natural compounds on DNA polymerase-beta (Pol β), a key enzyme in the base excision repair (BER) pathway and a potential therapeutic target in cancer. This document summarizes quantitative data, details experimental protocols, and visualizes key concepts to support informed decisions in drug discovery and development.

Introduction to DNA Polymerase-Beta Inhibition

DNA polymerase-beta plays a crucial role in maintaining genomic integrity by participating in the BER pathway, which repairs single-strand DNA breaks and removes damaged bases. In some cancer cells, Pol β is overexpressed, contributing to drug resistance. Therefore, inhibiting Pol β is a promising strategy to enhance the efficacy of certain cancer therapies. A variety of natural and synthetic compounds have been investigated for their potential to inhibit this enzyme. This guide focuses on the validation and comparison of this compound, a naturally occurring flavonoid, with other known natural product inhibitors of Pol β.

Comparative Analysis of Inhibitor Potency

The following table summarizes the inhibitory potency of this compound and a selection of other natural compounds against the polymerase activity of DNA polymerase-beta. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

CompoundTypeIC50 for Pol β (Polymerase Activity)
This compound FlavonoidInhibition confirmed at 1 µM and 10 µM[1]
Oleanolic AcidTriterpenoid24.98 ± 3.3 µM[2]
Betulinic AcidTriterpenoid46.25 ± 3.1 µM[2]
MyricetinFlavonoid21.3 - 40.9 µM (for mammalian polymerases)[3][4]
Pamoic AcidNaphthoic acid derivative9 µM (inhibitor of 8 kDa domain)[5]
NSC666715Small MoleculePotent inhibitor, blocks strand-displacement activity[6]

Experimental Methodologies for Validation

The validation of small molecule inhibitors of DNA polymerase-beta relies on a variety of robust experimental techniques to determine binding affinity, inhibitory concentration, and mechanism of action. Below are detailed protocols for key assays.

DNA Polymerase-Beta Enzymatic Assay

This assay directly measures the polymerase activity of Pol β and its inhibition by test compounds.

Principle: The assay quantifies the incorporation of labeled deoxynucleoside triphosphates (dNTPs) into a DNA template. A decrease in incorporation in the presence of an inhibitor indicates its potency.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a DNA template/primer (e.g., a single-nucleotide gapped DNA substrate), a mix of dNTPs including one radioactively or fluorescently labeled dNTP, and a reaction buffer (typically containing Tris-HCl, MgCl2, and dithiothreitol).

  • Enzyme and Inhibitor Incubation: Add purified recombinant human DNA polymerase-beta to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of the test compound (e.g., this compound) for a defined period.

  • Reaction Initiation and Incubation: Initiate the polymerase reaction by adding the dNTP mix. Incubate the reaction at 37°C for a specified time.

  • Reaction Termination: Stop the reaction by adding a quenching solution, such as EDTA.

  • Product Separation and Detection: Separate the DNA products from unincorporated dNTPs using methods like gel electrophoresis.

  • Data Analysis: Quantify the amount of incorporated label in the DNA product. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Visualizing the Inhibition Pathway

The following diagram illustrates the central role of DNA polymerase-beta in the Base Excision Repair (BER) pathway and the point of inhibition by small molecules like this compound.

BER_Pathway cluster_0 Base Excision Repair Pathway cluster_1 Inhibition DNA_Damage Damaged DNA Base Glycosylase DNA Glycosylase DNA_Damage->Glycosylase Base Removal AP_Site AP Site Glycosylase->AP_Site APE1 APE1 Endonuclease AP_Site->APE1 Incision Nick Single-Strand Break (5'-dRP) APE1->Nick Pol_Beta DNA Polymerase β Nick->Pol_Beta Gap Filling & dRP Lyase Ligation DNA Ligase Pol_Beta->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA Sealing Inhibitor This compound & Other Inhibitors Inhibitor->Pol_Beta Inhibits Activity

Figure 1: Inhibition of the Base Excision Repair Pathway.

Experimental Workflow for Inhibitor Screening

The process of identifying and validating novel inhibitors of DNA polymerase-beta typically follows a structured workflow, from initial screening to detailed characterization.

Inhibitor_Screening_Workflow cluster_workflow Inhibitor Discovery and Validation Workflow A In Silico Screening (e.g., Virtual Docking) C Hit Identification A->C B High-Throughput Screening (HTS) B->C D Lead Optimization C->D 'Hits' E In Vitro Validation (Enzymatic Assays) D->E 'Leads' F Biophysical Characterization (e.g., ITC, SPR) E->F G Cell-Based Assays F->G H Preclinical Studies G->H

Figure 2: A typical workflow for discovering and validating enzyme inhibitors.

Conclusion

This compound has been identified as a promising natural inhibitor of DNA polymerase-beta. While further studies are needed to determine its precise IC50 value for polymerase activity, its demonstrated inhibitory effect at low micromolar concentrations places it among other notable natural compounds like Oleanolic Acid, Betulinic Acid, and Myricetin. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and validation of this compound and other potential Pol β inhibitors, which could lead to the development of novel and effective cancer therapeutics.

References

A Comprehensive Comparison of the In Vitro and In Vivo Efficacy of 5-Methoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyflavone, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data and detailed methodologies. The objective is to offer a clear and concise resource for researchers and professionals in drug development to evaluate its therapeutic potential. The following sections will delve into its anticancer, anti-inflammatory, anxiolytic, and sedative-hypnotic properties, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Anticancer Effects

This compound has demonstrated notable anticancer activity in both cell-based assays and animal models. Its mechanism of action often involves the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.

In Vitro Anticancer Activity

In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for several human cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
H1975Lung Adenocarcinoma~4048
A549Lung Adenocarcinoma~8048
MOLT-4Human Leukemic CellsCytotoxicNot specified
U937Human Leukemic CellsCytotoxicNot specified

Data compiled from multiple studies. Specific IC50 values can vary based on experimental conditions.

In Vivo Anticancer Efficacy

Animal studies have corroborated the in vitro anticancer effects of this compound, demonstrating its ability to suppress tumor growth in xenograft models.

Table 2: In Vivo Antitumor Activity of this compound

Animal ModelCancer Cell LineTreatment Dose & RouteTreatment DurationTumor Growth InhibitionReference
BALB/c nude miceH1975 (Lung Adenocarcinoma)100 mg/kgNot specifiedSignificant reduction in tumor volume and weight[1][2]
Signaling Pathway: PI3K/AKT/GSK3β

One of the key mechanisms underlying the anticancer activity of this compound is the inactivation of the PI3K/AKT/GSK3β signaling pathway.[2] This pathway is crucial for cell survival and proliferation, and its inhibition by this compound leads to decreased expression of downstream targets like cyclin D1, ultimately causing cell cycle arrest.[2]

PI3K_AKT_GSK3b_Pathway This compound This compound PI3K PI3K This compound->PI3K Inactivates AKT AKT PI3K->AKT Activates GSK3b GSK3b AKT->GSK3b Inactivates CyclinD1 CyclinD1 GSK3b->CyclinD1 Degrades Proliferation Proliferation CyclinD1->Proliferation Promotes

Caption: PI3K/AKT/GSK3β signaling pathway inhibited by this compound.

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties by targeting key inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.

In Vitro Anti-inflammatory Activity

In cell culture models, this compound has been shown to inhibit the production of inflammatory markers in response to stimuli like lipopolysaccharide (LPS).

Table 3: In Vitro Anti-inflammatory Effects of this compound

Cell LineInflammatory StimulusEffect
BEAS-2BLPSInhibited NOX4 and TLR4 expression, suppressed NF-κB and MAPK signaling
RAW 264.7LPSReduced production of NO and pro-inflammatory cytokines
In Vivo Anti-inflammatory Efficacy

Animal models of inflammation have demonstrated the protective effects of this compound in vivo.

Table 4: In Vivo Anti-inflammatory Activity of this compound

Animal ModelInflammatory StimulusTreatment Dose & RouteEffectReference
MiceLPS-induced peritonitisOralDecreased leukocyte migration, reduced pro-inflammatory cytokines (TNF-α, IL-1β)[3]
Signaling Pathway: TLR4/NF-κB

A critical pathway in the inflammatory response is the Toll-like receptor 4 (TLR4) signaling cascade, which leads to the activation of the transcription factor NF-κB. This compound has been shown to suppress this pathway by inhibiting the expression of TLR4 and subsequent downstream signaling, leading to a reduction in the production of inflammatory cytokines.[4]

TLR4_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IkB IKK->IkB P NFkB NFkB IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation Inflammatory_Genes Inflammatory Genes NFkB_n->Inflammatory_Genes Transcription This compound This compound This compound->TLR4 Inhibits expression

Caption: TLR4/NF-κB signaling pathway modulated by this compound.

Neuropharmacological Effects

This compound has also been investigated for its effects on the central nervous system, demonstrating anxiolytic and sedative-hypnotic properties.

In Vivo Anxiolytic and Sedative-Hypnotic Activity

Studies in mice have shown that this compound can reduce anxiety-like behaviors and induce sedation.

Table 5: In Vivo Neuropharmacological Effects of this compound in Mice

TestDoses (mg/kg, i.p.)Observed EffectsReference
Elevated Plus Maze10, 20, 40Increased time spent in and entries into open arms (anxiolytic-like)[5][6]
Light-Dark Box Test10, 20, 40Increased time in the light compartment (anxiolytic-like)[5]
Open Field Test50, 100, 150Dose-dependent reduction in spontaneous locomotor activity (sedative)[7][8]
Pentobarbitone-induced sleepNot specifiedDecreased latency to sleep and increased sleep duration[7]
Signaling Pathways: GABAergic and Serotonergic Systems

The anxiolytic effects of this compound are believed to be mediated through its interaction with the GABAergic and serotonergic systems. It has been shown to have a good binding affinity for GABA-A and 5-HT1A receptors.[5]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding treatment Treat with This compound cell_seeding->treatment mtt_addition Add MTT solution (4 hours incubation) treatment->mtt_addition solubilization Add DMSO to dissolve formazan mtt_addition->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate cell viability and IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cell viability assay.

In Vivo Anticancer Study: Xenograft Mouse Model
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., H1975) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[1]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment Administration: Administer this compound (e.g., 100 mg/kg) or a vehicle control to the mice via a specified route (e.g., intraperitoneal injection) for a defined period.[1]

  • Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (length × width²)/2.[1]

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Toxicity Assessment: Monitor the body weight of the mice throughout the study and collect blood samples for toxicity analysis (e.g., liver and kidney function tests).[1]

In Vivo Anti-inflammatory Study: LPS-Induced Peritonitis Model
  • Animal Groups: Divide mice into control, LPS-treated, and this compound + LPS-treated groups.

  • Pre-treatment: Orally administer this compound or vehicle to the respective groups one hour before LPS injection.[3]

  • LPS Challenge: Induce peritonitis by intraperitoneally injecting LPS (e.g., 1 mg/kg) into the LPS and treatment groups.[3]

  • Peritoneal Lavage: Euthanize the mice at a specific time point post-LPS injection (e.g., 4 hours) and collect peritoneal exudate by lavage with PBS.

  • Cell Count: Determine the total number of leukocytes in the peritoneal fluid using a hemocytometer.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the peritoneal fluid using ELISA.

Conclusion

The compiled data from in vitro and in vivo studies strongly suggest that this compound is a promising bioactive compound with multifaceted therapeutic potential. Its demonstrated anticancer, anti-inflammatory, and neuropharmacological effects, coupled with insights into its mechanisms of action, provide a solid foundation for further preclinical and clinical investigations. This guide serves as a valuable resource for researchers to design future studies aimed at harnessing the full therapeutic capabilities of this compound.

References

A Head-to-Head Comparison of 5-Methoxyflavone and Other GABAA Receptor Modulators for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-Methoxyflavone's performance as a GABAA receptor modulator against other established alternatives, supported by available experimental data.

The γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel, is the primary mediator of fast synaptic inhibition in the central nervous system. Its modulation is a key therapeutic strategy for anxiety, insomnia, and seizure disorders. While classic modulators like benzodiazepines are effective, their use is often limited by side effects. This has spurred the search for novel modulators with improved pharmacological profiles. Among these, flavonoids, a class of naturally occurring compounds, have shown promise. This guide focuses on this compound, a synthetic flavone derivative, and compares its activity with well-established GABAA receptor modulators.

GABAA Receptor Signaling Pathway

The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibiting action potential firing.[1] Positive allosteric modulators, such as benzodiazepines and certain flavonoids, enhance the effect of GABA, increasing the frequency of channel opening and thus potentiating the inhibitory signal.

GABAA_Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Allosteric Modulation Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA GABA GAD->GABA GABA_transporter GABA Transporter (Reuptake) GABA->GABA_transporter GABAA_R GABAA Receptor GABA->GABAA_R Binding Chloride_Channel Cl- Channel (Open) GABAA_R->Chloride_Channel GABA Binding Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Chloride_Channel->Hyperpolarization Cl- Influx Modulator This compound or other PAMs Modulator->GABAA_R Positive Allosteric Modulation

GABAA Receptor Signaling Pathway

Comparative Analysis of GABAA Receptor Modulators

While direct head-to-head studies comparing this compound with a wide range of GABAA receptor modulators in identical experimental settings are limited, we can compile and compare available data from various sources. The following tables summarize in silico and in vivo findings. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

In Silico Docking Studies

Molecular docking studies predict the binding affinity of a ligand to a receptor. A lower docking score generally indicates a more favorable binding interaction.

CompoundReceptor TargetDocking Score (kcal/mol)Reference Study
This compound GABAA Receptor (α2 subunit)-8.5Shanmugasundaram et al., 2018
Diazepam GABAA Receptor (Benzodiazepine site)-10.66Vaishnav et al., 2013[2]
Zolpidem GABAA Receptor (Benzodiazepine site)-9.8Vaishnav et al., 2013[2]

Note: The docking scores are from different studies and computational models, thus serving as an indication of potential binding rather than a direct comparison of affinity.

In Vivo Behavioral Studies in Mice

Animal models of anxiety, such as the elevated plus maze (EPM) and light-dark box test, are used to assess the anxiolytic effects of compounds. An increase in the time spent in the open arms of the EPM or the light compartment of the light-dark box suggests an anxiolytic-like effect.

CompoundModelKey FindingReference Study
This compound (10, 20, 40 mg/kg, i.p.)Elevated Plus MazeSignificantly increased time spent in open arms. Effect attenuated by GABAA antagonist bicuculline.Jaikumar et al., 2020[3]
Diazepam (1 mg/kg)Elevated Plus MazeSignificantly increased time spent in open arms.Griebel et al., 1999
Zolpidem Not typically assessed for anxiolytic effects in these models; primarily a hypnotic.N/A

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in the study of GABAA receptor modulators.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the GABAA receptor benzodiazepine binding site.

Materials:

  • [3H]-Flunitrazepam (radioligand)

  • Rat cerebral cortex membranes (source of GABAA receptors)

  • Test compounds (e.g., this compound, Diazepam)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

  • Incubation: In a 96-well plate, incubate the prepared membranes with a fixed concentration of [3H]-Flunitrazepam and varying concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific [3H]-Flunitrazepam binding) from competition binding curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare GABAA Receptor (e.g., from rat brain membranes) start->prep incubate Incubate Membranes with [3H]-Radioligand and Test Compound prep->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Analyze Data: Determine IC50 and Ki count->analyze end End analyze->end

Radioligand Binding Assay Workflow
Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the ion flow across the membrane of a cell expressing a specific ion channel, such as the GABAA receptor.

Objective: To determine the effect of a test compound on the function of recombinant GABAA receptors expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the subunits of the desired GABAA receptor subtype (e.g., α1β2γ2)

  • Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system)

  • Recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES)

  • GABA and test compounds

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and inject them with the cRNA encoding the GABAA receptor subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Recording Setup: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Perfuse the oocyte with the recording solution.

  • GABA Application: Apply a known concentration of GABA to the oocyte to elicit a baseline chloride current.

  • Compound Application: Co-apply the test compound with GABA and measure the change in the chloride current. To determine if the compound is a positive allosteric modulator, a concentration that produces a small baseline current (e.g., EC10 of GABA) is typically used.

  • Data Acquisition: Record the current responses using the voltage-clamp amplifier and appropriate software.

  • Data Analysis: Quantify the potentiation of the GABA-induced current by the test compound. Construct concentration-response curves to determine the EC50 (concentration for half-maximal potentiation) and the maximum potentiation.

Conclusion

The available evidence suggests that this compound is a positive allosteric modulator of the GABAA receptor, with in silico and in vivo data supporting its interaction with the receptor and anxiolytic-like effects. However, a comprehensive, direct comparison with classical benzodiazepines and other non-benzodiazepine modulators in standardized in vitro assays is needed to fully elucidate its pharmacological profile, including its potency, efficacy, and subtype selectivity. Such studies will be crucial in determining the therapeutic potential of this compound and other related flavonoids as novel GABAA receptor modulators with potentially improved side-effect profiles.

References

Confirming the Antioxidant Capacity of 5-Methoxyflavone: A Guide to Comparative Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The evaluation of a compound's antioxidant potential is a critical step in the development of new therapeutic agents. For flavonoids such as 5-Methoxyflavone, a thorough understanding of its antioxidant capacity requires a multi-assay approach. This guide provides a comparative framework for assessing the antioxidant activity of this compound using four standard assays: DPPH, ABTS, FRAP, and ORAC. While direct experimental data for this compound is not extensively available in publicly accessible literature, this guide furnishes detailed experimental protocols and comparative data for well-established antioxidant standards, Quercetin and Trolox, to serve as a benchmark for future studies.

Comparative Antioxidant Data of Standards

To provide a reference for the antioxidant potential of this compound, the following table summarizes the reported antioxidant capacities of Quercetin and Trolox from various studies. It is important to note that these values can vary depending on the specific experimental conditions.

AntioxidantAssayIC50 / TEAC / FRAP ValueReference
Quercetin DPPHIC50: 4.97 µg/mL[1]
ABTSTEAC: 1.27 g TEAC/g[2]
FRAP7.60 mmol FeSO4/g[2]
ORAC10.7 - 11.5 µM TE/µM[3]
Trolox DPPHIC50: 3.77 µg/mL[4]
ABTSIC50: 2.34 µg/mL[1]
FRAPIC50: 0.24 µg/mL[1]
ORACStandard Calibrator[5][6]

Experimental Protocols

Detailed methodologies for the four key antioxidant assays are provided below. These protocols are generalized and can be adapted for the specific analysis of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of a compound. It is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[7]

  • Sample Preparation: Dissolve this compound and standard antioxidants (Quercetin, Trolox) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample or standard solution to the DPPH solution. A typical ratio is 1:2 sample to DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[8]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[9]

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

  • Sample Preparation: Prepare a stock solution of this compound and standards in a suitable solvent and make serial dilutions.

  • Reaction Mixture: Add a small volume of the sample or standard to the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[11]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the TEAC value of the sample is calculated from this curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be warmed to 37°C before use.[9]

  • Sample Preparation: Prepare a stock solution of this compound and standards in a suitable solvent and make serial dilutions.

  • Reaction Mixture: Add a small volume of the sample or standard to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a defined period, typically 4 to 30 minutes.[12][13]

  • Measurement: Measure the absorbance of the colored product at 593 nm.[9]

  • Calculation: The antioxidant capacity is determined from a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox, and is expressed as FRAP units or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of fluorescence is monitored over time.

Protocol:

  • Reagent Preparation: Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer (pH 7.4). Prepare a solution of the peroxyl radical generator, AAPH.[14]

  • Sample Preparation: Dissolve this compound and standards (Trolox is the standard for this assay) in the phosphate buffer.

  • Reaction Mixture: In a black 96-well microplate, add the sample or standard, followed by the fluorescein solution.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 15-30 minutes).[5][15]

  • Initiation and Measurement: Initiate the reaction by adding the AAPH solution to all wells. Immediately begin monitoring the fluorescence decay kinetically over a period of 60-90 minutes using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).[15]

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to a standard curve of Trolox and is expressed as Trolox equivalents.[16]

Visualizing Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for each antioxidant assay.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_Sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Standard with DPPH Solution DPPH_Sol->Mix Sample_Prep Prepare this compound & Standards Dilutions Sample_Prep->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Value Measure->Calculate

DPPH Assay Workflow

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_Stock Prepare ABTS•+ Stock (ABTS + K2S2O8) ABTS_Work Dilute to Abs ~0.7 at 734 nm ABTS_Stock->ABTS_Work Mix Mix Sample/Standard with ABTS•+ Working Solution ABTS_Work->Mix Sample_Prep Prepare this compound & Standards Dilutions Sample_Prep->Mix Incubate Incubate at RT (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate TEAC Value Measure->Calculate

ABTS Assay Workflow

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_Reagent Prepare Fresh FRAP Reagent (Acetate Buffer, TPTZ, FeCl3) Mix Mix Sample/Standard with FRAP Reagent FRAP_Reagent->Mix Sample_Prep Prepare this compound & Standards Dilutions Sample_Prep->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value Measure->Calculate ORAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagent_Prep Prepare Fluorescein & AAPH Solutions Mix_Incubate Mix Sample/Standard with Fluorescein & Incubate at 37°C Reagent_Prep->Mix_Incubate Sample_Prep Prepare this compound & Trolox Standard Sample_Prep->Mix_Incubate Initiate Initiate with AAPH Mix_Incubate->Initiate Measure Kinetic Fluorescence Measurement Initiate->Measure Calculate Calculate Net AUC & ORAC Value Measure->Calculate

References

5-Methoxyflavone: A Comparative Analysis of its Anticancer Effects Across Various Cancer Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing literature reveals the significant potential of 5-Methoxyflavone and its derivatives as anti-cancer agents, demonstrating varied efficacy and mechanisms of action across different cancer subtypes. This guide provides a comparative analysis of the cytotoxic and mechanistic effects of these compounds on breast, lung, colon, prostate, and leukemia cancer cell lines, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is collated from multiple peer-reviewed studies, with a focus on summarizing quantitative data, detailing experimental protocols, and visualizing key cellular pathways.

Comparative Efficacy of Methoxyflavones

The anti-proliferative activity of this compound and its related compounds has been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized below. It is important to note that the specific derivative of methoxyflavone and the experimental conditions can significantly influence the observed IC50 values.

Cancer SubtypeCell LineCompoundIC50 (µM)Treatment Duration (hours)Reference
Breast Cancer MCF-75,3′,4′-trihydroxy-6,7,8-TMF (Sideritoflavone)4.972
MCF-75,3′-dihydroxy-3,6,7,8,4′-PeMF3.7172
MDA-MB-2315,3′-dihydroxy-PeMF21.2772
HCC19544′,5′-dihydroxy-5,7,3′-TMF8.58Not Specified
Lung Cancer A549, H460, H12995-demethyltangeretin (5DT)Significantly lower than tangeretinNot Specified[1]
Colon Cancer HCT-1165-MethoxyflavanoneNot explicitly stated, but inhibits growthNot Specified[2]
HT-295-hydroxy-6,7,8,3',4'-pentamethoxyflavoneCauses G2/M arrestNot Specified[3]
HT-295-hydroxy-3,6,7,8,3',4'-hexamethoxyflavoneCauses G0/G1 arrestNot Specified[3]
Prostate Cancer LNCaP & PC3This compound25Not Specified[4]
PC35-demethyltangeritin11.848[5]
DU145Acacetin (5,7-dihydroxy-4'-methoxyflavone)Dose-dependent decrease in viability24 and 48[6]
Leukemia MOLT-4This compoundEnhances TRAIL-induced apoptosisNot Specified[7]
AML cell lines5-demethyl nobiletin30.4 - 85.748[5]
K562 (CML)5-demethyl nobiletin91.548[5]

Mechanisms of Action: A Multi-faceted Approach

This compound and its analogs exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. The specific pathways activated often depend on the cancer cell type and the structure of the methoxyflavone derivative.

Induction of Apoptosis

Across multiple cancer subtypes, methoxyflavone derivatives have been shown to trigger apoptosis. In colon cancer cells (HCT-116), 5-hydroxy-7-methoxyflavone induces apoptosis through a mitochondrial-mediated pathway, involving the release of cytochrome c, downregulation of the anti-apoptotic protein Bcl-2, and activation of caspases.[8][9] Similarly, in leukemia cells (MOLT-4), this compound enhances apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) via both the death receptor and mitochondrial pathways.[7] For prostate cancer , acacetin, a dihydroxy-methoxyflavone, induces apoptosis in DU145 cells.[6]

Cell Cycle Arrest

Another key mechanism is the disruption of the normal cell cycle, preventing cancer cells from proliferating. In lung adenocarcinoma , this compound has been found to induce G0/G1 phase arrest.[10][11] In colon cancer cells (HCT116), a related compound, 5-methoxyflavanone, causes cell cycle arrest at the G2/M phase.[2] Furthermore, different 5-hydroxy polymethoxyflavones can induce either G2/M or G0/G1 arrest in HT29 colon cancer cells.[3] In prostate cancer cell lines LNCaP and PC3, this compound has been shown to cause G1 arrest.[4]

Signaling Pathways Modulated by this compound

The anticancer effects of this compound are underpinned by its ability to modulate key signaling pathways that regulate cell growth, survival, and proliferation.

In lung adenocarcinoma , this compound inhibits the PI3K/AKT/GSK3β/β-catenin/Cyclin D1 signaling pathway, leading to the degradation of cyclin D1 and subsequent cell cycle arrest.[10][11]

Signaling Pathway of this compound in Lung Adenocarcinoma

G This compound This compound PI3K PI3K This compound->PI3K inhibits AKT AKT PI3K->AKT activates GSK3b GSK3b AKT->GSK3b inhibits b_catenin β-catenin GSK3b->b_catenin inhibits degradation CyclinD1 Cyclin D1 b_catenin->CyclinD1 promotes transcription CellCycle G0/G1 Phase Arrest CyclinD1->CellCycle promotes progression G cluster_0 5-Methoxyflavanone cluster_1 5-Hydroxy-7-methoxyflavone 5-Methoxyflavanone 5-Methoxyflavanone ATM_Chk2 ATM/Chk2 5-Methoxyflavanone->ATM_Chk2 p53_p21 p53/p21 ATM_Chk2->p53_p21 Apoptosis1 Apoptosis p53_p21->Apoptosis1 5-Hydroxy-7-methoxyflavone 5-Hydroxy-7-methoxyflavone ROS ROS Generation 5-Hydroxy-7-methoxyflavone->ROS JNK JNK Activation ROS->JNK Mitochondrial_Pathway Mitochondrial Pathway JNK->Mitochondrial_Pathway Apoptosis2 Apoptosis Mitochondrial_Pathway->Apoptosis2 G cluster_assays Cellular Assays cluster_analysis Data Analysis start Cancer Cell Culture treatment Treatment with This compound Derivative start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Flow Cytometry (Apoptosis/Cell Cycle) treatment->flow wb Western Blot (Protein Expression) treatment->wb ic50 IC50 Determination mtt->ic50 apoptosis_analysis Apoptosis & Cell Cycle Phase Distribution flow->apoptosis_analysis pathway_analysis Signaling Pathway Modulation wb->pathway_analysis

References

Validating the Specificity of 5-Methoxyflavone for its Molecular Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Methoxyflavone's specificity for its key molecular targets, offering a valuable resource for researchers investigating its therapeutic potential. By presenting experimental data, detailed protocols, and visual representations of signaling pathways, this guide aims to facilitate a comprehensive understanding of this compound's mechanism of action and its standing relative to established inhibitors.

Overview of this compound and its Molecular Targets

This compound is a naturally occurring flavonoid that has garnered scientific interest for its diverse biological activities, including anti-cancer and neuroprotective effects. Its therapeutic potential is attributed to its interaction with multiple intracellular signaling pathways. This guide focuses on validating the specificity of this compound for three of its key molecular targets:

  • Phosphoinositide 3-kinase (PI3K): A family of enzymes involved in crucial cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The PI3K/AKT signaling pathway is frequently dysregulated in cancer.

  • DNA Polymerase-beta (Pol β): A key enzyme in the base excision repair (BER) pathway, responsible for repairing damaged DNA. Inhibition of Pol β can enhance the efficacy of DNA-damaging cancer therapies.

  • Aromatase (CYP19A1): An enzyme that catalyzes the final and rate-limiting step in the biosynthesis of estrogens from androgens. It is a key target in the treatment of hormone-dependent breast cancer.

Comparative Analysis of Inhibitory Activity

To objectively assess the specificity and potency of this compound, its inhibitory activity is compared with well-established and potent inhibitors for each of its molecular targets. The following tables summarize the available quantitative data (IC50 values), which represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

PI3K Inhibitory Activity

While studies show that this compound inactivates the PI3K/AKT/GSK3β signaling pathway in lung adenocarcinoma cells, a direct IC50 value for this compound against PI3K has not been reported[1][2][3][4]. The following table compares the IC50 values of well-established PI3K inhibitors.

CompoundTarget(s)IC50 ValueNotes
This compound PI3K PathwayNot ReportedInactivates the PI3K/AKT signaling pathway in cellular assays.
WortmanninPan-PI3K~2-5 nMIrreversible inhibitor.
LY294002Pan-PI3K~1.4 µMReversible inhibitor.
DNA Polymerase-beta Inhibitory Activity

This compound has been identified as an inhibitor of DNA polymerase-beta, though a specific IC50 or Ki value is not currently available[5][6][7][8]. The table below includes data for other known inhibitors of this enzyme.

CompoundTargetIC50/Ki ValueNotes
This compound DNA Polymerase-betaNot ReportedValidated as an inhibitor in pharmacological evaluations.
NSC666715DNA Polymerase-betaIC50: 3 µMA known small molecule inhibitor.
Oleanolic AcidDNA Polymerase-betaIC50: 24.98 ± 3.3 μMA natural triterpenoid inhibitor.
Aromatase Inhibitory Activity

The inhibitory effect of this compound on aromatase is compared with established clinical inhibitors and other flavonoids. The IC50 for the related compound 5,7-dimethoxyflavone is significantly higher than that of other flavones, suggesting that the methoxy group at the 5-position may reduce potency[9].

CompoundTargetIC50 ValueNotes
This compound AromataseNot Reported
5,7-DimethoxyflavoneAromatase123 µMA structurally related methoxyflavone.
Chrysin (5,7-dihydroxyflavone)Aromatase4.2 µMA natural flavone inhibitor.[9]
7-HydroxyflavoneAromatase0.5 µMA potent natural flavone inhibitor.[10]
LetrozoleAromatase~2.5 nMA potent, non-steroidal clinical inhibitor.
AnastrozoleAromatase~15 nMA selective, non-steroidal clinical inhibitor.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the context of this compound's activity. The following diagrams, generated using Graphviz, illustrate the PI3K/AKT signaling pathway and a general workflow for validating the specificity of a molecular inhibitor.

PI3K_AKT_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation GSK3b GSK3β AKT->GSK3b Inhibition Apoptosis Apoptosis Inhibition AKT->Apoptosis mTORC2 mTORC2 mTORC2->AKT Phosphorylation B_Catenin β-catenin GSK3b->B_Catenin Inhibition Cell_Cycle Cell Cycle Progression B_Catenin->Cell_Cycle

PI3K/AKT Signaling Pathway

Experimental_Workflow cluster_workflow Workflow for Validating Target Specificity Start Hypothesized Inhibitor-Target Interaction Biochemical_Assay In Vitro Enzymatic Assay (e.g., Kinase Assay) Start->Biochemical_Assay Determine_Potency Determine IC50/Ki (Dose-Response Curve) Biochemical_Assay->Determine_Potency Selectivity_Panel Selectivity Profiling (Panel of Related Targets) Determine_Potency->Selectivity_Panel Cellular_Assay Cell-Based Assays (Target Engagement & Downstream Effects) Selectivity_Panel->Cellular_Assay In_Vivo In Vivo Model (Efficacy and PK/PD) Cellular_Assay->In_Vivo Conclusion Validated Target Specificity In_Vivo->Conclusion

Experimental Workflow for Target Specificity Validation

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparison of results across different studies. Below are outlines of common protocols used to assess the inhibitory activity of compounds against PI3K, DNA Polymerase-beta, and Aromatase.

In Vitro PI3K Kinase Assay Protocol (Luminescent Kinase Assay)

This protocol is adapted from commercially available kits that measure ADP production as an indicator of kinase activity.

Materials:

  • Purified recombinant PI3K enzyme

  • Lipid substrate (e.g., PIP2)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • This compound and control inhibitors (Wortmannin, LY294002) at various concentrations

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound and control inhibitors in the kinase assay buffer. Prepare a reaction mixture containing the PI3K enzyme and lipid substrate in the assay buffer.

  • Reaction Initiation: Add the inhibitor solutions to the wells of the plate. To initiate the kinase reaction, add the ATP solution to each well.

  • Incubation: Incubate the plate at room temperature (typically for 1-2 hours) to allow the enzymatic reaction to proceed.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the luminescent assay kit. This typically involves a two-step process of depleting the remaining ATP and then converting ADP to ATP, which is used in a luciferase-based reaction to generate a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

DNA Polymerase-beta Activity Assay Protocol (Fluorometric)

This protocol is based on the principle of measuring the incorporation of fluorescently labeled nucleotides or the increase in double-stranded DNA.

Materials:

  • Purified recombinant human DNA Polymerase-beta

  • Gapped DNA substrate

  • dNTP mixture

  • DNA polymerase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 100 µg/mL BSA)

  • This compound and control inhibitors at various concentrations

  • DNA-intercalating fluorescent dye (e.g., PicoGreen)

  • 96-well or 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound and control inhibitors in the assay buffer. Prepare a reaction mixture containing the gapped DNA substrate and dNTPs in the assay buffer.

  • Reaction Initiation: Add the inhibitor solutions to the wells of the plate. Add the DNA Polymerase-beta enzyme to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Signal Detection: Stop the reaction (e.g., by adding EDTA). Add the DNA-intercalating fluorescent dye to each well. The fluorescence intensity will increase upon binding to the newly synthesized double-stranded DNA.

  • Data Analysis: Measure the fluorescence intensity using a plate reader. Plot the fluorescence signal (proportional to polymerase activity) against the inhibitor concentration and calculate the IC50 value from the dose-response curve.

Aromatase (CYP19A1) Inhibition Assay Protocol (Fluorometric)

This protocol utilizes a fluorogenic substrate that is converted into a fluorescent product by aromatase.

Materials:

  • Human recombinant aromatase (microsomes)

  • Fluorogenic substrate (e.g., 7-methoxy-4-(trifluoromethyl)-coumarin or dibenzylfluorescein)

  • NADPH regenerating system (or NADPH)

  • Aromatase assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • This compound and control inhibitors (Letrozole, Anastrozole) at various concentrations

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound and control inhibitors in the assay buffer.

  • Pre-incubation: Add the aromatase microsomes, NADPH regenerating system, and inhibitor solutions to the wells of the plate. Pre-incubate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to each well.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader and measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths.

  • Data Analysis: The rate of the reaction (slope of the fluorescence versus time curve) is proportional to the aromatase activity. Plot the reaction rate against the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Conclusion

This guide provides a framework for evaluating the specificity of this compound for its molecular targets. While existing research indicates its activity against the PI3K/AKT pathway and DNA polymerase-beta, and suggests potential interaction with aromatase, there is a clear need for further quantitative studies to determine its direct inhibitory potency (IC50/Ki values) against these enzymes. Such data is critical for a comprehensive understanding of its specificity and for guiding future drug development efforts. The provided protocols offer standardized methods for generating this crucial data, enabling a more definitive comparison of this compound with established inhibitors and a clearer assessment of its therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 5-Methoxyflavone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 5-Methoxyflavone is critical for ensuring laboratory safety and environmental protection. As a chemical classified with potential hazards, it must be managed as hazardous waste in accordance with institutional and regulatory standards. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely handle and dispose of this compound and its associated waste materials.

Immediate Safety and Hazard Identification

Before handling, it is essential to be aware of the hazards associated with this compound. According to safety data sheets, this compound is identified as a substance that can cause skin, eye, and respiratory irritation.[1][2][3] Always consult the specific Safety Data Sheet (SDS) for the most detailed information.

Personal Protective Equipment (PPE) Required:

  • Gloves: Compatible chemical-resistant gloves.[4]

  • Eye Protection: Safety glasses or goggles.[4]

  • Lab Coat: To protect from skin contact.[4]

  • Respiratory Protection: Use only in a well-ventilated area or with a NIOSH-approved respirator if dust formation is likely.[1][4]

Waste Characterization and Segregation

All chemical waste must be treated as hazardous unless confirmed otherwise by an Environmental Health and Safety (EHS) professional.[5] this compound waste, including the pure chemical, solutions, and contaminated materials, should not be disposed of in regular trash or down the drain.[6][7]

Key Principles:

  • Do Not Mix Wastes: Never mix this compound waste with other chemical wastes unless you can confirm they are compatible.[8] Store incompatible materials, such as acids and bases, separately to prevent dangerous reactions.[9]

  • Aqueous vs. Solvent: Keep aqueous solutions separate from solvent-based solutions in designated waste containers.[10]

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the procedure for collecting and preparing this compound waste for pickup by a certified hazardous waste handler.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Establish a designated SAA at or near the point of waste generation (e.g., a specific fume hood or lab bench).[7][9]

  • This area is for the temporary storage of hazardous waste before it is collected.

Step 2: Select an Appropriate Waste Container

  • Choose a container made of a material compatible with this compound. Plastic containers are often preferred over glass to minimize the risk of breakage.[6][10]

  • The container must have a tightly fitting, leak-proof cap.[10][11] Funnels should not be left in the opening.[10]

  • Ensure the container is in good condition, with no cracks, leaks, or rust.[11]

Step 3: Label the Waste Container

  • As soon as the first drop of waste is added, label the container.[5][9]

  • The label must include the words "Hazardous Waste".[6][11]

  • Clearly list all chemical constituents and their approximate concentrations or percentages. Do not use abbreviations or chemical formulas.[6][10]

  • Include the name of the Principal Investigator, laboratory room number, and the date waste accumulation started.[6][9]

Step 4: Accumulate Waste Safely

  • Add this compound waste (solid, solutions, or contaminated items) to the labeled container.

  • Keep the container securely closed at all times, except when adding waste.[10][11]

  • Store the container in a secondary containment bin to catch any potential leaks.[5]

Step 5: Disposal of Contaminated Materials

  • Lightly Contaminated Items: Items such as gloves, paper towels, and weigh boats that are lightly contaminated with this compound should be collected in a designated, labeled container for hazardous waste.[12]

  • Spill Cleanup: Materials used to clean up spills of this compound must also be treated as hazardous waste and placed in the appropriate waste container.[5]

Step 6: Disposal of Empty this compound Containers

  • A container that held this compound is not considered empty until it has been properly rinsed.

  • The container should be triple-rinsed with a suitable solvent (such as water or another solvent capable of removing the chemical residue).[10][11]

  • Crucially, the rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste. [5][11] Place the rinsate into your designated this compound waste container.

  • After triple-rinsing, deface or remove the original product label and the container may then be disposed of in the regular trash or glassware waste, depending on the material.[5][11]

Step 7: Arrange for Waste Pickup

  • Once the waste container is full or has been in storage for the maximum allowable time (see table below), complete a hazardous waste pickup request form as required by your institution's EHS department.[6]

  • Do not transport hazardous waste containers yourself. Trained EHS personnel or a licensed contractor will collect the waste directly from your laboratory.[5]

Quantitative Waste Accumulation Limits

Laboratories are subject to strict limits on the amount of hazardous waste that can be stored in a Satellite Accumulation Area. These are general limits and may be subject to local regulations.

ParameterLimitCitation
Maximum Total Hazardous Waste Volume 55 gallons[7]
Maximum Acutely Toxic Waste ("P-List") 1 quart (liquid) or 1 kg (solid)[7]
Maximum Accumulation Time (Partial Container) 12 months[7]
Time to Removal After Container is Full 3 calendar days[7]

Note: While this compound is an irritant, it is not typically classified as an acutely toxic "P-list" waste. However, always confirm with your institution's EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Identification cluster_collection Waste Collection & Management cluster_disposal Final Disposal cluster_empty Empty Container Protocol start Generate This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible & Sealed Waste Container ppe->container label_container Label Container: 'Hazardous Waste' + Contents & Details container->label_container add_waste Add Waste to Container (Solid, Liquid, Contaminated Items) label_container->add_waste store_waste Store in Designated SAA with Secondary Containment add_waste->store_waste is_full Container Full or Max Time Reached? store_waste->is_full is_full->store_waste No request_pickup Complete & Submit EHS Waste Pickup Form is_full->request_pickup Yes ehs_collect EHS Collects Waste for Final Disposal request_pickup->ehs_collect empty_cont Original this compound Container is Empty triple_rinse Triple-Rinse Container with Suitable Solvent empty_cont->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->add_waste Add to Waste Container deface_label Deface Original Label collect_rinsate->deface_label dispose_trash Dispose of Container in Regular Trash/Glass deface_label->dispose_trash

References

Navigating the Safe Handling of 5-Methoxyflavone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with 5-Methoxyflavone, a flavonoid compound with potential applications in various research fields, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance, primarily causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Adherence to stringent safety protocols is crucial to mitigate these risks.

Key Hazards:

  • Skin Irritation: Causes redness and discomfort upon contact.[2][3]

  • Serious Eye Irritation: Can result in significant eye damage if direct contact occurs.[2][3]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory discomfort.[1][3]

In the event of exposure, immediate first aid is critical. For skin contact, wash the affected area thoroughly with soap and water.[4] In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[3] If inhaled, move the individual to fresh air and ensure they are in a position comfortable for breathing.[5] Seek medical attention if any symptoms persist.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the required PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionRespiratory ProtectionBody Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or goggles.[4]Nitrile gloves (for splash protection). For extensive handling, consider thicker, chemical-resistant gloves.NIOSH-approved N95 respirator for fine dusts.[1][2][3][4][6]Laboratory coat.
Preparing Solutions Chemical splash goggles.[7]Chemical-resistant gloves (e.g., nitrile of sufficient thickness, neoprene). Consult manufacturer's resistance guide.Work in a certified chemical fume hood.Laboratory coat.
Conducting Experiments Chemical splash goggles.Chemical-resistant gloves appropriate for the solvents being used.Work in a certified chemical fume hood.Laboratory coat.
Waste Disposal Chemical splash goggles.Chemical-resistant gloves.Work in a well-ventilated area or fume hood.Laboratory coat.

Operational Plan: A Step-by-Step Guide

A structured operational plan ensures that all safety measures are consistently applied throughout the handling process.

1. Preparation and Planning:

  • Review the Safety Data Sheet (SDS) for this compound before beginning any work.

  • Ensure all necessary PPE is available and in good condition.

  • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling Procedures:

  • Weighing:

    • Perform in a fume hood or a balance enclosure to minimize dust inhalation.

    • Use anti-static weighing paper or a weighing boat.

    • Handle with care to avoid creating dust.

  • Solution Preparation:

    • Add this compound slowly to the solvent to avoid splashing.

    • If sonication or heating is required, ensure proper ventilation and use appropriate equipment.

  • Experimental Use:

    • Conduct all manipulations within a fume hood.

    • Keep containers of this compound and its solutions closed when not in use.

3. Spill and Emergency Procedures:

  • Minor Spill (Solid):

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent and decontaminate.

  • Minor Spill (Solution):

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent and decontaminate.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert laboratory personnel and the designated safety officer.

    • Follow institutional emergency procedures.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused/Expired this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow institutional and local regulations for chemical waste disposal.[8]
Contaminated Solid Waste (e.g., gloves, weighing paper, absorbent material) Place in a sealed, labeled hazardous waste container. Do not dispose of in regular trash.[9]
Contaminated Liquid Waste (e.g., solutions, rinsates) Collect in a labeled, sealed, and compatible hazardous waste container. Do not pour down the drain.[8][9] Segregate halogenated and non-halogenated solvent waste as required by institutional policy.[10]
Empty Containers Triple rinse with a suitable solvent.[8] Collect the rinsate as hazardous liquid waste. Deface the original label and dispose of the container according to institutional guidelines for chemically contaminated glass or plastic.[8][9]

Experimental Workflow Visualization

To provide a clear, at-a-glance overview of the safe handling workflow, the following diagram illustrates the key steps and decision points.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start review_sds Review SDS start->review_sds gather_ppe Gather PPE review_sds->gather_ppe prep_workspace Prepare Workspace gather_ppe->prep_workspace weigh Weigh Compound prep_workspace->weigh prepare_solution Prepare Solution weigh->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment spill_check Spill? conduct_experiment->spill_check cleanup_spill Clean Spill spill_check->cleanup_spill Yes dispose_waste Dispose of Waste spill_check->dispose_waste No cleanup_spill->dispose_waste decontaminate Decontaminate Workspace dispose_waste->decontaminate end End decontaminate->end

Caption: Workflow for the safe handling of this compound.

By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, minimizing risks and ensuring a secure laboratory environment conducive to scientific advancement.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxyflavone
Reactant of Route 2
5-Methoxyflavone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。